Product packaging for Tetrahydro-2H-thiopyran-3-carboxylic acid(Cat. No.:CAS No. 161404-76-8)

Tetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No.: B061100
CAS No.: 161404-76-8
M. Wt: 146.21 g/mol
InChI Key: DCMOTEAFHXHTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydro-2H-thiopyran-3-carboxylic acid is a versatile and valuable saturated thiacyclohexane building block extensively employed in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group attached to a six-membered thiopyran ring, which is fully saturated, conferring distinct conformational properties and electronic characteristics compared to its aromatic counterparts or oxygen-based analogs. Its primary research value lies in its application as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of protease inhibitors, enzyme modulators, and novel pharmacophores. The thiopyran ring system serves as a bioisostere for piperidine or tetrahydropyran, allowing researchers to explore the effects of sulfur incorporation on a molecule's potency, metabolic stability, and overall pharmacokinetic profile. The carboxylic acid moiety provides a convenient handle for further derivatization via amide coupling, esterification, or reduction, facilitating the rapid synthesis of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this scaffold to investigate interactions with biological targets where the sulfur atom can engage in unique non-covalent interactions, potentially leading to enhanced binding affinity and selectivity. This compound is offered strictly For Research Use Only and is an essential tool for chemists and biologists focused on advancing programs in hit-to-lead optimization and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2S B061100 Tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161404-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOTEAFHXHTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597370
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161404-76-8
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Tetrahydro-2H-thiopyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydro-2H-thiopyran-3-carboxylic acid, also known as thiane-3-carboxylic acid, is a sulfur-containing heterocyclic compound of significant interest to the scientific community. Its rigid, saturated ring structure combined with the versatile reactivity of a carboxylic acid functional group makes it a valuable building block in modern organic synthesis. Particularly in the fields of medicinal chemistry and drug development, this molecule serves as a crucial intermediate for the synthesis of complex pharmaceutical agents.[1] The presence of the sulfur atom in the thiopyran ring offers unique stereoelectronic properties and a handle for further chemical modification, distinguishing it from its oxygen analog, tetrahydro-2H-pyran-3-carboxylic acid.[2]

This guide provides an in-depth exploration of the core chemical properties of this compound, offering field-proven insights into its spectroscopic signature, chemical reactivity, and synthetic utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both reactive and biological systems. This compound is a solid at room temperature with properties influenced by the polarity of the carboxylic acid group and the underlying thiopyran scaffold.

PropertyValueSource
CAS Number 161404-76-8[3][4]
Molecular Formula C₆H₁₀O₂SCalculated
Molecular Weight 146.21 g/mol Calculated
Appearance Solid[3]
Melting Point 111.5-112.5 °C[3][4]
Boiling Point 301.8 ± 35.0 °C (Predicted)[3]
Density 1.237 ± 0.06 g/cm³ (Predicted)[3]

Spectroscopic Characterization

Accurate identification of this compound is paramount for its use in synthesis. The following sections detail the expected spectroscopic data for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most telling feature is the carboxylic acid moiety, which gives rise to two distinct, characteristic absorptions:

  • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region.[5] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[6]

  • C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹.[5] The exact position can be influenced by the sample phase and hydrogen bonding.

  • C-S Stretch: Weaker absorptions associated with the C-S bond of the thiopyran ring typically appear in the fingerprint region (600-800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.[7]

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[6] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange, providing definitive confirmation.

    • Ring Protons (-CH-, -CH₂-): The nine protons on the thiopyran ring will appear in the aliphatic region, generally between 1.5-4.0 ppm. The proton at the C3 position (alpha to the carboxyl group) will be deshielded relative to the others. The complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent, non-equivalent protons, reflecting the chair-like conformation of the ring.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The carbonyl carbon is the most deshielded, with its signal appearing in the 170-180 ppm range.[6]

    • Ring Carbons: The five carbons of the thiopyran ring will resonate in the aliphatic region (approx. 20-50 ppm). The carbons directly attached to the sulfur atom (C2 and C6) will be slightly deshielded compared to the other methylene carbons. The C3 carbon, bearing the carboxylic acid, will also be shifted downfield.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns useful for identification include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two main functional components: the carboxylic acid and the thioether.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that serves as a linchpin for building molecular complexity. Key transformations include esterification, amide bond formation, and reduction. These reactions typically proceed via nucleophilic acyl substitution.

G main Tetrahydro-2H-thiopyran- 3-carboxylic acid ester Ester Derivative main->ester R'OH, H⁺ (Fischer Esterification) amide Amide Derivative main->amide 1. SOCl₂ or Coupling Agent 2. R'R''NH (Amide Formation) alcohol (Tetrahydro-2H-thiopyran-3-yl)methanol main->alcohol LiAlH₄, THF (Reduction)

Caption: Key transformations of the carboxylic acid group.

Exemplary Protocol: Fischer Esterification

  • Rationale: This acid-catalyzed equilibrium reaction is a cost-effective method for converting a carboxylic acid to an ester. Using the alcohol as the solvent drives the equilibrium towards the product.

  • Procedure:

    • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; ~20-50 eq).

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution to neutralize the acid, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Reactions of the Thiopyran Ring

The sulfur atom within the thiopyran ring is a nucleophilic center that can be readily oxidized. This transformation is a powerful tool in drug design, as it converts a relatively non-polar thioether into a highly polar sulfoxide or sulfone, altering solubility, metabolic stability, and hydrogen bonding capacity.[8][9]

G sulfide Tetrahydro-2H-thiopyran- 3-carboxylic acid (Sulfide) sulfoxide Sulfoxide Derivative sulfide->sulfoxide [O] (e.g., H₂O₂, NaIO₄) sulfone Sulfone Derivative (1,1-dioxide) sulfoxide->sulfone [O] (e.g., m-CPBA)

Caption: Stepwise oxidation of the thioether moiety.

Exemplary Protocol: Oxidation to Sulfoxide

  • Rationale: Selective oxidation to the sulfoxide requires a mild oxidizing agent and controlled stoichiometry to prevent over-oxidation to the sulfone. Davis's oxaziridine is an excellent choice for chemoselectivity.[9]

  • Procedure:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane.

    • Cool the solution to -20 °C under an inert atmosphere (e.g., argon).

    • Add a solution of an oxaziridine reagent (e.g., Davis's oxaziridine, 1.1 eq) dropwise.

    • Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting sulfoxide by column chromatography or recrystallization.

Synthesis and Applications

This compound is not a naturally occurring compound but is synthesized as a building block for more complex targets. Synthetic routes often involve multi-step sequences, such as Michael additions followed by cyclization. For example, related tetrahydrothiopyran-4-ones can be synthesized via a double-conjugate addition of hydrogen sulfide to divinyl ketones.[10]

The primary application lies in its role as a versatile intermediate.[1] The thiopyran scaffold is present in a number of biologically active compounds. The ability to modify both the carboxylic acid and the sulfur atom allows for the systematic exploration of a chemical space to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound in drug discovery programs.

Conclusion

This compound is a powerful and versatile building block for chemical researchers. Its well-defined physicochemical properties, predictable spectroscopic signature, and dual-handle reactivity make it an invaluable tool in the synthesis of novel compounds. A thorough understanding of its chemistry, from characterization to reaction protocols, empowers scientists to leverage its unique structural features in the rational design of next-generation pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to the Identification of Tetrahydro-2H-thiopyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential analytical techniques for the unequivocal identification and characterization of Tetrahydro-2H-thiopyran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, detailed experimental protocols, and data interpretation strategies necessary for ensuring the compound's identity, purity, and structural integrity.

Introduction: The Significance of a Versatile Heterocycle

This compound is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its saturated thiopyran ring, coupled with a carboxylic acid functional group, offers a unique combination of stereochemical complexity and synthetic versatility. This structure is of significant interest in the development of novel pharmaceuticals, where the incorporation of a thiopyran motif can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Given its role as a critical intermediate, rigorous and unambiguous identification is paramount to ensure the quality, reproducibility, and success of subsequent synthetic transformations and biological assays.

Core Identification and Physicochemical Properties

The first step in any analytical workflow is to establish the fundamental identity of the compound. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance.

Key Identifier:

  • CAS Number: 161404-76-8[1][2][3][4][5]

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for selecting appropriate analytical conditions, solvents, and handling procedures.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂S[1][2]
Molecular Weight 146.21 g/mol [2]
IUPAC Name thiane-3-carboxylic acid[5]
Canonical SMILES C1CSCCC1C(=O)O[2]
Purity (Typical) ≥95%[4]
Storage Conditions Sealed in dry, 2-8°C[2]

Conceptual Synthesis Pathway

While numerous specific synthetic routes exist, a common conceptual approach to substituted tetrahydrothiopyrans involves intramolecular cycloaddition or cyclization reactions. These methods leverage thiol precursors to construct the C-S bonds necessary for forming the heterocyclic ring.[6] The diagram below illustrates a generalized workflow for the synthesis of such compounds.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Purification & Product A Alkynyl Halide or Similar Precursor C Nucleophilic Substitution & Intramolecular Cycloaddition A->C B Thiol Source (e.g., EtOCS₂K) B->C D Crude Product Mixture C->D Reaction Work-up E Purification (e.g., Column Chromatography) D->E F Tetrahydro-2H-thiopyran Derivative E->F Isolated Product

Caption: Generalized workflow for the synthesis of tetrahydrothiopyran derivatives.

Analytical Characterization: A Multi-Technique Approach

Confirming the structure and purity of this compound requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique and complementary piece of information, and together they form a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For a molecule like this, the key is to observe the characteristic chemical shifts influenced by the electronegative sulfur atom and the carbonyl group of the carboxylic acid.

Detailed Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

      • Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton of the carboxyl group is often observable as a broad singlet.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a standard proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans for a sample of this concentration).

  • Data Interpretation (Expected Signals):

    • ¹H NMR: Expect a complex series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the thiopyran ring. The proton at the C3 position (adjacent to the carboxyl group) will likely be deshielded and appear further downfield. The protons on C2 and C6, adjacent to the sulfur atom, will also show a characteristic downfield shift. The carboxylic acid proton (–COOH) will appear as a very broad singlet, typically far downfield (>10 ppm).

    • ¹³C NMR: Expect a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm.[7] Six distinct signals should be present for the carbons of the ring, with C3, C2, and C6 being deshielded due to their proximity to the heteroatom and the carboxyl group.

G A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E ¹H & ¹³C NMR Data Acquisition D->E F Spectral Processing & Interpretation E->F

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula. Furthermore, the fragmentation pattern offers valuable structural clues that act as a fingerprint for the molecule. For carboxylic acids, characteristic losses of fragments like H₂O, OH, and the entire COOH group are expected.

Detailed Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System Setup:

    • Equip the liquid chromatograph with a suitable column for separating polar acidic compounds (e.g., a C18 reverse-phase column).[8][9][10]

    • Set up a mobile phase gradient, typically starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).

      • Scientist's Note: The acidic modifier (formic acid) is crucial for good peak shape and for promoting protonation in positive ion electrospray ionization (ESI+).

    • Set the mass spectrometer to acquire data in both positive and negative ion modes initially, though ESI+ is expected to show the protonated molecule [M+H]⁺.

  • Data Interpretation (Expected Fragments):

    • Molecular Ion: The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 147.2.

    • Key Fragments: Observe for characteristic neutral losses. A prominent fragment would likely be due to the loss of the carboxylic acid group (a loss of 45 Da), resulting in a fragment ion at m/z 101.2. Another common fragmentation for carboxylic acids is the loss of water (18 Da) or the hydroxyl radical (17 Da).[11][12]

G A Prepare Dilute Sample Solution B Filter Sample (0.22 µm) A->B C Inject into LC-MS System B->C D Chromatographic Separation (C18) C->D E Ionization (ESI) & Mass Analysis D->E F Data Analysis: Find [M+H]⁺ & Fragments E->F

Caption: Typical workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While LC-MS provides mass data, a standalone HPLC with a standard detector (like UV) is the workhorse for determining the purity of a sample. The goal is to develop a method where the target compound appears as a single, sharp, well-resolved peak, and any impurities can be quantified based on their relative peak areas.

Detailed Protocol: Purity Assessment by Reverse-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

    • Create a series of dilutions if quantification against a standard curve is required.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a low wavelength (e.g., 200-210 nm), as the molecule lacks a strong chromophore.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Run a blank (solvent injection) first to identify any system peaks.

    • Inject the sample. The resulting chromatogram should ideally show one major peak corresponding to this compound.

    • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is common for research-grade chemicals.[4]

G A Prepare Sample (e.g., 1 mg/mL) B Set HPLC Conditions (Column, Mobile Phase) A->B C Inject Sample into HPLC B->C D UV Detection (~210 nm) C->D E Chromatogram Generation D->E F Calculate Purity (Area % Method) E->F

Caption: Workflow for purity determination by HPLC.

Safety and Handling

Trustworthiness: Proper handling is a cornerstone of reliable and safe research. Based on data for similar heterocyclic and carboxylic acid compounds, appropriate precautions must be taken.

  • Hazard Identification: This material may be an irritant to the mucous membranes, upper respiratory tract, skin, and eyes.[3] Assume it may be harmful if ingested or inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. After handling, wash hands thoroughly.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[2]

Conclusion

The definitive identification of this compound is a critical quality control step in research and development. A logical, multi-pronged analytical approach is essential for ensuring scientific integrity. By combining the structural elucidation power of NMR spectroscopy, the molecular weight and fragmentation confirmation from mass spectrometry, and the quantitative purity assessment from HPLC, a researcher can be fully confident in the identity and quality of this important synthetic building block. The protocols and insights provided in this guide serve as a robust framework for achieving this certainty.

References

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydro-2H-thiopyran-3-carboxylic acid, a sulfur-containing heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents and specialized chemical entities. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in drug development. We will delve into the synthetic methodologies, explore its chemical characterization, and discuss its utility as a versatile intermediate in the creation of complex molecules with significant biological activity.

Introduction: The Significance of the Thiopyran Scaffold

The tetrahydrothiopyran (or thiane) ring system is a recurring motif in a variety of biologically active molecules. The replacement of a methylene group in a cyclohexane ring with a sulfur atom introduces unique conformational preferences and electronic properties. This substitution can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. The incorporation of a carboxylic acid functional group at the 3-position of the tetrahydro-2H-thiopyran ring provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction to the corresponding alcohol. This versatility makes this compound a sought-after intermediate for constructing diverse chemical libraries for drug screening and for the targeted synthesis of specific pharmaceutical candidates.

While the oxygen analog, tetrahydro-2H-pyran-3-carboxylic acid, has been more extensively studied, the unique properties of the sulfur-containing counterpart are gaining increasing attention from researchers. The sulfur atom, being larger and more polarizable than oxygen, can engage in different non-covalent interactions, potentially leading to altered binding affinities and selectivities for protein targets.

Historical Context and the Evolution of Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for sulfur-containing heterocycles. The synthesis of such compounds has been an area of active research for over a century, driven by the desire to create novel chemical entities with diverse applications.

Early synthetic efforts in this field often relied on classical cyclization strategies involving bifunctional acyclic precursors. The formation of the thiane ring, for instance, can be conceptually traced back to intramolecular reactions of long-chain compounds bearing a thiol and a suitable electrophilic group.

A key conceptual approach to the synthesis of the core structure of this compound involves the Dieckmann condensation of a diester, such as dimethyl 3,3'-thiodipropionate. This intramolecular cyclization reaction, typically promoted by a strong base, leads to the formation of a β-keto ester, which is a direct precursor to the target scaffold. A publication in Synthesis from 2007 describes a highly efficient preparation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from dimethyl 3,3'-thiobispropanoate using sodium methoxide.[1][2] This method provides a foundational strategy for accessing the core ring system.

Synthesis_Pathway Dimethyl 3,3'-thiodipropionate Dimethyl 3,3'-thiodipropionate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Dimethyl 3,3'-thiodipropionate->Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate  Dieckmann Condensation (e.g., NaH in THF) This compound This compound Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate->this compound  1. Reduction (e.g., NaBH4) 2. Hydrolysis (e.g., NaOH, H2O)

Figure 1: Conceptual synthetic pathway to this compound.

The subsequent steps from the β-keto ester would typically involve reduction of the ketone and hydrolysis of the ester to yield the desired carboxylic acid. The continuous refinement of such synthetic routes, focusing on improving yields, reducing the number of steps, and employing milder reaction conditions, reflects the ongoing evolution of organic synthesis.

Synthetic Methodologies: A Practical Guide

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. Below, we detail a reliable and adaptable protocol based on the principles of the Dieckmann condensation.

Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

This procedure is adapted from established methods for the synthesis of the thiopyranone core.[1][2][3]

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and stir the suspension at room temperature.

  • Substrate Addition: Dissolve dimethyl 3,3'-thiodipropionate in anhydrous THF and add it dropwise to the sodium hydride suspension over a period of approximately one hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Acidify the aqueous layer with a dilute acid (e.g., 2% HCl) to a pH of 6-7. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography.

Reduction and Hydrolysis to this compound

Experimental Protocol:

  • Reduction of the Ketone: Dissolve the methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction until the starting material is consumed (monitored by TLC).

  • Ester Hydrolysis: To the reaction mixture, add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Work-up and Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. Extract the carboxylic acid product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain this compound.

Experimental_Workflow cluster_0 Part 1: Cyclization cluster_1 Part 2: Reduction & Hydrolysis A 1. Prepare NaH suspension in THF B 2. Add Dimethyl 3,3'-thiodipropionate solution A->B C 3. Reflux the reaction mixture B->C D 4. Quench, acidify, and extract C->D E 5. Purify by chromatography D->E F 1. Dissolve keto-ester in alcohol E->F Proceed with purified keto-ester G 2. Add NaBH4 for reduction F->G H 3. Add base for ester hydrolysis G->H I 4. Acidify and extract H->I J 5. Isolate the final product I->J

Figure 2: Step-by-step experimental workflow for the synthesis.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₁₀O₂SPubChem
Molecular Weight 146.21 g/mol PubChem
Appearance Off-white to pale yellow solid or viscous oilSupplier Data
Solubility Soluble in most organic solvents (e.g., methanol, chloroform, ethyl acetate). Limited solubility in water.General Chemical Knowledge
pKa Estimated to be around 4-5, similar to other aliphatic carboxylic acids.Chemical Analogy

Spectroscopic Data (Expected):

  • ¹H NMR: Resonances corresponding to the protons on the thiopyran ring, including diastereotopic protons adjacent to the sulfur atom and the chiral center at C3. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Signals for the five carbon atoms of the thiopyran ring and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety serves as a key functional group for derivatization.

Amide Coupling Reactions

The carboxylic acid can be readily coupled with a wide range of amines to form amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like DIPEA are effective for this transformation.

Figure 3: General scheme for amide bond formation.

Bioisosteric Replacement

In drug design, the tetrahydrothiopyran ring can serve as a bioisostere for other cyclic systems like cyclohexane or tetrahydropyran. The introduction of the sulfur atom can modulate lipophilicity, metabolic stability, and interactions with the biological target. The carboxylic acid itself can be a key pharmacophoric element, or it can be replaced with other acidic bioisosteres like tetrazoles or hydroxamic acids to fine-tune the acidity and pharmacokinetic properties of the final compound.[4][5]

Precursor to Other Functional Groups

The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized, for example, through etherification or conversion to a leaving group for nucleophilic substitution. This opens up another avenue for structural diversification.

The utility of the oxidized form, this compound 1,1-dioxide, has also been noted as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals requiring a thiopyran ring structure.[6] The sulfone group can act as a hydrogen bond acceptor and can alter the electronic properties of the ring.

Conclusion

This compound, while not having a storied history of a landmark discovery, represents a valuable and increasingly utilized scaffold in modern organic and medicinal chemistry. Its synthesis, accessible through established cyclization strategies, provides a reliable source of this versatile building block. The presence of both a conformationally distinct heterocyclic ring and a readily modifiable carboxylic acid group makes it an ideal starting point for the synthesis of diverse and complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Unlocking the Therapeutic and Material Potential of Thiopyran-Based Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Emerging Research Frontiers for Scientists and Drug Development Professionals

The thiopyran scaffold, a sulfur-containing six-membered heterocycle, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the burgeoning research areas centered on thiopyran-based compounds, offering insights into their therapeutic potential as anticancer and anti-inflammatory agents, and their emerging applications in materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the current landscape but also detailed experimental protocols and a forward-looking perspective on future research directions.

The Thiopyran Core: A Privileged Scaffold in Chemical Biology

Thiopyran and its derivatives exist as two main isomers, 2H-thiopyran and 4H-thiopyran, which differ in the position of the double bonds within the heterocyclic ring.[1] The introduction of a sulfur atom in place of an oxygen atom, as seen in their pyran analogs, imparts distinct physicochemical properties, including increased lipophilicity and altered hydrogen bonding capabilities. These characteristics play a crucial role in the interaction of thiopyran-based molecules with biological targets.[2]

The synthesis of the thiopyran ring system is most commonly achieved through cycloaddition reactions, with the hetero-Diels-Alder reaction being a particularly powerful and versatile strategy.[3][4][5][6] This approach allows for the construction of the six-membered ring with a high degree of regio- and stereocontrol, enabling the synthesis of a diverse library of substituted thiopyran derivatives.

Anticancer Potential: Targeting Key Oncogenic Pathways

Thiopyran-based compounds have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[2][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular processes.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9][10][11] Several studies have identified thiopyran derivatives as potent EGFR inhibitors.[8][9][10][12][13] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and downstream signaling.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:

Moiety/SubstituentPositionInfluence on ActivityRationale
Thiopyran Ring Core ScaffoldEssential for activityProvides the fundamental framework for interaction with the EGFR kinase domain.
Pyrimidine Moiety Fused or SubstitutedOften enhances potencyMimics the adenine ring of ATP, facilitating binding to the ATP-binding pocket.[10][11]
Anilino or Aryl Group VariousCrucial for bindingForms key hydrogen bonds and hydrophobic interactions within the hinge region of the kinase domain.[9][10]
Electron-withdrawing groups (e.g., halogens) On the aryl ringGenerally increases potencyCan enhance binding affinity through halogen bonding and other electronic interactions.[11]
Bulky Substituents On the aryl ringCan decrease activityMay cause steric hindrance and prevent optimal binding.[11]

Signaling Pathway: EGFR Inhibition by Thiopyran Derivatives

Caption: EGFR signaling pathway and its inhibition by thiopyran-based compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[1][14][15] Disruption of microtubule dynamics is a well-validated strategy in cancer therapy. Several thiopyran-based compounds have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine-binding site on β-tubulin.[1][5][14][16][17][18] This binding prevents the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR) Insights for Tubulin Polymerization Inhibition:

Moiety/SubstituentPositionInfluence on ActivityRationale
Thiopyrano[2,3-d]thiazole Core Core ScaffoldCommon among active compoundsProvides a rigid framework that fits into the colchicine-binding site.[16]
Aryl/Hetaryl Groups At C5 and C7Dictate potency and selectivityThese groups occupy hydrophobic pockets within the binding site, and their nature significantly influences binding affinity.[3]
Amide Linker At C6Important for interactionThe amide group can form crucial hydrogen bonds with amino acid residues in the binding pocket.[3]
Substituents on Aryl Rings VariousModulate activityElectron-donating or -withdrawing groups can fine-tune the electronic properties and steric fit of the molecule.[17]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Tubulin_Assay_Workflow start Start tubulin_prep Prepare Purified Tubulin start->tubulin_prep compound_prep Prepare Thiopyran Compound (serial dilutions) start->compound_prep reaction_setup Set up Polymerization Reaction: Tubulin + Compound/Vehicle tubulin_prep->reaction_setup compound_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Monitor Absorbance/Fluorescence (e.g., at 340 nm) over time incubation->measurement data_analysis Data Analysis: Plot polymerization curves, determine IC50 measurement->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[19][20][21][22] Several studies have demonstrated the anti-inflammatory properties of thiopyran derivatives, with many acting as inhibitors of the NF-κB signaling pathway.[19]

The mechanism of NF-κB inhibition by thiopyran compounds can vary. Some compounds may directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm. Other thiopyran derivatives may interfere with the nuclear translocation of NF-κB or its binding to DNA.

Signaling Pathway: NF-κB Inhibition by Thiopyran Derivatives

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome NFkB_IkBa->Proteasome Ubiquitination & Degradation of IκBα Proteasome->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Thiopyran Thiopyran Derivative Thiopyran->IKK Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by thiopyran derivatives.

Emerging Frontiers in Materials Science

Beyond their therapeutic potential, thiopyran-based compounds are gaining traction in the field of materials science due to their unique electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-light-emitting materials is a critical challenge in OLED technology. Cyclopentane[b]thiopyran derivatives have shown promise as high-mobility hole transport materials in blue quantum-dot light-emitting diodes (QLEDs).[7][23] The incorporation of these thiopyran-based materials has been shown to enhance hole injection and improve charge balance within the device, leading to increased efficiency and stability.

Fluorescent Sensors

The spiropyran scaffold, which can be considered a derivative of pyran, has been extensively studied for its photochromic properties. The introduction of a sulfur atom to create spirothiopyrans can modulate these properties, leading to novel fluorescent sensors. These sensors can exhibit changes in their fluorescence emission upon binding to specific analytes, such as metal ions.[12][15][23][24] This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of target molecules.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.[4][25][26] Thiophene-containing photosensitizers, including those with a thiopyran-like structure, are being explored for their ability to absorb light at longer wavelengths, allowing for deeper tissue penetration.[27][28] Their enhanced ability to generate singlet oxygen upon photoexcitation makes them promising candidates for next-generation PDT agents.

Experimental Protocols

To facilitate further research in this exciting field, this section provides detailed, step-by-step protocols for the synthesis of a representative anticancer thiopyran derivative and for key biological assays.

Synthesis of a Thiopyrano[2,3-d]thiazole Derivative

This protocol describes the synthesis of novel rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid amides via a hetero-Diels-Alder reaction.[3]

Step 1: Synthesis of Cinnamic Acid Amides (Dienophiles)

  • To a solution of the appropriate cinnamic acid in anhydrous dioxane, add thionyl chloride dropwise at room temperature.

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting cinnamic acid chloride in anhydrous dioxane and add a solution of the desired 4-substituted aniline, morpholine, or 2-aminopyridine in dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure cinnamic acid amide.

Step 2: Synthesis of 5-Aryl(hetaryl)idene-4-thioxo-2-thiazolidinones (Heterodienes)

  • A mixture of 4-thioxo-2-thiazolidinone, the appropriate aromatic or heteroaromatic aldehyde (1.1 equivalents), and fused sodium acetate (1 equivalent) in glacial acetic acid is heated at 100 °C for 1-2 hours.[7]

  • After cooling, the precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 5-ylidene-4-thioxo-2-thiazolidinone.

Step 3: Hetero-Diels-Alder Reaction

  • A mixture of the 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinone (1 equivalent) and the cinnamic acid amide (1.2 equivalents) in a suitable solvent (e.g., toluene, xylene, or acetic acid) is refluxed for 4-24 hours.[3][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Purify the product by recrystallization from an appropriate solvent to obtain the desired thiopyrano[2,3-d]thiazole derivative.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of thiopyran-based compounds on cancer cell lines.[29][30][31][32][33]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiopyran compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

EGFR Kinase Assay (Luminescent)

This assay measures the ability of thiopyran compounds to inhibit the enzymatic activity of EGFR.[2][16][34]

  • Prepare Reagents: Thaw all reagents (e.g., kinase, substrate, ATP, and buffer from a commercial kit) on ice. Prepare serial dilutions of the thiopyran inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control. Add a master mix containing the EGFR enzyme and a suitable substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding an ATP solution to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescent detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin system.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.[30][32][33][34]

  • Cell Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat the cells with the thiopyran compound for a predetermined time.

  • Stimulation: Induce NF-κB activation by treating the cells with a known activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity (driven by NF-κB) and the Renilla luciferase activity (for normalization) in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

Future Perspectives and Conclusion

The field of thiopyran-based compounds is ripe with opportunities for further exploration. In the realm of oncology, the development of more selective and potent inhibitors targeting novel kinase isoforms or drug-resistant mutants of known targets remains a key objective. The exploration of thiopyran derivatives as dual-target inhibitors, for instance, simultaneously targeting EGFR and another key oncogenic kinase, could offer a promising strategy to overcome drug resistance.

In the area of anti-inflammatory research, a deeper understanding of the precise molecular mechanisms by which thiopyran compounds modulate the NF-κB pathway and other inflammatory cascades will be crucial for the development of novel therapeutics for a range of inflammatory diseases.

The application of thiopyran-based materials is still in its nascent stages, and there is significant scope for innovation. The design of novel thiopyran-containing polymers with tailored electronic and optical properties could lead to breakthroughs in flexible electronics and optoelectronic devices. Furthermore, the development of highly sensitive and selective thiopyran-based chemosensors for environmental and biomedical applications represents a promising avenue of research.

References

Introduction: The Tetrahydro-thiopyran Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Tetrahydro-thiopyrans: Synthesis, Reactivity, and Applications in Drug Discovery

Within the vast landscape of heterocyclic chemistry, the tetrahydro-thiopyran (THTP) ring system—a six-membered saturated ring containing a sulfur atom—has emerged as a privileged scaffold of significant interest, particularly in the realm of medicinal chemistry and drug development.[1] Analogous to the well-known tetrahydropyran (THP) ring, where the sulfur is replaced by oxygen, the THTP moiety offers a unique combination of structural rigidity, conformational preference, and metabolic stability.[2][3] The sulfur atom, with its distinct size, electronegativity, and ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone), provides chemists with a versatile handle to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry.[4][5]

These tunable properties have led to the incorporation of the THTP scaffold into a wide array of biologically active molecules, demonstrating antibacterial, antifungal, anticancer, and acaricidal activities.[1][6][7] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthetic strategies for constructing substituted THTPs, exploring the chemical reactivity of the ring system, and highlighting its proven applications in creating novel therapeutic agents.

Part 1: Strategic Synthesis of the Tetrahydro-thiopyran Core

The construction of the THTP ring can be achieved through various synthetic methodologies, each offering distinct advantages in terms of stereocontrol, substituent patterns, and operational simplicity. The choice of strategy is often dictated by the desired substitution pattern and the available starting materials.

Cycloaddition Reactions: The Power of [4+2]

The Hetero-Diels-Alder (HDA), or thio-Diels-Alder, reaction is a cornerstone for the synthesis of thiopyran derivatives.[8][9] This [4+2] cycloaddition involves the reaction of a 1-thiadiene (a four-atom component) with a dienophile (a two-atom component) to directly form the six-membered ring with a high degree of stereoselectivity.

Causality in Experimental Design: The success of the HDA reaction hinges on the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction by lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LOMO of the dienophile. The choice of solvent and catalyst can also dramatically influence both the reaction rate and the stereochemical outcome (endo/exo selectivity).[9]

Below is a generalized workflow for synthesizing THTP derivatives via an HDA reaction, followed by reduction.

G cluster_start Starting Materials A 1-Thiadiene C Hetero-Diels-Alder [4+2] Cycloaddition A->C B Dienophile (e.g., Maleimide) B->C D Dihydro-thiopyran Adduct C->D High Stereoselectivity E Reduction (e.g., H₂, Pd/C) D->E F Substituted Tetrahydro-thiopyran E->F Final Product

Caption: General workflow for THTP synthesis via Hetero-Diels-Alder reaction.

Intramolecular Cyclization Strategies

Intramolecular reactions provide an elegant and efficient means to construct the THTP ring, often with excellent control over diastereoselectivity.

The thia-Prins cyclization is a powerful acid-catalyzed reaction that constructs THTP rings from homoallylic sulfides and an aldehyde.[10] The key mechanistic step involves the formation of a thiocarbenium ion, which is then trapped intramolecularly by the alkene.

Expert Insight: The choice of Lewis acid is critical for success. Stronger Lewis acids can lead to decomposition, while weaker ones may fail to initiate the reaction. Trimethylsilyltrifluoromethanesulfonate (TMSOTf) has been shown to be particularly effective, mediating the cyclization in good to high yields and with high diastereoselectivity.[10]

G A Homoallylic Sulfide + Aldehyde C Thiocarbenium Ion Intermediate A->C B Lewis Acid (e.g., TMSOTf) B->C D Intramolecular Cyclization C->D E Substituted Tetrahydro-thiopyran D->E

Caption: Mechanism of the Thia-Prins cyclization reaction.

Boron trifluoride etherate (BF₃·Et₂O) can mediate an efficient (3,5)-thionium-ene cyclization of δ,ε-unsaturated thiols with aldehydes to produce substituted THTPs.[11] This reaction proceeds with excellent diastereoselectivity, providing a reliable route to specific stereoisomers.[11]

Summary of Key Synthetic Routes

The table below summarizes prominent methods for synthesizing the THTP core, highlighting their key features.

Synthesis MethodKey Reagents/CatalystsTypical YieldsStereoselectivityReference
Hetero-Diels-Alder Thiadiene, DienophileGood to ExcellentHigh (endo/exo)[8][9]
Thia-Prins Cyclization Homoallylic sulfide, Aldehyde, TMSOTfGood to HighHigh Diastereoselectivity[10]
(3,5)-Thionium-Ene δ,ε-Unsaturated thiol, Aldehyde, BF₃·Et₂OGoodExcellent Diastereoselectivity[11]
Dieckmann Condensation Thiodiesters, BaseVariableN/A[12]
[1+1+1+1+1+1] Annulation Rongalite, Michael acceptorsModerate to GoodN/A[13]

Part 2: Reactivity and Strategic Functionalization

The THTP ring is not merely a passive scaffold; its reactivity, centered on the sulfur atom, is key to its utility in drug design.

Oxidation of the Sulfur Atom

The sulfide moiety can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. This transformation profoundly alters the molecule's properties:

  • Sulfoxides: Introduce a chiral center at the sulfur atom and act as a hydrogen bond acceptor.

  • Sulfones: Significantly increase polarity and hydrogen bond accepting potential, while being metabolically very stable.

This oxidation cascade is often a deliberate strategy in drug design. The sulfide can act as a prodrug, being less polar for better cell membrane permeability, and then oxidized in vivo to the more active sulfoxide or sulfone.[4] For instance, in a series of potential acaricides, the presence of the sulfone structure was found to be crucial for high biological activity.[6]

G cluster_props Molecular Properties A Tetrahydro-thiopyran (Sulfide) B THTP S-Oxide (Sulfoxide) A->B Mild Oxidation (e.g., m-CPBA, 1 eq) PropA Lower Polarity Prodrug Potential C THTP S,S-Dioxide (Sulfone) B->C Strong Oxidation (e.g., m-CPBA, >2 eq) PropB Chiral Center H-bond Acceptor PropC High Polarity Metabolically Stable Crucial for Bioactivity

Caption: Oxidation states of the THTP ring and their associated properties.

Part 3: Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of the THTP ring have been exploited in the development of various therapeutic and agrochemical agents.

Antimicrobial and Anticancer Agents

Derivatives of THTP have shown a broad spectrum of antimicrobial activities.[1][7][14] For example, novel hybrids of pyrimidine-2,4-dione and 2H-thiopyran have demonstrated significant antibacterial and antifungal properties, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against C. albicans.[7] In the realm of oncology, certain THTP derivatives have exhibited potent cytotoxic activity against cancer cell lines like HeLa.[7]

Acaricides and Insecticides

A notable application is in the development of novel acaricides. A study synthesizing thirty-two THTP derivatives found several compounds with higher activity against the mite Psoroptes cuniculi than the commercial drug ivermectin.[6] The most potent compound, b10 , exhibited a significantly lower LC₅₀ value, highlighting the scaffold's potential in creating next-generation pest control agents.[6]

Bioactive Tetrahydro-thiopyrans: A Snapshot
Compound ClassBiological ActivityKey Structural FeatureReference
Phenyl-substituted THTP SulfonesAcaricidalSulfone group[6]
Thiopyran-Pyrimidine HybridsAntibacterial, AntifungalFused heterocyclic system[7]
2,6-Diaryl-THTP-4-onesCytotoxic (HeLa cells)Diaryl substitution[7]
Phenyloxazolidinone-THTPsAntibacterial (respiratory pathogens)THTP S-oxide/dioxide[14]

Part 4: Experimental Protocols

To ensure scientific integrity, a detailed, self-validating protocol for a key synthetic transformation is provided below.

Protocol: Diastereoselective Synthesis of a Substituted Tetrahydro-thiopyran via Thia-Prins Cyclization

This protocol is adapted from methodologies described for the efficient synthesis of substituted THTPs.[10]

Objective: To synthesize a 2,4-disubstituted tetrahydro-thiopyran from a homoallylic sulfide and an aldehyde with high diastereoselectivity.

Materials:

  • Homoallylic sulfide (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyltrifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the homoallylic sulfide (1.0 equiv) and the aldehyde (1.2 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).

  • Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add TMSOTf (1.5 equiv) dropwise to the stirred solution. The causality here is crucial: slow addition at low temperature prevents uncontrolled polymerization or side reactions and maximizes diastereoselectivity.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes the acidic TMSOTf catalyst.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Validation Step): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The ability to isolate a clean product is the first validation.

  • Characterization (Final Validation): Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.[10] The observed spectral data must match the expected structure for the protocol to be considered successful.

Conclusion and Future Outlook

The substituted tetrahydro-thiopyran scaffold represents a highly versatile and valuable core in modern chemical science. Its accessibility through robust and stereoselective synthetic routes, combined with the tunable properties of the embedded sulfur atom, ensures its continued prominence in the design of novel pharmaceuticals and agrochemicals. Future research will likely focus on developing new asymmetric syntheses to access enantiopure THTP derivatives and further exploring the biological space occupied by this remarkable heterocycle. The interplay between the sulfide, sulfoxide, and sulfone oxidation states will remain a fertile ground for applying sophisticated prodrug strategies and elucidating structure-activity relationships.

References

Safety and Handling of Tetrahydro-2H-thiopyran-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for Tetrahydro-2H-thiopyran-3-carboxylic acid, a heterocyclic compound with applications in organic synthesis and medicinal chemistry.[1] Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds, including various isomers and derivatives, alongside established principles for handling cyclic thioethers and carboxylic acids.[2][3][4][5][6] It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred from Analogues)

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[7][8][9]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[7][8][9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[7][8][9]
Acute Toxicity, Oral4 (Assumed)H302: Harmful if swallowed[9][10]
Acute Toxicity, Dermal4 (Assumed)H312: Harmful in contact with skin[9]
Acute Toxicity, Inhalation4 (Assumed)H332: Harmful if inhaled[9]

Note: This classification is extrapolated from data on related compounds and should be used as a precautionary guideline.

The carboxylic acid functional group contributes to the acidic nature of the compound, while the thioether linkage within the cyclic structure presents its own set of handling considerations.[5][6] The oxidation of thioethers can be a factor in their reactivity and degradation.[11]

Exposure Controls and Personal Protection

A thorough risk assessment should be conducted before handling this compound.[12] Engineering controls and personal protective equipment (PPE) are critical to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][13][14] This is crucial to minimize the inhalation of any dust or vapors.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[14][15]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[7][13][15]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling acidic compounds.[16] Always inspect gloves before use and dispose of them properly after handling.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[7][15]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13][15]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Handling
  • General Precautions: Avoid contact with skin, eyes, and clothing.[7][15] Do not breathe dust or vapors.[7][13] Wash hands thoroughly after handling.[7][15]

  • Dispensing: When handling the solid form, minimize dust generation.[7] For solutions, avoid splashing.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13][14]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]

  • Storage Conditions: Recommended storage is often at 2-8°C to maintain stability.[1]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[7][10][15] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][13]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][15] If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[7][13][15] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][15]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and drink plenty of water afterwards.[10][13] Seek medical attention.

Spill Response

For any spill you are not equipped or trained to handle, or that constitutes a large volume or is in a public area, evacuate the area and call for emergency assistance.[17]

Workflow for a Minor Acidic Spill

Spill_Response cluster_Initial_Actions Immediate Response cluster_Containment Containment cluster_Cleanup Cleanup & Disposal Alert Alert others in the area Don_PPE Don appropriate PPE (gloves, goggles, lab coat) Dike Contain the spill by creating a dike with absorbent material (e.g., sand, vermiculite) Don_PPE->Dike Neutralize Neutralize the acid by cautiously adding sodium bicarbonate or other suitable neutralizer from the outside in. Dike->Neutralize Absorb Absorb the neutralized residue Neutralize->Absorb Collect Scoop the absorbed material into a suitable, labeled waste container. Absorb->Collect Decontaminate Decontaminate the spill area with soap and water. Collect->Decontaminate Dispose Dispose of the waste container according to institutional and local regulations. Decontaminate->Dispose

Caption: Workflow for handling a minor spill of this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Physical and Chemical Properties

While a comprehensive list of physical and chemical properties for this compound is not available, data for related compounds is provided for reference.

PropertyValue (Related Compound)Related CompoundSource
Molecular Weight146.21 g/mol Tetrahydro-2H-thiopyran-2-carboxylic acid[9]
Molecular FormulaC₆H₁₀O₂STetrahydro-2H-thiopyran-2-carboxylic acid[9]
Boiling Point456.6±38.0 °C (Predicted)This compound 1,1-dioxide[1]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation, and exposure to heat and incompatible materials.[13][14]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[13][14]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides.[13]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is not available. The information provided is based on the GHS classifications of related compounds. Skin and eye contact may result in inflammation, redness, and pain.[7] Inhalation may cause irritation to the respiratory system.[7] It is advised to prevent the product from entering drains, other waterways, or soil.[7]

Emergency_Response cluster_Assessment Initial Assessment cluster_Minor Minor Incident Response (Trained Personnel) cluster_Major Major Incident Response Start Emergency Event (Spill, Exposure, Fire) Assess_Severity Assess Severity (Minor vs. Major) Start->Assess_Severity Minor_Spill Follow Minor Spill Protocol Assess_Severity->Minor_Spill Minor Evacuate Evacuate Immediate Area Assess_Severity->Evacuate Major Report Report Incident to Supervisor/ Environmental Health & Safety Minor_Spill->Report Minor_Exposure Administer First Aid Minor_Exposure->Report Alert_Emergency Alert Emergency Services (e.g., 911, Campus Safety) Evacuate->Alert_Emergency Provide_Info Provide Information to Responders (e.g., SDS, Chemical Name) Alert_Emergency->Provide_Info Provide_Info->Report

References

An In-depth Technical Guide to the Solubility Characteristics of Tetrahydro-2H-thiopyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydro-2H-thiopyran-3-carboxylic acid (CAS No. 161404-76-8), a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles and methodologies required for its empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the theoretical framework and practical protocols necessary to assess its solubility profile in various solvent systems. The guide also discusses the anticipated solubility based on the compound's structural features and provides comparative data for its oxidized derivative, this compound 1,1-dioxide.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a six-membered thiopyran ring with a carboxylic acid substituent at the 3-position. Its structure, combining a polar carboxylic acid group with a less polar thiacyclohexane ring, suggests an amphiphilic character that will govern its solubility in different media. This compound and its derivatives are of interest as building blocks in organic synthesis and medicinal chemistry. A thorough understanding of its solubility is a critical first step in its application, influencing everything from reaction conditions to formulation and bioavailability in drug discovery contexts.

Table 1: Physicochemical Properties of this compound and a Related Derivative

PropertyThis compoundThis compound 1,1-dioxide
CAS Number 161404-76-8167011-35-0[]
Molecular Formula C₆H₁₀O₂SC₆H₁₀O₄S
Molecular Weight 146.21 g/mol 178.21 g/mol
Appearance White to light yellow solidWhite to Off-White Solid
Known Solubility Moderate solubility in polar organic solvents[2]Slightly soluble in DMSO and Methanol[]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains two key features that dictate its solubility:

  • The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. This functionality is expected to confer solubility in polar protic solvents such as water, methanol, and ethanol.

  • The Tetrahydrothiopyran Ring: This is a non-polar, hydrophobic cyclic sulfide ring. This part of the molecule will contribute to its solubility in organic solvents of lower polarity.

The overall solubility will be a balance between these two opposing characteristics. It is anticipated that the compound will exhibit moderate solubility in a range of polar organic solvents.

Methodologies for Experimental Solubility Determination

Given the absence of specific quantitative solubility data, this section provides detailed protocols for its empirical determination. Two primary types of solubility assays are relevant in a drug discovery and development setting: kinetic and thermodynamic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature when the dissolved solute is in equilibrium with an excess of the undissolved solid.

Experimental Protocol:

  • Preparation: Accurately weigh a sample of this compound and add it to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial to create a supersaturated suspension.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a solution of the compound in an organic solvent.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. The formation of a precipitate can be detected by nephelometry (light scattering) or by measuring the concentration of the remaining dissolved compound after filtration or centrifugation using UV-Vis spectroscopy or LC-MS.

Diagram 1: Workflow for Thermodynamic vs. Kinetic Solubility Determination

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility thermo_start Weigh Solid Compound thermo_add_solvent Add Solvent thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-48h) thermo_add_solvent->thermo_equilibrate thermo_separate Centrifuge & Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify (HPLC) thermo_separate->thermo_quantify kinetic_start Prepare DMSO Stock kinetic_dilute Serial Dilution kinetic_start->kinetic_dilute kinetic_add_buffer Add Aqueous Buffer kinetic_dilute->kinetic_add_buffer kinetic_incubate Incubate (e.g., 2h) kinetic_add_buffer->kinetic_incubate kinetic_detect Detect Precipitate kinetic_incubate->kinetic_detect

Caption: A comparison of the key steps in thermodynamic and kinetic solubility assays.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: As a carboxylic acid, its solubility in aqueous solutions will be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. At pH values above its pKa, it will be deprotonated to the more soluble carboxylate salt.

  • Temperature: Solubility is generally temperature-dependent, though the effect can vary. For most solids, solubility increases with temperature.

  • Polymorphism: The crystalline form of the solid compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Solvent Polarity: As discussed, the polarity of the solvent will be a major determinant of solubility. A systematic screening of solvents with varying polarities is recommended to establish a comprehensive solubility profile.

Comparative Analysis with this compound 1,1-dioxide

The oxidized form of the target compound, this compound 1,1-dioxide, provides a useful point of comparison. The sulfone group in the 1,1-dioxide derivative is significantly more polar than the sulfide in the parent compound. This increased polarity is expected to enhance its solubility in polar solvents. Indeed, it has been reported to be slightly soluble in polar solvents like DMSO and methanol[]. This suggests that the parent compound, being less polar, may have better solubility in less polar organic solvents compared to its 1,1-dioxide derivative.

Diagram 2: Structural Comparison and Expected Solubility Trend

G compound1 This compound S-Heterocycle Less Polar solubility_trend Increasing Polarity & Expected Aqueous Solubility compound1->solubility_trend compound2 This compound 1,1-dioxide SO2-Heterocycle More Polar solubility_trend->compound2

Caption: The oxidation of the sulfur atom increases polarity, likely enhancing aqueous solubility.

Conclusion and Future Directions

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary theoretical and practical framework for its determination. Researchers are encouraged to employ the described methodologies to generate robust and reliable solubility data, which will be invaluable for the advancement of research and development involving this compound. The establishment of a comprehensive solubility profile in pharmaceutically relevant solvents is a critical next step in unlocking the full potential of this molecule.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Tetrahydro-2H-thiopyran-3-carboxylic acid from Dimethyl 3,3'-thiobispropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of tetrahydro-2H-thiopyran-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, dimethyl 3,3'-thiobispropanoate. The multi-step process involves an initial intramolecular Dieckmann condensation to form a key β-keto ester intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. This intermediate is subsequently converted to the final product through a deoxygenation-hydrolysis sequence. This document offers detailed, step-by-step protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction

Tetrahydrothiopyran derivatives are significant structural motifs found in numerous biologically active compounds and functional materials. Their unique conformational properties and the presence of a sulfur heteroatom make them attractive building blocks in drug discovery. The target molecule, this compound, serves as a versatile intermediate for further chemical elaboration.

The synthesis described herein follows a logical and efficient pathway, beginning with the base-catalyzed intramolecular cyclization of dimethyl 3,3'-thiobispropanoate. This starting material is a stable, commercially available liquid, making it an excellent precursor for scalable synthesis.[1][2][3][4][5] The core of this synthesis relies on two fundamental and robust transformations in organic chemistry: the Dieckmann condensation and the Wolff-Kishner reduction.

Overall Synthetic Pathway

The synthesis of this compound from dimethyl 3,3'-thiobispropanoate is achieved in two principal stages:

  • Stage 1: Dieckmann Condensation. An intramolecular condensation of the starting diester to yield the cyclic β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

  • Stage 2: Deoxygenation and Hydrolysis. The reduction of the ketone functionality to a methylene group and concurrent hydrolysis of the methyl ester to the desired carboxylic acid.

Synthetic_Pathway start Dimethyl 3,3'-thiobispropanoate intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate start->intermediate  Stage 1: Dieckmann Condensation (NaH or NaOMe, THF)   final This compound intermediate->final  Stage 2: Wolff-Kishner Reduction (H2NNH2, KOH, heat)   Dieckmann_Mechanism cluster_0 Mechanism of Dieckmann Condensation start Dimethyl 3,3'-thiobispropanoate enolate Enolate Intermediate start->enolate 1. Base (e.g., NaH) abstracts α-proton tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral 2. Intramolecular nucleophilic attack product Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate (Enolate form) tetrahedral->product 3. Elimination of -OCH3 final_product Final β-Keto Ester (after workup) product->final_product 4. Acidic Workup (H3O+)

References

Synthesis of Tetrahydro-2H-thiopyran-3-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, three-step experimental protocol for the synthesis of Tetrahydro-2H-thiopyran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the starting material, dimethyl 3,3'-thiobispropanoate, followed by a Dieckmann condensation to construct the thiopyranone ring. Subsequent deoxygenation via a modified Wolff-Kishner reduction and final ester hydrolysis yields the target compound. This document offers in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction

This compound is a sulfur-containing heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. The thiopyran scaffold is a key structural motif in a variety of biologically active molecules. The carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of new chemical space in drug discovery programs. This protocol details a reliable and scalable synthetic route to this important building block.

The presented synthesis is a three-step sequence, as illustrated below:

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Ester Hydrolysis A Dimethyl 3,3'-thiobispropanoate B Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate A->B  NaH, THF, Reflux   C Methyl tetrahydro-2H-thiopyran-3-carboxylate B->C  H2NNH2·H2O, KOH, Diethylene Glycol, Heat   D This compound C->D  1. KOH, MeOH/H2O, Reflux  2. HCl (aq)  

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Material: Dimethyl 3,3'-thiobispropanoate

Principle and Rationale

The starting diester is synthesized via a Michael addition of a sulfur nucleophile to methyl acrylate. A convenient and safe source of the sulfur nucleophile is sodium hydrosulfide, which can be generated in situ or used directly. The reaction proceeds readily in a protonic solvent to afford the desired product in good yield.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Methyl acrylateReagentSigma-Aldrich96-33-3
Sodium hydrosulfide, hydrateTechnicalSigma-Aldrich16721-80-5
MethanolAnhydrousFisher Scientific67-56-1
DichloromethaneACS GradeVWR75-09-2
Saturated Sodium BicarbonateLaboratory--
Brine (Saturated NaCl)Laboratory--
Anhydrous Magnesium SulfateLaboratorySigma-Aldrich7487-88-9
Experimental Protocol
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl acrylate (2.0 eq) and methanol (100 mL).

  • In a separate beaker, dissolve sodium hydrosulfide hydrate (1.0 eq) in water (50 mL).

  • Cool the flask containing methyl acrylate to 0 °C using an ice bath.

  • Slowly add the sodium hydrosulfide solution dropwise to the stirred methyl acrylate solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 3,3'-thiobispropanoate as a colorless to pale yellow oil.[1][2]

Part 2: Detailed Synthesis of this compound

Step 1: Dieckmann Condensation to Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

Principle and Rationale

This step involves an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the six-membered thiopyran ring.[3][4][5][6][7] A strong base, sodium hydride, is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after an acidic workup. Tetrahydrofuran (THF) is used as an aprotic solvent to avoid quenching the base.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Dimethyl 3,3'-thiobispropanoateAs synthesized-4131-74-2
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich7646-69-7
Tetrahydrofuran (THF)AnhydrousFisher Scientific109-99-9
2 M Hydrochloric AcidLaboratoryVWR7647-01-0
DichloromethaneACS GradeVWR75-09-2
Saturated Sodium Chloride (Brine)Laboratory--
Anhydrous Sodium SulfateLaboratorySigma-Aldrich7487-88-9
Experimental Protocol
  • Set up a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the flask and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous THF (40 mL) to the flask.

  • Dissolve dimethyl 3,3'-thiobispropanoate (1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Slowly add the diester solution dropwise to the stirred suspension of sodium hydride in THF at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The reaction mixture will become a thick slurry.

  • Cool the reaction to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 2 M HCl until the gas evolution ceases and the pH of the aqueous layer is between 6 and 7.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a yellow oil.[8]

Step 2: Wolff-Kishner Reduction to Methyl tetrahydro-2H-thiopyran-3-carboxylate

Principle and Rationale

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions.[2][9][10][11][12][13] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, eliminates nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to yield the methylene group. The Huang-Minlon modification, a one-pot procedure using a high-boiling solvent like diethylene glycol, is employed here for its practicality and efficiency.[5][10][14]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateAs synthesized-4160-61-6
Hydrazine hydrate (85%)ReagentSigma-Aldrich7803-57-8
Potassium hydroxideACS GradeFisher Scientific1310-58-3
Diethylene glycolReagentVWR111-46-6
6 M Hydrochloric AcidLaboratoryVWR7647-01-0
Diethyl etherACS GradeFisher Scientific60-29-7
Saturated Sodium Chloride (Brine)Laboratory--
Anhydrous Magnesium SulfateLaboratorySigma-Aldrich7487-88-9
Experimental Protocol
  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (1.0 eq), diethylene glycol (100 mL), hydrazine hydrate (85%, 4.0 eq), and potassium hydroxide pellets (3.0 eq).

  • Heat the mixture to 130-140 °C for 1 hour to form the hydrazone. Water will distill from the reaction mixture.

  • After 1 hour, arrange the condenser for distillation and slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Once the temperature has stabilized, refit the reflux condenser and maintain the reaction at reflux for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Acidify the aqueous mixture to pH 2-3 with 6 M HCl.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude methyl tetrahydro-2H-thiopyran-3-carboxylate as an oil. This can be purified by vacuum distillation if necessary.

Step 3: Ester Hydrolysis to this compound

Principle and Rationale

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[4] This is a base-catalyzed hydrolysis using potassium hydroxide in a mixture of methanol and water. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent acidification with a strong acid liberates the free carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Methyl tetrahydro-2H-thiopyran-3-carboxylateAs synthesized--
Potassium hydroxideACS GradeFisher Scientific1310-58-3
MethanolACS GradeFisher Scientific67-56-1
6 M Hydrochloric AcidLaboratoryVWR7647-01-0
Ethyl acetateACS GradeVWR141-78-6
Saturated Sodium Chloride (Brine)Laboratory--
Anhydrous Sodium SulfateLaboratorySigma-Aldrich7487-88-9
Experimental Protocol
  • Dissolve the crude methyl tetrahydro-2H-thiopyran-3-carboxylate (1.0 eq) in a mixture of methanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl. A precipitate or oil may form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).[3][15][16][17][18]

Part 3: Characterization and Data

Physical Properties (Predicted)
PropertyValue
Molecular FormulaC6H10O2S
Molecular Weight146.21 g/mol
AppearanceWhite to off-white solid or colorless oil
Melting PointNot available (expected to be a low-melting solid)
Boiling PointNot available
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0-12.0 (br s, 1H, -COOH)

    • δ 2.80-3.00 (m, 1H, -CH(COOH)-)

    • δ 2.60-2.80 (m, 2H, -S-CH₂-)

    • δ 1.80-2.20 (m, 4H, ring -CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 178-182 (-COOH)

    • δ 45-50 (-CH(COOH)-)

    • δ 25-35 (ring carbons)

  • IR (KBr, cm⁻¹):

    • 2500-3300 (broad, O-H stretch)

    • 1700-1725 (strong, C=O stretch)

    • 2850-2950 (C-H stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 146 (M⁺), 101 (M⁺ - COOH)

Part 4: Safety and Handling

General Precautions: This protocol involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Keep away from water and other protic sources.

  • Sodium Methoxide (if used as an alternative to NaH): Corrosive and flammable solid. Reacts with water. Causes severe skin burns and eye damage.[14][15][18][19][20] Handle in a dry, inert atmosphere.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[16][17][21][22][23] Avoid inhalation of vapors and skin contact. Handle only in a chemical fume hood.[16] Have an emergency plan in place for spills or exposure.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Avoid contact with skin and eyes.

  • Diethylene Glycol: Harmful if swallowed. Handle with care.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.

References

The Versatile Building Block: Application Notes for Tetrahydro-2H-thiopyran-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of heterocyclic moieties is a cornerstone of molecular design. Among these, sulfur-containing heterocycles have garnered significant attention due to their prevalence in a wide array of biologically active compounds. Tetrahydro-2H-thiopyran-3-carboxylic acid, a saturated six-membered ring containing a sulfur atom and a carboxylic acid functional group, represents a highly valuable and versatile building block for the synthesis of novel chemical entities. Its unique stereoelectronic properties, conferred by the thiopyran ring, coupled with the reactive handle of the carboxylic acid, provide a gateway to a diverse range of molecular architectures.

This document serves as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the practical applications of this compound. We will delve into its intrinsic properties, explore its synthetic utility through detailed, field-proven protocols, and provide the scientific rationale behind its application. The thiopyran skeleton is a noteworthy structural system that serves as a fundamental component in numerous medicinal and synthetic compounds, exhibiting a broad spectrum of significant biological and pharmaceutical activities. This guide is designed to empower you to leverage this powerful building block in your synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. Below is a summary of the key data for this compound.

PropertyValueSource
Molecular FormulaC₆H₁₀O₂SN/A
Molecular Weight146.21 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Storage Conditions2-8°C, under inert atmosphereN/A

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the thiopyran ring. The proton of the carboxylic acid will appear as a broad singlet, typically in the downfield region (10-12 ppm).

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid between 170-180 ppm. The aliphatic carbons of the thiopyran ring will appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch will be observed around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 146. Subsequent fragmentation may involve the loss of the carboxylic group (-COOH, 45 amu).

Core Synthetic Applications and Protocols

The synthetic utility of this compound stems from the reactivity of its carboxylic acid moiety. This functional group can be readily transformed into a variety of other functionalities, including amides, esters, and alcohols, each serving as a precursor for further molecular elaboration.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting amides are often key components of pharmacophores, contributing to target binding through hydrogen bonding interactions.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. Common activating agents include carbodiimides (like EDC), uronium/aminium salts (like HATU), and phosphonium salts. The choice of coupling reagent and base is critical and depends on the steric and electronic properties of the coupling partners, as well as the need to suppress side reactions like racemization.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling with Aniline

This protocol describes a general procedure for the coupling of this compound with a representative aniline derivative.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Acid This compound Activated_Ester Activated HOBt Ester Intermediate Acid->Activated_Ester EDC, HOBt, DIPEA EDC_HOBt EDC (1.2 eq), HOBt (1.2 eq) EDC_HOBt->Activated_Ester Solvent_Base Anhydrous DMF, DIPEA (2 eq) Solvent_Base->Activated_Ester Aniline Aniline (1.0 eq) Crude_Amide Crude N-phenyl-tetrahydro-2H- thiopyran-3-carboxamide Activated_Ester->Crude_Amide Aniline, rt, 2-12 h Aniline->Crude_Amide Workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with 1M HCl 3. Wash with sat. NaHCO₃ 4. Wash with brine Crude_Amide->Workup Drying Dry (Na₂SO₄), Filter, Concentrate Workup->Drying Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification Pure_Amide Pure Amide Product Purification->Pure_Amide

Caption: General workflow for EDC/HOBt mediated amide coupling.

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl acetate solvent system

  • Procedure:

    • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equiv) and EDC (1.2 equiv).

    • Stir the mixture for 10 minutes, then add DIPEA (2.0 equiv) followed by the aniline (1.0 equiv).

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the desired N-phenyl-tetrahydro-2H-thiopyran-3-carboxamide.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides a means to mask the polar carboxylic acid group, thereby altering the molecule's solubility, lipophilicity, and metabolic stability. Esters can also serve as prodrugs or as intermediates for further transformations.

Causality Behind Experimental Choices: The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols. It is an equilibrium-controlled process catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, a large excess of the alcohol is often used as the solvent, or water is removed as it is formed.

Experimental Protocol: Fischer Esterification with Benzyl Alcohol

This protocol outlines the synthesis of the benzyl ester of this compound.

Fischer_Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up & Purification Acid This compound Equilibrium Acid + Alcohol ⇌ Ester + Water Acid->Equilibrium Alcohol Benzyl Alcohol (solvent/excess) Alcohol->Equilibrium Catalyst H₂SO₄ (catalytic) Catalyst->Equilibrium Reflux Heat to Reflux (Dean-Stark optional) Cool Cool to Room Temperature Reflux->Cool Equilibrium->Reflux Dilute Dilute with Diethyl Ether Cool->Dilute Wash Wash with NaHCO₃ (aq) to neutralize acid Dilute->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purification Column Chromatography (Silica Gel) Dry->Purification Pure_Ester Pure Benzyl Ester Purification->Pure_Ester LiAlH4_Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Quench & Work-up Acid This compound Alkoxide_Complex Aluminum Alkoxide Intermediate Acid->Alkoxide_Complex LiAlH₄, 0 °C to rt LiAlH4 LiAlH₄ (excess) LiAlH4->Alkoxide_Complex Solvent Anhydrous THF Solvent->Alkoxide_Complex Quench Fieser Work-up (Careful!): 1. Cool to 0 °C 2. Add H₂O dropwise 3. Add 15% NaOH (aq) 4. Add H₂O Alkoxide_Complex->Quench Stir Warm to rt, Stir Quench->Stir Filter Filter through Celite®, wash with Et₂O or EtOAc Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Pure_Alcohol Pure (Tetrahydro-2H-thiopyran-3-yl)methanol Concentrate->Pure_Alcohol

Application Notes and Protocols for the Purity Analysis of Thiopyran Compounds Using HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Thiopyran-Based Pharmaceuticals

Thiopyran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] These sulfur-containing heterocycles are integral to the development of new therapeutic agents, from enzyme inhibitors to antiproliferative drugs.[4][5] As with any Active Pharmaceutical Ingredient (API), ensuring the purity of thiopyran-based drug substances is not merely a quality control metric; it is a fundamental requirement for safety and efficacy.

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate the rigorous identification, quantification, and control of impurities in new drug substances.[6][7][8] Impurities can originate from various sources, including starting materials, by-products of synthesis, degradation products, or residual solvents.[9][10] Even at trace levels, these unintended components can impact the stability of the drug product, alter its therapeutic effect, or pose a direct toxicological risk to the patient.[10]

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone of pharmaceutical purity analysis.[11] They serve as complementary tools, providing a comprehensive impurity profile. HPLC is exceptionally well-suited for analyzing non-volatile and thermally labile compounds, such as process-related impurities and degradation products, while GC excels in the separation and quantification of volatile and semi-volatile substances, including residual solvents and certain synthetic by-products.[11]

This document provides a detailed technical guide for developing and implementing robust HPLC and GC methods for the purity analysis of thiopyran compounds, grounded in scientific principles and regulatory expectations.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

The design of an effective chromatographic method begins with a thorough understanding of the analyte's physicochemical properties. The thiopyran ring system (C₅H₆S) is a six-membered heterocycle containing a sulfur atom.[12] Its chromatographic behavior, and that of its derivatives, is governed by several key factors:

  • Polarity: The sulfur heteroatom introduces a degree of polarity. However, the overall polarity is heavily influenced by the functional groups attached to the thiopyran ring. This polarity dictates the choice of stationary and mobile phases in both HPLC and GC.[13]

  • Volatility and Thermal Stability: Thiopyran itself and its lower molecular weight derivatives may be sufficiently volatile for GC analysis. However, complex, functionalized thiopyrans, typical in pharmaceutical applications, are often non-volatile and may be thermally labile, making HPLC the preferred method.

  • UV Absorbance: Many thiopyran derivatives contain conjugated systems or aromatic substituents, which typically exhibit strong UV absorbance. This property makes UV-Vis or Photodiode Array (PDA) detection a highly effective and near-universal choice for HPLC analysis.

  • Solubility: The choice of a sample preparation solvent depends on the overall polarity of the molecule. A solvent must be selected that completely dissolves the API and any potential impurities and is miscible with the chromatographic mobile phase (for HPLC) or is sufficiently volatile not to interfere with analysis (for GC).

Part I: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the principal technique for assessing the purity of most thiopyran-based APIs, capable of separating the main component from its non-volatile organic impurities and degradation products.[11][14]

Causality Behind the Method: The HPLC Development Strategy

A robust, stability-indicating HPLC method is built on logical, science-driven choices. The goal is to achieve adequate resolution between the API, known impurities, and any potential new degradants.

  • Column Selection: A C18 (octadecylsilane) column is the universally accepted starting point for method development for moderately polar to non-polar compounds. Its hydrophobic nature provides effective retention for a wide range of organic molecules. For highly polar thiopyran derivatives, a column with an alternative stationary phase, such as C8 or one with a polar-embedded group, may be explored to achieve optimal retention and selectivity. A typical dimension of 4.6 x 150 mm with 3.5 or 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A gradient elution is superior to an isocratic elution for purity analysis as it can resolve compounds with a wide range of polarities within a reasonable timeframe.[15]

    • Aqueous Phase (A): A buffered solution is critical to maintain a consistent pH, which controls the ionization state of acidic or basic analytes and impurities. This ensures reproducible retention times and improves peak shape. A volatile buffer like ammonium acetate or ammonium formate (10-20 mM, pH 3-6) is an excellent choice as it is compatible with mass spectrometry (MS) if hyphenation is required for impurity identification.[16]

    • Organic Phase (B): Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

  • Detector Selection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector.[17] A PDA detector acquires spectra across a range of wavelengths, which is invaluable for:

    • Peak Purity Analysis: To ensure a chromatographic peak corresponds to a single compound.

    • Method Optimization: To select the optimal detection wavelength for maximizing the sensitivity of all relevant compounds.

    • Impurity Identification: To provide preliminary spectral information about unknown peaks.

  • Temperature Control: A column oven set to a constant temperature (e.g., 30-40 °C) is essential for ensuring reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

Experimental Workflow: HPLC Purity Method

HPLC_Workflow prep_std prep_std instrument_setup instrument_setup prep_std->instrument_setup Proceed if preparations are complete sst sst run_sequence run_sequence sst->run_sequence Proceed if SST passes data_acq data_acq run_sequence->data_acq Generate Chromatographic Data integration integration data_acq->integration calculation calculation integration->calculation

Caption: High-Level Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

This protocol is a representative starting point and must be optimized and validated for each specific thiopyran compound.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade acetonitrile, water, and ammonium acetate.

2. Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.0)Buffered for reproducible retention. Volatile and MS-friendly.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient Program 0-2 min: 10% B; 2-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA broad gradient to elute impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures stable retention times and reduces viscosity.
Injection Volume 10 µLA typical volume to avoid column overload.
Detection PDA at 254 nm (or optimal wavelength); acquire spectra from 200-400 nm254 nm is a good starting point for aromatic compounds. PDA allows for peak purity assessment.
Run Time 35 minutesSufficient to elute all components and re-equilibrate the column.

3. Solution Preparation:

  • Diluent: Prepare a mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Sample Solution: Accurately weigh ~25 mg of the thiopyran API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 0.5 mg/mL.

  • Reference Standard Solution (for Assay): Prepare at the same concentration as the Sample Solution.

4. Analysis Procedure:

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a System Suitability Test (SST) by making five replicate injections of the Reference Standard Solution. The acceptance criteria are typically: %RSD of peak area < 2.0%, USP tailing factor < 2.0, and theoretical plates > 2000.[18]

  • Inject the Diluent (as a blank) to ensure no system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms. Identify impurities based on their Relative Retention Time (RRT) with respect to the main API peak.

  • Calculate the amount of each impurity using the area percent method. According to ICH Q3A, impurities present at a level of ≥0.05% should be reported, and those ≥0.10% (for most drugs) should be identified.[6]

Part II: Purity Analysis by Gas Chromatography (GC)

GC is the ideal method for quantifying volatile impurities that are not detectable by HPLC, such as residual solvents from the manufacturing process or volatile organic impurities.

Causality Behind the Method: The GC Development Strategy
  • Column Selection: A general-purpose, low-to-mid polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is an excellent first choice. It separates compounds primarily based on their boiling points and offers good resolution for a wide variety of volatile organic compounds. For targeted analysis of sulfur-containing volatiles, a specialized sulfur-selective column (e.g., DB-Sulfur SCD) can provide enhanced resolution and inertness.[19][20]

  • Inlet and Temperature Program:

    • Headspace vs. Direct Injection: For residual solvent analysis, static headspace injection is the preferred technique. It introduces only the volatile components onto the column, protecting the system from the non-volatile API matrix.[21] For analysis of semi-volatile process impurities, a liquid injection using a split/splitless inlet may be necessary.

    • Temperature Program: A temperature gradient (e.g., 40 °C held for 5 min, then ramped to 250 °C) is essential to separate early-eluting volatile solvents from later-eluting, higher-boiling impurities.[22]

  • Detector Selection:

    • Flame Ionization Detector (FID): The FID is the standard detector for organic compounds. It is robust, has a wide linear range, and responds proportionally to the mass of carbon, making it ideal for quantifying residual solvents.

    • Sulfur Chemiluminescence Detector (SCD): If trace-level, sulfur-containing volatile impurities are of concern, an SCD offers exceptional sensitivity and selectivity. It responds only to sulfur-containing compounds, eliminating interference from the sample matrix or non-sulfur solvents.[23][24]

  • Sample Preparation and Derivatization: For direct liquid injection, the thiopyran API is simply dissolved in a high-purity volatile solvent (e.g., Dichloromethane, Methanol). For some polar thiopyran derivatives that are not directly volatile, derivatization may be required. Silylation is a common technique where active hydrogens (on -OH, -NH, -SH groups) are replaced with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and making it amenable to GC analysis.[25][26]

Experimental Workflow: GC Purity Method (Residual Solvents via Headspace)

GC_Workflow vial_seal vial_seal instrument_setup instrument_setup vial_seal->instrument_setup Load vials into autosampler run_sequence run_sequence instrument_setup->run_sequence data_acq data_acq run_sequence->data_acq Generate Chromatographic Data integration integration data_acq->integration calculation calculation integration->calculation

Caption: Workflow for GC-Headspace Analysis of Residual Solvents.

Detailed GC Protocol (Residual Solvents)

This protocol is based on USP <467> and ICH Q3C principles and should be validated.

1. Instrumentation and Consumables:

  • GC system with a static headspace autosampler and FID.

  • DB-5 or equivalent column (e.g., 30 m x 0.32 mm ID, 1.0 µm film thickness).

  • Headspace vials (20 mL) with caps and septa.

  • High-purity Dimethyl Sulfoxide (DMSO) or other suitable high-boiling solvent.

  • Certified standards of expected residual solvents.

2. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.32 mm, 1.0 µmGeneral purpose column for good separation of common solvents.
Carrier Gas Helium or Hydrogen, Constant Flow at 2.0 mL/minInert carrier gas.
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)Separates highly volatile solvents at the start and elutes higher boiling ones.
Inlet Temp. 250 °CEnsures rapid volatilization of analytes.
Detector FID at 260 °CStandard, robust detector for organic compounds.
Headspace Oven 80 °CBalances efficient volatilization with analyte stability.
Incubation Time 20 minutesAllows the sample vial to reach thermal equilibrium.
Injection 1 mL of headspace vapor, Split ratio 5:1A standard volume and split ratio for this application.

3. Solution Preparation:

  • Sample Solution: Accurately weigh about 100 mg of the thiopyran API into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial tightly.

  • Standard Solution: Prepare a stock solution containing all expected solvents at a known concentration. Prepare the Standard Solution by spiking the appropriate amount of the stock solution into a headspace vial containing 5.0 mL of DMSO to achieve final concentrations at the ICH limit for each solvent.

4. Analysis Procedure:

  • Place the prepared sample and standard vials in the headspace autosampler tray.

  • Run the sequence, starting with a blank (DMSO), followed by the standard solution (to verify resolution and response), and then the sample solutions.

  • Identify peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram.

  • Calculate the concentration (in ppm) of each residual solvent in the API by comparing the peak response in the sample to the peak response in the standard.

Method Validation and System Trustworthiness

Both the HPLC and GC methods described must be validated to demonstrate their suitability for their intended purpose, in accordance with ICH Q2(R1) guidelines.[27][28] A validated method ensures the trustworthiness of the generated purity data. The core validation parameters include:[14][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.

  • Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed as repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[29]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

A comprehensive purity analysis of thiopyran-based pharmaceutical compounds requires a multi-faceted approach. RP-HPLC with PDA detection serves as the primary tool for quantifying the API and profiling its related substances and degradation products. Complementary analysis by Headspace-GC with FID is essential for controlling volatile impurities, particularly residual solvents. The causality-driven method development strategies and detailed protocols provided herein offer a robust foundation for researchers. However, it is paramount that these methods are rigorously optimized and validated for each specific thiopyran derivative to ensure data integrity and full compliance with global regulatory standards, ultimately safeguarding patient health.

References

Enantioselective Synthesis of Substituted Tetrahydropyrans and Thiopyrans: Advanced Catalytic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The tetrahydropyran (THP) and thiopyran rings are privileged scaffolds, forming the core of numerous natural products and pharmaceuticals with significant biological activity.[1][2] Their synthesis, particularly with stereochemical control, is a critical challenge in modern organic chemistry and drug discovery. This guide provides an in-depth exploration of state-of-the-art enantioselective methods for constructing these vital heterocycles, detailing the mechanistic rationale, practical protocols, and comparative performance of leading catalytic systems.

Part 1: Enantioselective Synthesis of Tetrahydropyrans

The construction of the tetrahydropyran ring with control over multiple stereocenters has been achieved through various powerful strategies. We will focus on two mechanistically distinct, yet highly effective, approaches: organocatalytic domino reactions and metal-catalyzed cross-dehydrogenative coupling.

Organocatalytic Domino Michael-Hemiacetalization

This strategy offers a highly efficient route to densely functionalized THPs by forming multiple bonds and stereocenters in a single, controlled cascade sequence.[3][4] The reaction is typically catalyzed by a bifunctional organocatalyst, such as a quinine-derived squaramide, which orchestrates the entire transformation.

Causality and Mechanistic Insight: The success of this reaction hinges on the dual activation provided by the catalyst. The squaramide moiety activates the electrophilic nitroalkene through hydrogen bonding, lowering its LUMO. Simultaneously, the basic tertiary amine of the quinine scaffold facilitates the formation of a nucleophilic enolate from the 1,3-dicarbonyl compound. This dual activation within the chiral pocket of the catalyst ensures that the initial Michael addition proceeds with high facial selectivity. The resulting Michael adduct is held in a specific conformation, priming it for a highly diastereoselective intramolecular Henry reaction (nitro-aldol) and subsequent ketalization to furnish the final THP product with multiple contiguous stereocenters.[3][4]

G cluster_0 Catalytic Cycle Catalyst Squaramide Catalyst Activated_Complex Activated Ternary Complex (H-Bonding) Catalyst->Activated_Complex Activates Both Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Activated_Complex Nitroalkene β-Nitrostyrene Nitroalkene->Activated_Complex Aldehyde Alkynyl Aldehyde Michael_Adduct Michael Adduct Activated_Complex->Michael_Adduct Stereoselective Michael Addition Henry_Intermediate Nitro-Aldol Intermediate Michael_Adduct->Henry_Intermediate Henry Reaction with Aldehyde Final_Product Tetrahydropyran (5 Stereocenters) Henry_Intermediate->Final_Product Intramolecular Ketalization Final_Product->Catalyst Catalyst Regeneration G start Start step1 Combine β-keto ester, nitrostyrene, catalyst in DCM start->step1 step2 Stir at RT for 24h step1->step2 step3 Cool to 0°C, add aldehyde step2->step3 step4 Stir at 0°C for 48h step3->step4 step5 Add p-TSA and HC(OMe)₃ step4->step5 step6 Warm to RT, Stir for 2h step5->step6 step7 Purify via Column Chromatography step6->step7 end Product step7->end G cluster_1 CDC Catalytic Cycle Ether Ether Substrate (e.g., Isochroman) Oxocarbenium Oxocarbenium Ion (Electrophile) Ether->Oxocarbenium Oxidation DDQ DDQ (Oxidant) DDQH2 DDQH₂ DDQ->DDQH2 Reduction Product Substituted THP Oxocarbenium->Product Stereoselective Attack Nucleophile Silyl Enol Ether (Nucleophile) Activated_Nuc Activated Nucleophile [Catalyst-Nu Complex] Nucleophile->Activated_Nuc Catalyst Chiral Cu(II)-BOX Catalyst Catalyst->Activated_Nuc Activated_Nuc->Product Product->Catalyst Catalyst Release G cluster_2 Formal Thio [3+3] Cycloaddition Catalyst Diarylprolinol Silyl Ether Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Unsat_Aldehyde α,β-Unsaturated Aldehyde Unsat_Aldehyde->Enamine Thioether Bisketone Thioether Michael_Adduct Thio-Michael Adduct Thioether->Michael_Adduct Enamine->Michael_Adduct Michael Addition Aldol_Intermediate Intramolecular Aldol Adduct Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Condensation Final_Product Chiral Dihydrothiopyran Aldol_Intermediate->Final_Product Cyclization/ Dehydration Final_Product->Catalyst Catalyst Regeneration

References

Application Notes & Protocols: The Role of High-Throughput and Combinatorial Methods in the Development of Agrochemicals and Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and development professionals in agrochemical and materials science.

Abstract: The discovery of novel agrochemicals and advanced materials is a cornerstone of technological and agricultural progress. However, traditional research and development cycles are often characterized by lengthy timelines, high costs, and a low probability of success. This guide details the transformative role of high-throughput screening (HTS) and combinatorial methodologies in revolutionizing these discovery pipelines. We will explore the core principles, provide detailed experimental workflows, and explain the causality behind key procedural choices for both agrochemical and materials science applications. The protocols herein are designed as self-validating systems, incorporating industry-standard quality control to ensure data integrity and reproducibility.

Part 1: High-Throughput Screening in Modern Agrochemical Discovery

The relentless need for new herbicides, fungicides, and insecticides—driven by evolving resistance and stricter regulatory standards—requires a paradigm shift from traditional discovery methods. High-throughput screening provides the necessary scale and efficiency to identify promising lead compounds from vast chemical libraries, often containing millions of distinct molecules.

The Rationale: A Numbers Game Guided by Biology

At its core, agrochemical discovery is a process of identifying a molecule that can modulate a specific biological target in a pest (weed, fungus, insect) while exhibiting minimal impact on the crop and the surrounding environment. The primary challenge is the sheer size of the chemical space to be explored. HTS addresses this by miniaturizing and automating biological assays, allowing for the rapid testing of thousands to hundreds of thousands of compounds per day.

The causality behind this choice is simple: by increasing the number of compounds tested, we statistically increase the probability of finding a "hit"—a molecule with the desired biological activity. This process, however, is far from random. It begins with a deep understanding of the target's biology to develop a sensitive and robust assay that can be reliably automated.

Experimental Protocol: HTS for a Novel Herbicide Targeting an Essential Plant Enzyme

This protocol outlines a generalized workflow for identifying inhibitors of a hypothetical essential plant enzyme, Acetolactate Synthase (ALS), a well-established target for herbicides.

Objective: To identify novel small molecule inhibitors of the ALS enzyme from a 500,000-compound library.

Pillar of Trustworthiness: The reliability of this protocol is validated by the inclusion of a key assay quality metric, the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the identified hits.

Step-by-Step Methodology:

  • Assay Development & Miniaturization:

    • Principle: The enzymatic activity of ALS is measured via a colorimetric reaction where the product, acetolactate, is converted to acetoin, which reacts with creatine and α-naphthol to produce a red-colored complex. Enzyme inhibition is detected by a reduction in color intensity.

    • Protocol: i. Recombinant ALS enzyme is purified and its concentration optimized to yield a robust signal in a 384-well microplate format. ii. The reaction buffer, substrate concentrations (pyruvate), and cofactors (ThDP, FAD) are optimized for maximal enzyme activity and stability under assay conditions. iii. The assay is miniaturized to a final volume of 50 µL in a 384-well plate to conserve reagents and compound stocks.

  • High-Throughput Screening Campaign:

    • Principle: Automation is leveraged to ensure precision, throughput, and reproducibility. Robotic liquid handlers dispense compounds and reagents, while automated plate readers perform the final measurement.

    • Protocol: i. Using an acoustic liquid handler, 50 nL of each compound from the source library plates are dispensed into the 384-well assay plates. Each plate also includes positive controls (a known ALS inhibitor like chlorsulfuron) and negative controls (DMSO vehicle). ii. A master mix of enzyme, buffer, and cofactors is prepared and dispensed into the plates. The plates are incubated for 15 minutes to allow compounds to bind to the enzyme. iii. The enzymatic reaction is initiated by the addition of the substrate (pyruvate). The reaction proceeds for 60 minutes at room temperature. iv. The reaction is stopped, and the colorimetric detection reagents are added. After a 20-minute incubation, the absorbance at 530 nm is read using a microplate reader.

  • Data Analysis & Hit Identification:

    • Principle: Raw absorbance data is normalized against controls to determine the percent inhibition for each compound. Statistical thresholds are applied to identify genuine hits.

    • Protocol: i. The Z'-factor is calculated for each plate using the signals from the positive and negative controls to validate the quality of the screen. Plates with a Z'-factor < 0.5 are flagged for review. ii. The percent inhibition for each test compound is calculated: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)). iii. A "hit" is defined as any compound exhibiting >50% inhibition (a threshold typically set at three times the standard deviation of the negative controls).

  • Hit Confirmation and Validation:

    • Principle: Initial hits must be re-tested and validated to eliminate false positives that may arise from compound interference or experimental error.

    • Protocol: i. Re-test: Compounds identified as hits are re-tested using the same assay to confirm their activity. ii. Dose-Response: Confirmed hits are tested across a range of concentrations (typically an 8-point serial dilution) to determine their potency (IC50 value). iii. Orthogonal Assays: The activity is confirmed in a different, secondary assay (e.g., a mass spectrometry-based assay that directly measures product formation) to rule out assay-specific artifacts.

HTS Workflow Visualization

Agrochemical_HTS_Workflow cluster_0 Assay Development cluster_1 Screening Campaign cluster_2 Hit Validation Target_ID Target Identification (e.g., ALS Enzyme) Assay_Dev Assay Miniaturization (384-well format) Target_ID->Assay_Dev Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Compound_Plating Compound Plating (500k compounds) Assay_Val->Compound_Plating Reagent_Addition Automated Reagent Addition Compound_Plating->Reagent_Addition Incubation_Read Incubation & Plate Reading Reagent_Addition->Incubation_Read Data_Analysis Data Analysis (% Inhibition) Incubation_Read->Data_Analysis Hit_ID Hit Identification (>50% Inhibition) Data_Analysis->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: High-Throughput Screening (HTS) workflow for agrochemical discovery.

Data Presentation: Sample HTS Hit Summary
Compound ID% Inhibition (Primary Screen)Confirmed ActivityIC50 (µM)
CHEM-00123478.5%Yes2.5
CHEM-00567862.1%Yes15.8
CHEM-01987655.9%No (False Positive)> 100
CHEM-04512392.3%Yes0.8

Part 2: Combinatorial Chemistry in Novel Materials Discovery

The quest for novel materials with tailored properties—for catalysis, energy storage, electronics, or coatings—is a central theme of modern materials science. Combinatorial materials science applies the principles of HTS to materials synthesis and characterization, enabling the rapid exploration of vast compositional and processing landscapes.

The Rationale: Accelerating the Material Design-Build-Test Cycle

Traditional materials research involves synthesizing and testing materials one at a time, a slow and labor-intensive process. Combinatorial methods fundamentally alter this paradigm. By creating "libraries" of many different materials in parallel on a single substrate, researchers can rapidly test how changes in composition or processing affect a material's functional properties.

The causality for this approach is rooted in efficiency. Instead of a single experiment yielding one data point, a combinatorial experiment can yield thousands. This massive increase in experimental bandwidth allows for the rapid identification of "hit" compositions that possess desired properties, which can then be scaled up for further investigation.

Experimental Protocol: Combinatorial Discovery of a New Oxidation Catalyst

This protocol outlines a workflow for identifying a new multi-element metallic alloy catalyst for the oxidation of carbon monoxide (CO), a critical reaction in automotive catalytic converters.

Objective: To screen a library of ternary (three-metal) alloys to identify compositions with high catalytic activity at low temperatures.

Pillar of Trustworthiness: The protocol's integrity relies on the use of well-defined synthesis techniques (co-sputtering) to create controlled composition gradients and a high-throughput screening method that directly measures the desired catalytic function.

Step-by-Step Methodology:

  • Combinatorial Library Synthesis:

    • Principle: Physical vapor deposition (PVD), specifically magnetron co-sputtering, is used to create a thin film on a silicon wafer substrate where the composition of the three metals (e.g., Pt, Pd, Rh) varies continuously across the surface.

    • Protocol: i. A 4-inch silicon wafer is loaded into a high-vacuum sputtering chamber equipped with three separate metal targets (e.g., Target A: Platinum, Target B: Palladium, Target C: Rhodium). ii. The targets are positioned strategically relative to the stationary wafer. iii. By controlling the power applied to each target during deposition, a film is grown where the relative concentration of each metal changes systematically from one point to another, creating thousands of unique alloy compositions on a single wafer.

  • High-Throughput Characterization (Screening):

    • Principle: The catalytic activity of the library is screened using a technique that can rapidly measure the reaction rate at different points on the wafer. Infrared (IR) thermography is an effective method for exothermic reactions like CO oxidation.

    • Protocol: i. The material library wafer is placed in a reactor cell. ii. A reactant gas mixture (CO, O2, and an inert carrier gas) is passed over the surface of the wafer. iii. The temperature of the wafer is slowly ramped up. iv. As specific compositions on the library become catalytically active, the heat released by the exothermic CO oxidation reaction causes localized "hot spots." v. A high-resolution IR camera continuously monitors the wafer, recording the temperature at each point. The compositions that "light up" (show a sharp temperature increase) at the lowest ambient temperatures are the most active catalysts.

  • Hit Identification and Deconvolution:

    • Principle: The position of the hot spots on the IR image must be correlated back to the specific elemental composition at that location on the wafer.

    • Protocol: i. The (x, y) coordinates of the most active regions identified by IR thermography are recorded. ii. The composition at these coordinates is determined using a spatially resolved characterization technique like X-ray fluorescence (XRF) or energy-dispersive X-ray spectroscopy (EDS). iii. This process identifies the "hit" compositions (e.g., Pt45Pd30Rh25) that exhibit the highest activity.

  • Validation and Scale-up:

    • Principle: The promising compositions identified from the combinatorial library must be synthesized as bulk materials and tested in a conventional reactor to validate their performance.

    • Protocol: i. The top hit compositions are synthesized as powders or pellets using traditional methods (e.g., impregnation or co-precipitation). ii. These scaled-up catalysts are tested in a bench-scale flow reactor to confirm their activity, selectivity, and stability under realistic process conditions.

Combinatorial Workflow Visualization

Materials_Combinatorial_Workflow cluster_0 Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Identification & Validation Design Design Library (e.g., Pt-Pd-Rh space) Sputtering Co-Sputtering Deposition on Wafer Substrate Design->Sputtering Library Creation of Thin-Film Compositional Library Sputtering->Library Reactor Place Library in Reactor Cell Library->Reactor IR_Screen IR Thermography Screening (Detect Hot Spots) Reactor->IR_Screen Data_Acq Acquire Spatially Resolved Activity Data IR_Screen->Data_Acq Composition_Map Composition Mapping (XRF/EDS) Data_Acq->Composition_Map Hit_ID Identify Hit Compositions Composition_Map->Hit_ID Scale_Up Scale-up Synthesis Hit_ID->Scale_Up Validation Conventional Reactor Validation Scale_Up->Validation

Caption: Combinatorial workflow for novel catalyst discovery.

Data Presentation: Sample Catalyst Hit Summary
Hit Coordinate (x, y)Composition (Pt/Pd/Rh at. %)"Light-off" Temperature (°C)Validation Confirmed
(15, 32)45 / 30 / 25155Yes
(28, 41)50 / 20 / 30162Yes
(45, 18)30 / 55 / 15180No (Poor Stability)

Part 3: Shared Principles and Future Outlook

The seemingly disparate fields of agrochemical discovery and materials science converge on a set of powerful, shared principles when employing high-throughput and combinatorial strategies:

  • Miniaturization and Parallelization: Both approaches rely on reducing the scale of individual experiments to enable massive parallel processing, whether in the wells of a microplate or on the surface of a wafer.

  • Automation and Robotics: Removing manual steps is critical for achieving the necessary throughput, precision, and reproducibility.

  • Data Science: Generating vast datasets necessitates sophisticated data handling, analysis, and visualization tools to extract meaningful insights and identify promising candidates.

Looking forward, the integration of Artificial Intelligence (AI) and Machine Learning (ML) represents the next frontier. In agrochemicals, ML models can predict the biological activity of virtual compounds, prioritizing which ones to synthesize and screen. In materials science, AI can guide the design of combinatorial libraries, exploring compositional spaces more intelligently to accelerate the discovery of materials with unprecedented properties. This synergy between automated experimentation and predictive intelligence will continue to shorten development cycles and increase the rate of innovation across both sectors.

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The carboxylic acid moiety is a cornerstone functional group in organic chemistry, central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] However, its inherent reactivity often necessitates conversion into more reactive or specifically tailored derivatives to achieve desired chemical transformations. This guide provides an in-depth exploration of the principal strategies for derivatizing carboxylic acids, including conversion to esters, amides, acyl chlorides, acid anhydrides, and thioesters. Each section elucidates the underlying chemical principles, offers detailed, field-tested protocols, and discusses the strategic advantages for subsequent reactions, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Imperative of Carboxylic Acid Derivatization

The carboxylic acid group, while versatile, presents inherent limitations for certain synthetic transformations. Its acidic proton can interfere with base-sensitive reagents, and the hydroxyl group is a poor leaving group, rendering the carbonyl carbon less susceptible to nucleophilic attack compared to its derivatives.[3] Derivatization serves to "activate" the carboxylic acid, transforming it into a more reactive species or installing a functional group with specific properties conducive to subsequent reactions. This strategic modification is fundamental in a multitude of applications, including peptide synthesis, polymer production, and the creation of complex small molecules in drug discovery.[4][5]

The relative reactivity of common carboxylic acid derivatives follows a general trend, which is crucial for synthetic planning:

Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides

This hierarchy is primarily dictated by the leaving group ability of the substituent attached to the carbonyl carbon. A better leaving group leads to a more reactive derivative.[3]

Conversion to Acyl Chlorides: The Highly Reactive Intermediates

Acyl chlorides, also known as acid chlorides, are among the most reactive derivatives of carboxylic acids.[6][7] This heightened reactivity stems from the excellent leaving group ability of the chloride ion and the inductive electron-withdrawing effect of the chlorine atom, which further enhances the electrophilicity of the carbonyl carbon.[6][7] This makes them highly valuable precursors for the synthesis of other derivatives like esters, amides, and anhydrides.[8]

Causality Behind Experimental Choices:

The conversion of a carboxylic acid to an acyl chloride requires a reagent that can effectively replace the hydroxyl group with a chlorine atom. Common choices include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[9][10]

  • Thionyl Chloride (SOCl₂): This is a widely used reagent because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[10] The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Oxalyl Chloride ((COCl)₂): This reagent is often preferred for its milder reaction conditions and is also catalyzed by DMF.[9]

  • Phosphorus Pentachloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides, with phosphorus oxychloride (POCl₃) and HCl as byproducts.[10]

Experimental Protocol: Synthesis of an Acyl Chloride using Thionyl Chloride

Objective: To convert a generic carboxylic acid (R-COOH) to its corresponding acyl chloride (R-COCl).

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, dissolve the carboxylic acid in an excess of thionyl chloride or an anhydrous solvent like dichloromethane.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF to the reaction mixture.

  • Reaction: Gently heat the mixture to reflux (typically around 70-80 °C if neat, or the boiling point of the solvent). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

  • Purification: The resulting acyl chloride is often used directly in the next step. If necessary, it can be purified by fractional distillation under reduced pressure.

Self-Validation: The formation of the acyl chloride can be confirmed by infrared (IR) spectroscopy, observing a shift in the carbonyl stretching frequency to a higher wavenumber (typically 1780-1815 cm⁻¹) compared to the starting carboxylic acid.

Workflow for Acyl Chloride Synthesis

Start Start: Carboxylic Acid (R-COOH) Reagents Add Thionyl Chloride (SOCl₂) & catalytic DMF Start->Reagents Reaction Reflux Reagents->Reaction Workup Remove excess SOCl₂ (Rotary Evaporation) Reaction->Workup Product Product: Acyl Chloride (R-COCl) Workup->Product

Caption: Workflow for Acyl Chloride Synthesis.

Amide Bond Formation: The Backbone of Peptides and Polymers

The amide bond is a fundamental linkage in chemistry and biology, most notably in peptides and proteins. The direct reaction of a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium carboxylate salt.[11][12] Heating this salt to high temperatures can drive off water to form the amide, but this method is often not suitable for complex molecules.[11][12]

Causality Behind Experimental Choices:

To facilitate amide bond formation under milder conditions, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:

  • Conversion to a more reactive derivative: As discussed, acyl chlorides and acid anhydrides react readily with amines to form amides.[13][14]

  • Use of Coupling Reagents: These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15][16] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve reaction efficiency and suppress side reactions.[17]

Experimental Protocol: Amide Synthesis using EDC/NHS Coupling

Objective: To couple a generic carboxylic acid (R-COOH) with a primary or secondary amine (R'-NH₂) to form an amide (R-CONHR').

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous polar aprotic solvent (e.g., DMF or dichloromethane)

  • Magnetic stirrer

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid and NHS in the anhydrous solvent. Cool the mixture in an ice bath.

  • EDC Addition: Add EDC to the cooled solution and stir for 15-30 minutes to form the NHS-activated ester.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: The reaction mixture can be diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography or recrystallization.

Self-Validation: The formation of the amide can be confirmed by NMR spectroscopy (observing the characteristic amide N-H proton signal) and mass spectrometry.

Workflow for EDC/NHS Mediated Amide Synthesis

Start Start: Carboxylic Acid (R-COOH) + NHS EDC Add EDC Start->EDC ActiveEster In situ formation of NHS-activated ester EDC->ActiveEster Amine Add Amine (R'-NH₂) ActiveEster->Amine Reaction Stir at Room Temperature Amine->Reaction Product Product: Amide (R-CONHR') Reaction->Product

Caption: Workflow for EDC/NHS Mediated Amide Synthesis.

Esterification: Versatile Derivatives with Diverse Applications

Esters are common derivatives of carboxylic acids, known for their pleasant odors and their use as solvents, plasticizers, and in the synthesis of pharmaceuticals.[14][18]

Causality Behind Experimental Choices:

There are several methods for preparing esters from carboxylic acids:

  • Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[19][20] The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[18][21] This method is generally suitable for primary and secondary alcohols but less effective for tertiary alcohols due to steric hindrance and the potential for elimination side reactions.[19]

  • Reaction with Alkyl Halides: The carboxylate salt of a carboxylic acid, formed by deprotonation with a base, can act as a nucleophile and displace a halide from an alkyl halide in an Sₙ2 reaction.[19] This method is particularly useful for preparing methyl esters using iodomethane.[22]

  • From Acyl Chlorides or Anhydrides: As highly reactive derivatives, acyl chlorides and anhydrides react readily with alcohols to form esters.[8][19] These reactions are often faster and not reversible compared to Fischer esterification.

Experimental Protocol: Fischer Esterification

Objective: To synthesize an ester from a carboxylic acid and an alcohol.

Materials:

  • Carboxylic acid

  • Alcohol (in excess)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, a large excess of the alcohol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours. The reaction time will vary depending on the specific substrates.

  • Work-up: After cooling, the mixture is typically poured into water in a separatory funnel. The ester, being less soluble in water, will form a separate layer. The aqueous layer is removed.

  • Neutralization: The organic layer is washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Drying and Purification: The organic layer is then washed with brine, dried over an anhydrous salt, and the ester is purified by distillation.

Self-Validation: The formation of the ester can be confirmed by the appearance of a characteristic fruity odor (for small esters) and by spectroscopic methods such as IR (carbonyl stretch around 1735-1750 cm⁻¹) and NMR spectroscopy.

Workflow for Fischer Esterification

Start Start: Carboxylic Acid (R-COOH) + Excess Alcohol (R'-OH) Catalyst Add catalytic H₂SO₄ Start->Catalyst Reaction Reflux Catalyst->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Product Product: Ester (R-COOR') Workup->Product

Caption: Workflow for Fischer Esterification.

Formation of Acid Anhydrides: Reactive Acylating Agents

Acid anhydrides are reactive derivatives formed from two molecules of a carboxylic acid with the elimination of a molecule of water.[14] They are excellent acylating agents and are often used in reactions where acyl chlorides might be too reactive or generate corrosive HCl.[23]

Causality Behind Experimental Choices:
  • From Acyl Chlorides: A common laboratory method for preparing both symmetrical and unsymmetrical anhydrides is the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid in the presence of a base like pyridine.[24][25]

  • Dehydration of Dicarboxylic Acids: Cyclic anhydrides can often be formed by heating the corresponding dicarboxylic acid, which drives off a molecule of water.[26]

Experimental Protocol: Synthesis of an Acid Anhydride from an Acyl Chloride and a Carboxylate

Objective: To synthesize an acid anhydride.

Materials:

  • Acyl chloride

  • Sodium carboxylate

  • Anhydrous aprotic solvent (e.g., diethyl ether)

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a flask, suspend the sodium carboxylate in an anhydrous aprotic solvent.

  • Acyl Chloride Addition: Slowly add the acyl chloride to the suspension while stirring.

  • Reaction: The reaction is often exothermic and may proceed at room temperature. Stirring is continued until the reaction is complete (can be monitored by TLC or GC).

  • Work-up: The solid sodium chloride byproduct is removed by filtration.

  • Purification: The solvent is evaporated from the filtrate to yield the crude anhydride, which can be purified by distillation or recrystallization.

Self-Validation: IR spectroscopy is a useful tool for confirming the formation of an acid anhydride, which shows two characteristic carbonyl stretching bands around 1800-1850 cm⁻¹ and 1740-1790 cm⁻¹.

Workflow for Acid Anhydride Synthesis

Start Start: Acyl Chloride (R-COCl) + Sodium Carboxylate (R'-COONa) Reaction Stir in Aprotic Solvent Start->Reaction Filtration Filter to remove NaCl Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Product Product: Acid Anhydride ((RCO)₂(O) or RCO-O-COR') Evaporation->Product

Caption: Workflow for Acid Anhydride Synthesis.

Thioester Synthesis: Biologically Relevant and Synthetically Useful

Thioesters are analogs of esters where the oxygen of the alkoxy group is replaced by sulfur. They are important intermediates in various biochemical pathways, such as fatty acid metabolism, where they exist as thioesters of coenzyme A.[27] In organic synthesis, thioesters are more reactive than esters towards nucleophilic acyl substitution and can be used in the formation of carbon-carbon bonds.

Causality Behind Experimental Choices:
  • From Carboxylic Acids and Thiols: Similar to amide bond formation, the direct reaction of a carboxylic acid and a thiol requires an activating agent. Carbodiimide coupling reagents (e.g., EDC) are commonly employed.[28]

  • Using Lawesson's Reagent: Lawesson's reagent provides a one-step method for the conversion of carboxylic acids to the corresponding thioacids, which can then be converted to thioesters.[29][30]

  • From Acyl Chlorides or Anhydrides: These activated derivatives react readily with thiols or thiolates to form thioesters.

Experimental Protocol: Thioester Synthesis via EDC Coupling

Objective: To synthesize a thioester from a carboxylic acid and a thiol.

Materials:

  • Carboxylic acid

  • Thiol (R'-SH)

  • EDC

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

Procedure:

  • Reaction Setup: In a flask, dissolve the carboxylic acid, thiol, and a catalytic amount of DMAP in the anhydrous solvent.

  • EDC Addition: Add EDC to the solution and stir the mixture at room temperature.

  • Reaction: The reaction is typically stirred overnight.

  • Work-up: The work-up is similar to that for amide synthesis, involving washing with dilute acid and base to remove impurities.

  • Purification: The crude thioester can be purified by column chromatography.

Self-Validation: The formation of the thioester can be confirmed by IR spectroscopy (carbonyl stretch around 1690-1715 cm⁻¹) and mass spectrometry.

Workflow for Thioester Synthesis

Start Start: Carboxylic Acid (R-COOH) + Thiol (R'-SH) Reagents Add EDC and catalytic DMAP Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Product Product: Thioester (R-COSR') Workup->Product

Caption: Workflow for Thioester Synthesis.

Summary of Derivatization Strategies and Reagents

DerivativeCommon ReagentsKey Features
Acyl Chloride SOCl₂, (COCl)₂, PCl₅Highly reactive, excellent for further conversions.[9][10]
Amide Amines + Coupling agents (EDC, DCC)Very stable, forms the backbone of peptides.[13][16]
Ester Alcohols + Acid catalyst (Fischer)Common in nature, good for protecting groups.[18][19]
Acid Anhydride Acyl chloride + CarboxylateReactive acylating agent.[24][25]
Thioester Thiols + Coupling agents (EDC)Biologically important, more reactive than esters.[27][28]

Conclusion

The derivatization of carboxylic acids is a fundamental and powerful tool in the arsenal of the synthetic chemist. By understanding the reactivity of the various derivatives and the nuances of their preparation, researchers can strategically design synthetic routes to access a wide range of complex molecules. The choice of derivative and the method of its formation should be carefully considered based on the desired subsequent reaction, the stability of the starting materials and products, and the overall efficiency of the synthetic sequence. The protocols and workflows provided herein serve as a practical guide for the successful implementation of these essential transformations in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Tetrahydro-2H-thiopyran-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydro-2H-thiopyran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic protocols and improve yields. This compound and its derivatives are valuable intermediates in medicinal chemistry.[1][2] Achieving high yields is crucial for the efficient progression of drug discovery projects.

This document provides a structured approach to identifying and resolving common issues encountered during the synthesis of this important molecule.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield of this compound

A common synthetic route involves the bromination of tetrahydro-2H-thiopyran, followed by a Grignard reaction with carbon dioxide. Low yields can stem from issues in either of these critical steps.

Possible Cause A: Inefficient Bromination of Tetrahydro-2H-thiopyran

The initial bromination is a key step that can significantly impact the overall yield.

  • Underlying Issue: Incomplete reaction or formation of undesired byproducts during bromination. The selectivity of bromination at the 3-position is crucial.[3]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the bromine used is of high purity and the tetrahydro-2H-thiopyran starting material is free of impurities that could consume the bromine.

    • Reaction Conditions:

      • Temperature Control: Bromination is an exothermic reaction. Maintain the recommended temperature (often low temperatures) to minimize side reactions, such as over-bromination or ring opening.

      • Solvent Choice: Use a dry, inert solvent like dichloromethane to prevent unwanted reactions with the solvent.[3]

      • Slow Addition: Add the bromine solution dropwise to the reaction mixture to maintain control over the reaction rate and temperature.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and ensure the complete consumption of the starting material.

Possible Cause B: Poor Grignard Reagent Formation or Reactivity

The formation of the Grignard reagent from 3-bromotetrahydro-2H-thiopyran is highly sensitive to reaction conditions.

  • Underlying Issue: Failure to form the Grignard reagent or its subsequent reaction with moisture or other electrophiles before the addition of carbon dioxide.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried.

    • Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer that prevents reaction. Activate the magnesium by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Initiation of Reaction: A gentle warming of the reaction mixture may be necessary to initiate the Grignard reagent formation. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady reflux.

    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. Ensure the solvent is of high quality and appropriately dried.

Possible Cause C: Inefficient Carboxylation with CO2

The final step of introducing the carboxylic acid group is critical for the desired product.

  • Underlying Issue: Incomplete reaction of the Grignard reagent with carbon dioxide.

  • Troubleshooting Steps:

    • Source of CO2: Use dry ice (solid carbon dioxide) as a convenient and effective source of CO2. Ensure the dry ice is crushed into a powder to maximize surface area.

    • Addition Method: Add the Grignard reagent solution slowly to a vigorously stirred slurry of crushed dry ice in an inert solvent (e.g., THF). This ensures that the Grignard reagent reacts with CO2 rather than other Grignard molecules. Pouring the dry ice into the Grignard solution can lead to localized warming and side reactions.[4][5][6]

    • Temperature: Maintain a low temperature during the addition to prevent side reactions.

    • Work-up: After the addition is complete, allow the mixture to warm to room temperature before quenching with an acidic solution (e.g., aqueous HCl) to protonate the carboxylate salt.

Problem 2: Difficulty in Product Purification

The crude product may contain unreacted starting materials, byproducts, or magnesium salts, making purification challenging.

  • Underlying Issue: Presence of impurities with similar physical properties to the desired product.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Carboxylic acids can be effectively purified by acid-base extraction.[7][8]

      • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to convert the carboxylic acid into its water-soluble salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove neutral and basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the purified carboxylic acid.

      • Extract the precipitated acid with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) will be required to achieve good separation.[9]

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.[7]

Experimental Workflow Overview

The following diagram illustrates the key stages and decision points in the synthesis of this compound.

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_grignard Step 2: Grignard Reaction cluster_purification Step 3: Purification A Tetrahydro-2H-thiopyran + Br2 B Reaction Monitoring (TLC/GC) A->B C Work-up B->C D 3-Bromotetrahydro-2H-thiopyran C->D E 3-Bromotetrahydro-2H-thiopyran + Mg D->E F Grignard Reagent Formation E->F G Carboxylation with CO2 F->G H Acidic Work-up G->H I Crude Product H->I J Crude Product I->J K Acid-Base Extraction J->K L Column Chromatography K->L Further Purification Needed N Pure Tetrahydro-2H-thiopyran- 3-carboxylic acid K->N Sufficient Purity M Recrystallization L->M Solid Product L->N M->N

Caption: Key stages in the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of the Grignard reaction?

A1: The two most critical parameters are the complete exclusion of moisture and the proper activation of magnesium. Grignard reagents are extremely sensitive to water, which will quench the reagent and reduce your yield. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere. Activating the magnesium surface is also crucial for initiating the reaction.

Q2: I am observing a significant amount of a byproduct that I suspect is a Wurtz coupling product. How can I minimize this?

A2: The Wurtz coupling product (a dimer of the thiopyran ring) can form from the reaction of the Grignard reagent with unreacted 3-bromotetrahydro-2H-thiopyran. To minimize this, ensure a slight excess of magnesium is used to drive the formation of the Grignard reagent to completion. Slow, controlled addition of the bromo-compound to the magnesium suspension can also help by maintaining a low concentration of the alkyl halide in the reaction mixture.

Q3: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A3: Besides the desired product and unreacted starting material, common impurities can include:

  • The Wurtz coupling byproduct.

  • Over-brominated species from the first step.

  • Small amounts of the corresponding alcohol if the Grignard reagent was exposed to oxygen.

  • Ring-opened byproducts if harsh conditions were used.

An effective acid-base extraction should remove most neutral impurities.

Q4: Can I use an alternative method for carboxylation instead of dry ice?

A4: While dry ice is the most common and convenient method, you can also bubble dry carbon dioxide gas through the Grignard solution. However, this requires careful control of the gas flow rate and efficient stirring to ensure good gas-liquid mixing. For laboratory-scale synthesis, crushed dry ice is generally more reliable.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly depending on the scale and the specific conditions used. With careful optimization of the bromination and Grignard reaction steps, yields in the range of 60-80% are achievable.

Comparative Yields Under Different Conditions
ParameterCondition ACondition BObserved Yield
Grignard Solvent Diethyl EtherTetrahydrofuran (THF)THF often gives slightly higher yields due to its better solvating power for the Grignard reagent.
Mg Activation NoneIodine CrystalActivation with iodine typically leads to a more rapid and complete formation of the Grignard reagent, resulting in higher yields.
CO2 Addition Dry ice added to GrignardGrignard added to dry iceAdding the Grignard reagent to an excess of dry ice consistently gives higher yields by minimizing side reactions.
Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether (10 volumes).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 5 volumes). Combine the aqueous layers.

  • Back-Extraction: Wash the combined aqueous layers with a fresh portion of diethyl ether (2 volumes) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. The carboxylic acid should precipitate out.

  • Extraction of Product: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield Observed CheckBromination Check Bromination Step Start->CheckBromination BrominationOK Bromination Yield > 85%? CheckBromination->BrominationOK CheckGrignard Check Grignard Step GrignardOK Clear evidence of Grignard formation? CheckGrignard->GrignardOK CheckPurification Check Purification Step PurificationOK Product lost during workup? CheckPurification->PurificationOK BrominationOK->CheckGrignard Yes OptimizeBromination Optimize Bromination: - Check reagent purity - Control temperature - Slow addition BrominationOK->OptimizeBromination No GrignardOK->CheckPurification Yes OptimizeGrignard Optimize Grignard: - Ensure anhydrous conditions - Activate Mg - Check solvent quality GrignardOK->OptimizeGrignard No OptimizeCarboxylation Optimize Carboxylation: - Add Grignard to excess dry ice - Maintain low temperature PurificationOK->OptimizeCarboxylation No OptimizePurification Optimize Purification: - Adjust pH during extraction - Use appropriate chromatography PurificationOK->OptimizePurification Yes

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.

References

Common side products in the synthesis of tetrahydro-thiopyran rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-thiopyran (thiane) rings. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this important heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently encountered issues in a practical question-and-answer format, focusing on the mechanistic origins of side products and providing actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)
FAQ 1: Over-oxidation to Sulfoxides and Sulfones

Question: During my synthesis of a substituted tetrahydro-thiopyran, I'm observing significant amounts of the corresponding sulfoxide and sulfone as impurities. My target is the sulfide. How can I prevent this over-oxidation?

Answer:

This is a very common issue, particularly when using oxidative conditions at any stage of the synthesis or during workup. The sulfur atom in the tetrahydro-thiopyran ring is nucleophilic and highly susceptible to oxidation.

Mechanistic Cause:

The lone pairs on the sulfur atom can readily attack oxidizing agents, leading to the sequential formation of the sulfoxide and then the sulfone. This process can be unintentional, caused by ambient oxygen (especially under heating or in the presence of metal catalysts), peroxide impurities in solvents (like older ethers), or certain reagents used in the reaction sequence.

Troubleshooting and Prevention Protocol:

  • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes or using a freeze-pump-thaw technique). This minimizes dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere (Nitrogen or Argon) from start to finish. This is the most critical step.

  • Check for Peroxides: Test solvents like THF, diethyl ether, and dioxane for the presence of peroxides, especially if using older bottles. If positive, purify the solvent or use a fresh, inhibitor-free bottle.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as they can accelerate autoxidation.

  • Purification Strategy: If minor oxidation is unavoidable, the products can often be separated by column chromatography. The sulfoxide and sulfone are significantly more polar than the parent sulfide, which facilitates separation.

    • Pro-Tip: A trial separation using Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) will help you optimize the column chromatography conditions.

  • Reductive Workup: If you suspect oxidation occurred during the reaction, a mild reductive workup can sometimes salvage the desired sulfide. After the primary reaction is complete but before solvent removal, consider adding a mild reducing agent like sodium thiosulfate or sodium sulfite solution and stirring for 30 minutes.

FAQ 2: Formation of Dimeric or Polymeric Byproducts

Question: I am attempting to synthesize the tetrahydro-thiopyran ring from a 1,5-dihalo-pentane and a sulfide source (e.g., Na₂S). My yield is low, and I'm getting a significant amount of high molecular weight, insoluble material. What is happening?

Answer:

You are likely observing the results of competing intermolecular reactions (polymerization) overwhelming the desired intramolecular cyclization.

Mechanistic Cause:

The formation of the six-membered tetrahydro-thiopyran ring is an intramolecular nucleophilic substitution. However, the nucleophilic sulfur source can also react with another molecule of the 1,5-dihalopentane in an intermolecular fashion. This leads to the formation of a linear dimer, which can then react further to form trimers and, ultimately, polymers.

Caption: Competing intra- vs. intermolecular reaction pathways.

Troubleshooting and Prevention Protocol:

This issue is a classic challenge in cyclization reactions and is best addressed by promoting the intramolecular pathway.

  • High-Dilution Conditions: This is the most effective solution. By significantly increasing the solvent volume, you decrease the concentration of the reactants. This reduces the probability of two different molecules finding each other (intermolecular reaction) while having no effect on the rate of the intramolecular cyclization.

    • Experimental Protocol: Instead of adding the reagents all at once, use a syringe pump to slowly add the 1,5-dihalopentane solution to a large volume of a stirred solution of the sulfide source over several hours.

  • Choice of Sulfide Source: The nature of the sulfide source matters. Using sodium sulfide nonahydrate in a biphasic system or a soluble sulfide source in a suitable solvent can sometimes improve yields[1].

  • Temperature Control: While heat is required, excessive temperatures can favor polymerization. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor progress by TLC or GC-MS to find the optimal balance.

Table 1: Effect of Concentration on Cyclization

ConditionReactant ConcentrationDominant PathwayExpected Outcome
Standard High (~0.5 M)IntermolecularLow yield, significant polymer
High Dilution Low (<0.01 M)IntramolecularHigh yield of desired cyclic product
FAQ 3: Unwanted Elimination Products

Question: In my synthesis of a tetrahydro-thiopyran-4-one derivative, I'm isolating a byproduct that appears to be an α,β-unsaturated ketone. What causes this elimination?

Answer:

This side product likely arises from a β-elimination of sulfur, a known reactivity pathway for sulfoxides and sulfones, but also possible under harsh basic or acidic conditions with the sulfide itself. This is particularly relevant in syntheses that build the ring first and then modify other functional groups[2].

Mechanistic Cause:

If the carbon alpha to the sulfur and beta to the carbonyl group has a proton, it can be abstracted by a base. The resulting carbanion can then eliminate the sulfur atom (as a leaving group) to form a double bond. This process is especially facile if the sulfur has been oxidized to a sulfoxide or sulfone, as these are excellent leaving groups[2].

G start Tetrahydro-thiopyran-4-one intermediate [O] (e.g., m-CPBA) start->intermediate Unintentional Oxidation sulfoxide Sulfoxide Intermediate intermediate->sulfoxide base Base (e.g., DBU) sulfoxide->base Proton Abstraction product α,β-Unsaturated Ketone (Elimination Product) base->product β-Elimination

Caption: Pathway for β-elimination leading to unsaturated side products.

Troubleshooting and Prevention Protocol:

  • Avoid Over-oxidation: As detailed in FAQ 1, preventing the initial oxidation to the sulfoxide is the best defense.

  • Mind Your Base: If your reaction sequence requires a base, choose it carefully. Use non-nucleophilic, sterically hindered bases (e.g., proton sponge) or milder inorganic bases (e.g., K₂CO₃) instead of strong, non-hindered bases like NaOH or NaOMe if possible. Run the reaction at the lowest possible temperature to disfavor elimination.

  • Protecting Group Strategy: If a ketone is present at the 4-position, consider protecting it as a ketal before performing reactions that require harsh basic or acidic conditions. The ketal can be removed in a later step under controlled acidic conditions.

  • Order of Operations: Plan your synthesis to perform any necessary oxidations as the final step, if a sulfoxide or sulfone is the ultimate target. If the sulfide is the target, ensure all subsequent steps use conditions that are non-oxidizing and weakly basic/acidic.

FAQ 4: Regio- and Stereoisomeric Impurities in Diels-Alder Reactions

Question: I am using a Hetero-Diels-Alder reaction with a thioaldehyde or other thia-diene/dienophile to construct the thiopyran ring. My product is a complex mixture of isomers. How can I improve the selectivity?

Answer:

The Hetero-Diels-Alder reaction is a powerful tool for forming thiopyran rings, but it can present challenges with regioselectivity (where the substituents end up) and stereoselectivity (the 3D arrangement).[3]

Mechanistic Cause:

The formation of different isomers is governed by the electronic and steric properties of the diene and dienophile. The relative alignment of their frontier molecular orbitals (HOMO and LUMO) dictates the regiochemistry. Steric hindrance between bulky substituents on the reacting partners can favor one stereoisomer over another, but often the energy differences are small, leading to mixtures.

Troubleshooting and Prevention Protocol:

  • Lewis Acid Catalysis: The use of a Lewis acid is the most common and effective strategy to enhance both the rate and selectivity of Diels-Alder reactions. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and often locking it into a specific conformation. This enhances the electronic differences that control regioselectivity and can create a more sterically defined transition state, improving diastereoselectivity.

    • Common Catalysts: ZnCl₂, BF₃·OEt₂, TiCl₄, SnCl₄.

    • Protocol: Start by screening different Lewis acids at low temperatures (e.g., -78 °C to 0 °C). Add the Lewis acid to the dienophile first, allow it to coordinate, and then add the diene.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from nonpolar (toluene, hexanes) to polar aprotic (dichloromethane, acetonitrile).

  • Temperature Control: Lower reaction temperatures generally lead to higher selectivity. Since the activation energy barriers for the formation of different isomers are not identical, running the reaction at a lower temperature will more strongly favor the pathway with the lowest energy barrier.

  • Substrate Modification: If possible, modifying the substrates to include bulkier protecting groups or different electron-withdrawing/donating groups can dramatically influence the steric and electronic factors that control the reaction's outcome.

References

Technical Support Center: Navigating the Purification Challenges of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter these difficulties in their daily laboratory work. Here, we will dissect common problems, provide scientifically grounded solutions, and offer detailed protocols to streamline your purification workflows.

The Root of the Challenge: The Amphipathic Nature of Polar Carboxylic Acids

Polar carboxylic acids are characterized by the presence of at least one carboxyl group (-COOH) and other polar functional groups such as hydroxyl (-OH), amino (-NH2), or additional carboxyl groups. This dual nature—a hydrophilic, ionizable carboxyl group and a potentially varied carbon skeleton—underpins their purification complexity. They can exhibit high water solubility, making extraction from aqueous media difficult, and their acidity can lead to strong interactions with stationary phases in chromatography, resulting in poor peak shape and recovery.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when planning the purification of a polar carboxylic acid.

Q1: Why is my polar carboxylic acid showing poor retention and eluting in the void volume on my C18 reversed-phase column?

A1: This is a classic issue stemming from the high polarity of your compound. Standard C18 columns rely on hydrophobic interactions for retention.[1] Highly polar molecules have a low affinity for the nonpolar stationary phase and a high affinity for the polar mobile phase, causing them to pass through the column with little to no retention.[2] To be retained by reversed-phase chromatography, ionizable compounds like carboxylic acids are often handled under acidic conditions (pH below 3) to keep them in their neutral, more hydrophobic state.[1]

Q2: I'm observing significant peak tailing during the HPLC purification of my carboxylic acid. What is causing this and how can I fix it?

A2: Peak tailing for carboxylic acids on silica-based columns is often due to strong interactions between the acidic carboxyl group and residual acidic silanol groups on the silica surface.[3] This can lead to a mix of protonated and deprotonated forms of your compound, causing it to elute unevenly.[3] A common and effective solution is to add a small amount (0.1-1%) of a volatile acid, such as trifluoroacetic acid (TFA) or formic acid, to your mobile phase.[4][5] This suppresses the ionization of both the silanol groups and your carboxylic acid, leading to a more uniform interaction and a sharper, more symmetrical peak.

Q3: My purified polar carboxylic acid is an oil or a sticky solid. How can I induce crystallization?

A3: The presence of multiple polar groups can lead to strong intermolecular hydrogen bonding, which can inhibit the formation of a well-ordered crystal lattice, resulting in oils or amorphous solids. Several techniques can be employed to induce crystallization:

  • Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexanes, diethyl ether) can help to crash out the solid.[3][5]

  • Solvent System Optimization: Experiment with different solvent systems. Good starting points for carboxylic acids include toluene, ethanol/water mixtures, or ethyl acetate/hexanes.[3]

  • Scratching: Using a glass rod to scratch the inside of the flask below the solvent level can create nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q4: Is derivatization a good strategy for purifying my polar carboxylic acid?

A4: Derivatization can be a powerful tool, especially for analytical purposes or when other methods fail. The most common approach is esterification of the carboxylic acid.[6] This converts the polar, acidic carboxyl group into a less polar, more volatile ester, which generally exhibits better chromatographic behavior on both reversed-phase and gas chromatography (GC) systems.[6][7] However, this adds extra steps to your workflow (derivatization and subsequent deprotection if the acid is the final product) and must be considered carefully.

Troubleshooting Guides: From Chromatography to Crystallization

This section provides a more in-depth, problem-and-solution-oriented guide for specific experimental challenges.

Chromatography Troubleshooting

Polar carboxylic acids often require specialized chromatographic techniques beyond standard reversed-phase HPLC.

Problem 1: Inadequate Retention in Reversed-Phase HPLC

If adding acid to the mobile phase is insufficient to achieve retention, consider these alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[2] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] In HILIC, analytes elute in order of increasing polarity.

    • Expert Tip: HILIC columns can require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase, which is crucial for reproducible results.

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities.[8][9] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, providing excellent retention and selectivity for polar and ionizable compounds.[8] MMC eliminates the need for ion-pairing reagents, making it compatible with mass spectrometry (MS).[8]

  • Ion-Pairing Chromatography: This method involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt for acidic compounds) to the mobile phase.[10] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[10] However, ion-pairing reagents are often not MS-compatible and can be difficult to remove from the column.[10]

Workflow for Selecting a Chromatographic Method

chromatographic_selection start Start: Polar Carboxylic Acid Purification rp_hplc Attempt Reversed-Phase HPLC with acidic mobile phase (e.g., 0.1% TFA) start->rp_hplc check_retention Sufficient Retention? rp_hplc->check_retention hilic Consider HILIC (Polar stationary phase, high organic mobile phase) check_retention->hilic No mmc Consider Mixed-Mode Chromatography (RP + Ion-Exchange) check_retention->mmc No ipc Consider Ion-Pairing Chromatography (If MS compatibility is not required) check_retention->ipc No success Successful Purification check_retention->success Yes hilic->success mmc->success ipc->success

Caption: Decision workflow for chromatographic method selection.

Problem 2: Sample Loss and Low Recovery

Low recovery can be attributed to nonspecific adsorption of the polar carboxylic acid to the column hardware or stationary phase.

  • Solution: Modern columns are designed to minimize these secondary interactions. For example, some mixed-mode columns are specifically engineered to reduce nonspecific adsorption. Passivating the HPLC system by flushing with a high concentration of the mobile phase modifier can also help.

Data Summary: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseRetention MechanismMS-CompatibleKey Advantage
Reversed-Phase Non-polar (e.g., C18)Polar (high aqueous)Hydrophobic interactionsYes (with volatile modifiers)Widely applicable for non-polar to moderately polar compounds.
HILIC Polar (e.g., Silica, Diol)Non-polar (high organic)Partitioning into a water layer on the stationary phaseYesExcellent for very polar compounds.
Mixed-Mode Dual functionality (e.g., C18 + Anion Exchange)Polar (aqueous/organic)Hydrophobic & Ion-ExchangeYesSuperior retention and selectivity for complex mixtures of polar and non-polar compounds.[8]
Ion-Pairing Non-polar (e.g., C18)Polar + Ion-Pair ReagentIon-pairing and hydrophobic interactionsNoCan improve retention of charged analytes on standard RP columns.[10]
Crystallization Troubleshooting
Problem: Persistent Oiling Out or Formation of Amorphous Solid

When a polar carboxylic acid fails to crystallize, it's often due to a combination of factors including solvent choice and impurity profile.

  • Systematic Solvent Screening: A more rigorous approach to finding a suitable crystallization solvent is necessary. Create a solubility profile of your compound in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, heptane). The ideal solvent will dissolve your compound when hot but have low solubility when cold.

  • Co-crystallization: If the compound itself is difficult to crystallize, forming a co-crystal with a suitable co-former can be a viable strategy.[11][12] For carboxylic acids, co-formers are often compounds that can form strong hydrogen bonds, such as other carboxylic acids or amides.

Protocol: Acid-Base Extraction for Impurity Removal

This is a highly effective pre-purification step to remove neutral or basic impurities before attempting crystallization or chromatography.

  • Dissolution: Dissolve the crude carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3] This will deprotonate the carboxylic acid, forming its water-soluble carboxylate salt.

  • Separation: Allow the layers to separate. The aqueous layer now contains the salt of your desired compound, while neutral and basic impurities remain in the organic layer.

  • Isolation: Drain the aqueous layer into a clean flask and cool it in an ice bath.

  • Acidification: Slowly add a strong acid (e.g., 1M HCl) to the aqueous layer with stirring until the solution is acidic (test with pH paper). The protonated carboxylic acid will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Logic for Crystallization Issues

crystallization_troubleshooting start Start: Purified compound is an oil/amorphous solid trituration Attempt Trituration with a non-polar solvent (e.g., hexanes) start->trituration check_solid Solid Formed? trituration->check_solid solvent_screen Perform Systematic Solvent Screening (Varying polarities, binary mixtures) check_solid->solvent_screen No end Crystalline Solid Obtained check_solid->end Yes check_crystals Crystals Formed? solvent_screen->check_crystals scratch_seed Try Scratching and/or Seeding check_crystals->scratch_seed No check_crystals->end Yes check_again Success? scratch_seed->check_again check_again->end Yes further_purify Consider further purification (e.g., chromatography) to remove impurities inhibiting crystallization check_again->further_purify No

References

Technical Support Center: Optimizing Dieckmann Condensation for Thiopyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiopyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ the Dieckmann condensation for the synthesis of thiopyran scaffolds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful execution of your experiments. Our approach is grounded in mechanistic principles and validated through empirical data to offer you a self-validating system for your synthetic needs.

Introduction to Thiopyran Synthesis via Dieckmann Condensation

The Dieckmann condensation is a robust and reliable method for the intramolecular cyclization of diesters to form β-keto esters, which are valuable intermediates in organic synthesis.[1][2] While traditionally used for the formation of carbocyclic rings, this reaction can be effectively adapted for the synthesis of sulfur-containing heterocycles, specifically thiopyrans. Thiopyran cores are present in a variety of biologically active molecules, making their efficient synthesis a topic of significant interest.[3]

This guide will focus on the synthesis of a key thiopyran intermediate, ethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, through a Dieckmann-type cyclization of diethyl 3-thiaheptanedioate. We will cover the synthesis of the precursor, the cyclization reaction itself, and the subsequent decarboxylation to yield tetrahydro-4H-thiopyran-4-one.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered when using the Dieckmann condensation for thiopyran synthesis.

Q1: What is the most suitable precursor for the Dieckmann condensation to form a thiopyran ring?

The ideal precursor is a 1,6-diester containing a sulfur atom at the 3-position, such as diethyl 3-thiaheptanedioate. This specific arrangement allows for the formation of a stable six-membered thiopyran ring.[3]

Q2: How can I synthesize the required diethyl 3-thiaheptanedioate precursor?

A straightforward and efficient method is the base-catalyzed Michael addition of ethyl thioglycolate to ethyl acrylate. This reaction is typically high-yielding and provides the desired diester in good purity.[1]

Q3: Which base and solvent system is recommended for the cyclization of diethyl 3-thiaheptanedioate?

For the cyclization of sulfur-containing diesters, a strong, non-nucleophilic base in an aprotic solvent is preferred to minimize side reactions. A highly effective system is sodium methoxide (NaOMe) in tetrahydrofuran (THF).[4] Sodium hydride (NaH) in an aprotic solvent like THF or toluene is also a viable option. Using an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters) in the corresponding alcohol is a classic approach, but modern methods often favor aprotic solvents for better control.[5][6]

Q4: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in a Dieckmann condensation can stem from several factors. Please refer to our detailed troubleshooting guide below. Common culprits include incomplete reaction, side reactions like intermolecular condensation, or issues with the purity of starting materials and reagents.

Q5: I am observing the formation of polymeric material in my reaction. What is causing this and how can it be prevented?

The formation of polymers or oligomers is likely due to intermolecular Claisen condensation, where one molecule of the diester reacts with another instead of cyclizing.[7] This is more prevalent at higher concentrations. To favor the desired intramolecular reaction, it is crucial to use high-dilution conditions. This can be achieved by slowly adding the diester to the base solution over an extended period.

Q6: How do I remove the ester group after the cyclization to get the desired thiopyran-4-one?

The resulting β-keto ester, ethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, can be converted to tetrahydro-4H-thiopyran-4-one through a process of hydrolysis followed by decarboxylation.[4] This is typically achieved by heating the β-keto ester in an acidic aqueous solution, such as dilute sulfuric acid or hydrochloric acid.[4][8]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the synthesis of the precursor and the subsequent Dieckmann condensation and decarboxylation.

Protocol 1: Synthesis of Diethyl 3-thiaheptanedioate

This protocol details the Michael addition of ethyl thioglycolate to ethyl acrylate.

Materials:

  • Ethyl thioglycolate

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add ethyl thioglycolate (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add ethyl acrylate (1.0 eq) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude diethyl 3-thiaheptanedioate by flash column chromatography on silica gel.

Expected Yield: >90%

Protocol 2: Dieckmann Condensation and Decarboxylation

This protocol outlines the cyclization of diethyl 3-thiaheptanedioate to form tetrahydro-4H-thiopyran-4-one.

Materials:

  • Diethyl 3-thiaheptanedioate

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Aqueous Sulfuric Acid (H₂SO₄)

Procedure:

Part A: Dieckmann Condensation

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add sodium methoxide (1.1 eq) and anhydrous THF to the flask.

  • Heat the mixture to reflux.

  • Dissolve diethyl 3-thiaheptanedioate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the diester solution dropwise to the refluxing base suspension over a period of 2-3 hours to maintain high dilution.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding it to a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Part B: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution should be observed.

  • Cool the reaction mixture to room temperature and extract with an organic solvent.

  • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude tetrahydro-4H-thiopyran-4-one by vacuum distillation or flash column chromatography.

Overall Yield (from diester): >75%[4]

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of tetrahydro-4H-thiopyran-4-one.

StepReactantsReagents/SolventProductTypical Yield
1. Precursor Synthesis Ethyl thioglycolate, Ethyl acrylateEt₃N, DCMDiethyl 3-thiaheptanedioate>90%
2. Dieckmann Condensation Diethyl 3-thiaheptanedioateNaOMe, THFEthyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateHigh (used crude)
3. Hydrolysis & Decarboxylation Ethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate10% H₂SO₄ (aq)Tetrahydro-4H-thiopyran-4-one>75% (from diester)[4]

Visualizations

Experimental Workflow

The overall synthetic workflow from starting materials to the final thiopyranone product is illustrated below.

Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_cyclization Protocol 2: Cyclization & Decarboxylation A Ethyl thioglycolate + Ethyl acrylate B Michael Addition (Et3N, DCM) A->B C Diethyl 3-thiaheptanedioate B->C D Dieckmann Condensation (NaOMe, THF) C->D Proceed to cyclization E Ethyl tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate D->E F Hydrolysis & Decarboxylation (H2SO4, H2O, Heat) E->F G Tetrahydro-4H-thiopyran-4-one F->G

Caption: Overall workflow for thiopyran-4-one synthesis.

Reaction Mechanism: Dieckmann Condensation for Thiopyran Synthesis

The mechanism follows the classical steps of a Claisen-type condensation.

Mechanism cluster_mech Dieckmann Condensation Mechanism start Diethyl 3-thiaheptanedioate enolate Enolate Formation start->enolate 1. Base (EtO-) removes α-proton cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2. Enolate attacks other ester carbonyl tetrahedral Tetrahedral Intermediate cyclization->tetrahedral 3. Forms cyclic intermediate elimination Elimination of Ethoxide tetrahedral->elimination 4. Reforms carbonyl, eliminates ethoxide product_enol β-Keto Ester Enolate elimination->product_enol 5. Product is deprotonated by ethoxide (drives reaction) product Ethyl tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate product_enol->product 6. Acidic workup (H3O+)

Caption: Mechanism of thiopyran ring formation.

Troubleshooting Guide

Low yields or unexpected products can be frustrating. This guide provides a systematic approach to diagnosing and solving common issues.

Troubleshooting Decision Tree

Troubleshooting cluster_analysis Initial Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Analysis of Crude Reaction Mixture (TLC, NMR, GC-MS) start->check_sm sm_present High amount of starting material present? check_sm->sm_present polymer Polymeric/oily byproduct? sm_present->polymer No sol_sm Problem: Incomplete Reaction Solutions: - Increase reaction time/temperature. - Check purity/activity of base. - Ensure anhydrous conditions. sm_present->sol_sm Yes side_products Other unexpected side products? polymer->side_products No sol_polymer Problem: Intermolecular Condensation Solutions: - Use high-dilution conditions (slow addition). - Decrease overall reaction concentration. polymer->sol_polymer Yes sol_side Problem: Side Reactions Solutions: - Check for moisture (hydrolysis). - Use a non-nucleophilic base (e.g., NaH, KOtBu) in an aprotic solvent. - Ensure base matches ester if using alkoxide. side_products->sol_side Yes

Caption: Decision tree for troubleshooting experiments.

References

Technical Support Center: A Guide to Resolving Isomeric Mixtures of Substituted Thiopyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of isomeric mixtures of substituted thiopyrans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and characterizing thiopyran isomers. The unique structural features of the thiopyran ring can present specific challenges in separating enantiomers and diastereomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve your purification goals.

Understanding the Challenge: Isomerism in Substituted Thiopyrans

Substituted thiopyrans can exist as various isomers, including constitutional isomers, diastereomers, and enantiomers. The nature of the substituents and their positions on the thiopyran ring dictate the type and complexity of the isomeric mixture. Due to their distinct three-dimensional arrangements, these isomers can exhibit significantly different biological activities, making their separation and characterization a critical step in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My thiopyran diastereomers are co-eluting on normal-phase silica gel chromatography. What should I do?

A1: Co-elution of diastereomers on standard silica gel is a common issue due to their often subtle differences in polarity. Here are several strategies to improve separation:

  • Optimize Your Mobile Phase: A systematic approach to solvent selection is crucial. Instead of large polarity jumps, try a shallow gradient of a less polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Sometimes, the addition of a small amount of a third solvent, like dichloromethane or methanol (1-2%), can significantly alter selectivity.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, consider alternative achiral stationary phases. Diol- or cyano-bonded silica can offer different selectivities based on hydrogen bonding and dipole-dipole interactions, respectively.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on an achiral column (like C18 or a phenyl-hexyl phase) can provide the necessary resolution.

Q2: I'm struggling to find a suitable chiral stationary phase (CSP) for the HPLC separation of my thiopyran enantiomers. Are there any specific CSPs recommended for sulfur-containing heterocycles?

A2: While there's no universal CSP, polysaccharide-based columns are an excellent starting point for thiopyran enantiomers.[1][2]

  • Polysaccharide Phases: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds, including heterocycles.[1][2]

  • Pirkle-Type Phases: These "brush-type" columns, which rely on π-π interactions, can also be effective, especially if your thiopyran contains aromatic substituents.

  • Impact of the Sulfur Atom: The lone pairs on the sulfur atom can engage in specific interactions with the CSP, influencing chiral recognition. This can sometimes lead to peak tailing or unexpected retention behavior. If you observe this, consider using a mobile phase modifier. For basic compounds, a small amount of a basic additive like diethylamine (DEA) can improve peak shape. For acidic compounds, trifluoroacetic acid (TFA) is often used.[3]

Q3: Can I use fractional crystallization to separate my thiopyran diastereomers?

A3: Yes, fractional crystallization is a powerful technique for separating diastereomers, provided they have different solubilities in a given solvent system.[4][5] The key is to find a solvent in which one diastereomer is significantly less soluble than the other. This often requires screening a variety of solvents with different polarities. The process involves dissolving the diastereomeric mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first, leaving the more soluble one in the mother liquor.

Q4: How can I confirm the absolute configuration of my separated thiopyran enantiomers?

A4: While X-ray crystallography is the gold standard, it requires suitable single crystals. Vibrational Circular Dichroism (VCD) spectroscopy is an excellent alternative for determining the absolute configuration of chiral molecules in solution.[6][7] The experimental VCD spectrum of an enantiomer is compared to the computationally predicted spectrum (usually via Density Functional Theory, DFT). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[6][7]

Troubleshooting Guides in a Q&A Format

Chiral HPLC Troubleshooting

Q: I'm observing poor resolution between my thiopyran enantiomers on a chiral column. What are the likely causes and solutions?

A: Poor resolution can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Mobile Phase: The choice of alcohol (e.g., isopropanol vs. ethanol) and its concentration in the mobile phase (typically with hexane or heptane) is critical.

    • Action: Systematically vary the alcohol content. Sometimes a small change (e.g., from 10% to 12% isopropanol) can dramatically improve resolution. Also, try switching the alcohol modifier.

  • Inappropriate Chiral Stationary Phase (CSP): Not all CSPs are suitable for every compound.

    • Action: Screen a few different types of CSPs. A good starting point would be a cellulose-based and an amylose-based column.

  • Temperature Effects: Temperature can influence the interactions between your analyte and the CSP.

    • Action: If your HPLC system has a column oven, try running the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).

  • Flow Rate: A lower flow rate increases the interaction time with the stationary phase and can sometimes improve resolution.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Q: My peaks are tailing on my chiral HPLC column. What's causing this and how can I fix it?

A: Peak tailing is often due to unwanted secondary interactions between your analyte and the stationary phase.

  • Acidic or Basic Nature of the Analyte: The sulfur atom in the thiopyran ring can have a basic character, leading to interactions with residual silanols on the silica support of the CSP.

    • Action: Add a mobile phase modifier. For basic analytes, add 0.1% diethylamine (DEA) or another suitable amine. For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Column Contamination: Strongly retained impurities from previous injections can cause active sites on the column, leading to tailing.

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For polysaccharide-based columns, this is often a polar solvent like isopropanol or ethanol.

Fractional Crystallization Troubleshooting

Q: I'm trying to separate thiopyran diastereomers by fractional crystallization, but both isomers are crystallizing out together. What can I do?

A: This indicates that the solubilities of your diastereomers are too similar in the chosen solvent.

  • Solvent Screening: The choice of solvent is paramount.

    • Action: Screen a wider range of solvents with varying polarities. Consider solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water) to fine-tune the solubility.

  • Cooling Rate: Cooling the solution too quickly can lead to co-precipitation.

    • Action: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Seeding the solution with a small crystal of the desired diastereomer can also promote selective crystallization.

A Strategic Approach to Isomer Resolution

The following diagram outlines a logical workflow for tackling the resolution of a newly synthesized substituted thiopyran mixture.

Isomer_Resolution_Workflow start Isomeric Mixture of Substituted Thiopyran is_diastereomer Is the mixture diastereomeric? start->is_diastereomer is_enantiomer Is the mixture enantiomeric? is_diastereomer->is_enantiomer No achiral_sep Attempt Separation by Achiral Methods is_diastereomer->achiral_sep Yes chiral_sep Proceed to Chiral Resolution is_enantiomer->chiral_sep Yes analysis Analyze Purity and Characterize Isomers is_enantiomer->analysis No (Single Isomer) achiral_chrom Column Chromatography (Silica, etc.) achiral_sep->achiral_chrom frac_cryst Fractional Crystallization achiral_sep->frac_cryst achiral_chrom->analysis frac_cryst->analysis diastereomeric_salt Diastereomeric Salt Formation & Crystallization chiral_sep->diastereomeric_salt chiral_hplc Chiral HPLC chiral_sep->chiral_hplc diastereomeric_salt->analysis chiral_hplc->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms vcd VCD Spectroscopy (for absolute configuration) analysis->vcd

Caption: A decision-making workflow for the resolution of substituted thiopyran isomers.

Detailed Experimental Protocols

Protocol 1: Preparative Chiral HPLC for Thiopyran Enantiomers

This protocol provides a general starting point for the separation of thiopyran enantiomers using a polysaccharide-based chiral stationary phase.

  • Column Selection and Installation:

    • Select a chiral column with a cellulose or amylose-based stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel).

    • Install the column in the HPLC system and ensure all fittings are secure.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

    • Filter the mobile phase through a 0.45 µm filter and degas it thoroughly.

  • System Equilibration:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic thiopyran mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analytical Run:

    • Inject a small volume (e.g., 5-10 µL) of the sample and monitor the separation at a suitable UV wavelength.

  • Optimization:

    • If the resolution is poor, systematically adjust the percentage of isopropanol (e.g., try 85:15 and 95:5 hexane/isopropanol).

    • If peak tailing is observed, add 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds) to the mobile phase.

  • Preparative Run:

    • Once optimal conditions are found, scale up the injection volume for preparative separation.

    • Collect the fractions corresponding to each enantiomer.

  • Post-Run:

    • Flush the column with 100% isopropanol for storage as per the manufacturer's instructions.

Protocol 2: Diastereomeric Salt Resolution of an Acidic Thiopyran

This protocol outlines the resolution of a racemic acidic thiopyran using a chiral amine as the resolving agent.

  • Resolving Agent and Solvent Selection:

    • Choose a commercially available, enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine).

    • Screen several solvents (e.g., ethanol, methanol, acetone, acetonitrile) to find one in which the diastereomeric salts have different solubilities.

  • Formation of Diastereomeric Salts:

    • Dissolve one equivalent of the racemic acidic thiopyran in the chosen solvent with gentle heating.

    • Add 0.5 equivalents of the chiral amine to the solution. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling it further in a refrigerator. Seeding with a small crystal can be beneficial.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent. This is your first crop of diastereomeric salt.

  • Analysis of Enantiomeric Excess:

    • Take a small sample of the crystallized salt, liberate the free acid by treating it with a dilute acid (e.g., 1M HCl) and extracting with an organic solvent.

    • Analyze the enantiomeric excess of the recovered acid by chiral HPLC.

  • Recrystallization (if necessary):

    • If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from the same solvent system to improve its purity.

  • Liberation of the Enantiomer:

    • Once the desired enantiomeric purity of the diastereomeric salt is achieved, dissolve it in water and acidify with dilute HCl.

    • Extract the pure enantiomer of the thiopyran acid with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically pure product.

  • Isolation of the Other Enantiomer:

    • The other enantiomer can often be recovered from the mother liquor by evaporation of the solvent, liberation of the acid, and subsequent purification.

Characterization of Separated Isomers

Accurate characterization of the isolated isomers is essential to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between diastereomers, as they will have different chemical shifts and coupling constants. For enantiomers, which have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent (CSA) can be employed. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals for each.[8][9][10]

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Thiopyran Diastereomers

ProtonDiastereomer A (ppm)Diastereomer B (ppm)Key Differentiating Protons
H-24.15 (d, J=8.5 Hz)3.95 (d, J=4.2 Hz)Protons adjacent to stereocenters often show the largest differences in chemical shifts and coupling constants.
H-32.80 (m)3.10 (m)
H-4a2.10 (dd, J=12.0, 4.0 Hz)2.35 (dd, J=12.0, 6.5 Hz)
H-4e2.45 (dt, J=12.0, 2.5 Hz)2.60 (dt, J=12.0, 3.0 Hz)
Substituent-CH₃1.25 (s)1.35 (s)Substituents on or near stereocenters will also exhibit distinct chemical shifts.

Note: The values in this table are illustrative and will vary depending on the specific structure of the thiopyran.

Mass Spectrometry (MS)

While isomers have the same molecular weight, their fragmentation patterns in MS can differ, particularly for diastereomers.[11] These differences can be subtle but may be used as a fingerprint to distinguish between them. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Vibrational Circular Dichroism (VCD)

As mentioned, VCD is a definitive technique for assigning the absolute configuration of chiral molecules.[6][7]

VCD_Principle cluster_experimental Experimental cluster_computational Computational exp_vcd Measure Experimental VCD Spectrum of (±)-Thiopyran Enantiomer compare Compare Spectra exp_vcd->compare dft_calc Calculate Theoretical VCD Spectrum of (R)-Thiopyran Enantiomer using DFT dft_calc->compare assign_R Assign Absolute Configuration as (R) compare->assign_R Spectra Match assign_S Assign Absolute Configuration as (S) compare->assign_S Spectra are Mirror Images

Caption: The principle of absolute configuration determination using VCD spectroscopy.

References

Technical Support Center: Thiopyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiopyran-4-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of this important heterocyclic scaffold. Thiopyran-4-ones are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, but their preparation, particularly the final decarboxylation step, can be a significant bottleneck.[1][2]

This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide robust, validated protocols to overcome them.

Frequently Asked Questions & Troubleshooting

Category 1: Low or No Yield of Thiopyran-4-one

Question 1: My initial Dieckmann condensation to form the β-keto ester intermediate appears successful, but I get a very low yield of the final tetrahydro-4H-thiopyran-4-one after acidic workup and heating. What are the likely causes?

This is the most common issue reported. The overall transformation from the diester precursor to the final ketone involves two distinct steps: the Dieckmann condensation to form the cyclic β-keto ester, and a subsequent hydrolysis and decarboxylation sequence.[3][4] A failure in the second stage is often the culprit.

Primary Causes & Solutions:

  • Incomplete Saponification (Hydrolysis): The decarboxylation proceeds through a β-keto acid, not the ester. Incomplete hydrolysis of the intermediate ester (e.g., methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate) is a primary reason for failure.[4] You cannot effectively decarboxylate the ester directly under typical acidic conditions.

    • Expert Insight: Ensure the saponification step is complete before attempting decarboxylation. This is typically achieved by heating the crude Dieckmann product with an aqueous base (like NaOH or KOH) followed by careful acidification. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Sub-optimal Decarboxylation Conditions: Both temperature and acid concentration are critical. Insufficient heat will lead to an incomplete reaction, while excessively harsh conditions can cause degradation.

    • Expert Insight: Decarboxylation of the β-keto acid intermediate is typically achieved by refluxing in dilute aqueous acid.[4] A common and effective condition is refluxing in 10% aqueous sulfuric acid.[4] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.

  • Ring Opening via β-Sulfur Elimination: The thiopyran ring is susceptible to opening under harsh conditions, particularly with strong bases or very high temperatures. This β-elimination pathway is a known challenge in the chemistry of α-quaternary 4-thiopyranones and can be a significant side reaction.[1]

    • Expert Insight: Avoid excessively high temperatures (>130-140 °C) during the decarboxylation step. If you suspect degradation, consider lowering the reflux temperature by performing the reaction under reduced pressure or switching to a milder decarboxylation method (see Question 4).

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Yield of Thiopyran-4-one check_hydrolysis Is Saponification Complete? (Check TLC/LC-MS for starting ester) start->check_hydrolysis check_decarbox Are Decarboxylation Conditions Optimal? (Temp, Acid Conc., Time) check_hydrolysis->check_decarbox Yes solution_hydrolysis Solution: Ensure complete hydrolysis before acidification. Increase base eq. or reaction time. check_hydrolysis->solution_hydrolysis No check_purity Is the Final Product Degraded? (Check NMR/MS for impurities) check_decarbox->check_purity Yes solution_decarbox Solution: Adjust conditions. Try 10% H₂SO₄ at reflux. Increase reaction time. check_decarbox->solution_decarbox No solution_purity Solution: Use milder conditions. Consider Krapcho decarboxylation. Run under inert atmosphere. check_purity->solution_purity Yes G start β-Keto Ester intermediate1 Sₙ2 Attack by Cl⁻ on Ester Alkyl Group start->intermediate1 LiCl, DMSO, H₂O intermediate2 Carboxylate Intermediate intermediate1->intermediate2 - MeCl intermediate3 Decarboxylation (Heat) intermediate2->intermediate3 product Enolate Intermediate intermediate3->product - CO₂ final_product Thiopyran-4-one (after proton quench) product->final_product H⁺ workup

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Tetrahydro-2H-thiopyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis to Certainty

In the landscape of pharmaceutical and materials science research, heterocyclic compounds are foundational building blocks. Tetrahydro-2H-thiopyran-3-carboxylic acid, a sulfur-containing heterocycle, serves as a versatile intermediate in the synthesis of novel therapeutic agents and specialized organic materials.[1] Its value, however, is predicated on the absolute certainty of its molecular structure post-synthesis. Ambiguity in structure can lead to failed experiments, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth, comparative framework for the definitive structural elucidation of this compound. We will move beyond rote procedural lists to explore the causality behind our experimental choices, presenting a self-validating workflow that integrates synthesis with a multi-pronged spectroscopic analysis. Our objective is to equip researchers with the strategy and techniques required to confirm the identity and purity of their synthesized product with unshakable confidence.

Part 1: A Comparative Look at Synthesis Strategies

The journey to structural confirmation begins with a robust and well-understood synthesis. While numerous strategies exist for creating heterocyclic scaffolds, a common and effective approach for a substituted thiopyran involves a tandem Michael addition and Dieckmann condensation, followed by hydrolysis and decarboxylation. This method is often favored for its reliability and control over the resulting substitution pattern.

An alternative strategy might involve a thionium-ene cyclization, which can offer excellent diastereoselectivity for certain substrates.[2] The choice of synthesis route is critical as it informs the potential byproducts and isomers that may arise, which must be ruled out during the confirmation process. For instance, a Dieckmann condensation approach could potentially yield a regioisomer (e.g., the 4-carboxy derivative), which must be distinguished from the desired 3-carboxy product.

Below is a generalized workflow illustrating a common synthetic pathway.

G cluster_0 Synthesis Pathway A Reactant A (e.g., α,β-Unsaturated Ester) C Michael Addition A->C B Reactant B (e.g., Thiol with Ester) B->C E Intermediate Keto-Ester C->E Forms linear chain D Cyclization (e.g., Dieckmann Condensation) F Hydrolysis & Decarboxylation D->F Forms cyclic intermediate E->D Base-catalyzed G Crude Product (this compound) F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product for Analysis H->I

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from standard procedures for synthesizing similar heterocyclic carboxylic acids.[3]

Objective: To synthesize this compound.

Materials:

  • Ethyl acrylate

  • Ethyl 2-mercaptoacetate

  • Sodium ethoxide (NaOEt) in ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Michael Addition: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-mercaptoacetate (1.0 eq) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide. Cool the solution to 0°C.

  • Add ethyl acrylate (1.05 eq) dropwise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Dieckmann Condensation: Remove the ethanol under reduced pressure. To the resulting oil, add anhydrous toluene followed by a stoichiometric amount of sodium ethoxide (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The formation of a solid precipitate indicates the cyclization reaction is proceeding.

  • Cool the reaction mixture to room temperature and quench by carefully pouring it over ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: Add a 10% aqueous NaOH solution to the crude ester and heat to reflux for 4 hours to hydrolyze the ester.

  • Cool the solution and acidify to pH ~1-2 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Part 2: The Multi-Spectroscopic Confirmation Workflow

A single analytical technique is insufficient for unambiguous structural proof. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

The logic is as follows: MS confirms the molecular weight, IR identifies the essential functional groups (validating the final hydrolysis step), and NMR elucidates the precise connectivity of the atoms in the carbon-hydrogen framework, distinguishing it from any potential isomers.

G cluster_1 Structural Confirmation Workflow Start Synthesized & Purified Product MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, O-H, C-S) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Map C-H Framework - Confirm Connectivity Start->NMR Check1 Molecular Ion Peak Matches C₅H₈O₂S? MS->Check1 Check2 Broad O-H & C=O Stretch Present? IR->Check2 Check3 Proton/Carbon Signals Match Predicted Structure? NMR->Check3 Check1->Check2 Yes Fail Structure Not Confirmed (Re-evaluate Synthesis/Purification) Check1->Fail No Check2->Check3 Yes Check2->Fail No Conclusion Structure Confirmed Check3->Conclusion Yes Check3->Fail No

Caption: Logical workflow for the structural confirmation process.

Part 3: In-Depth Spectroscopic Analysis

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
  • Rationale: The first and most fundamental question is whether the synthesized compound has the correct molecular formula (C₅H₈O₂S). High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition and ruling out gross errors in synthesis.

  • Expected Data: The molecular weight of this compound is 148.19 g/mol . We expect to see a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass. Key fragmentation patterns often involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the heterocyclic ring.[4][5]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. The [M+H]⁺ ion (m/z 149.0318) is expected in positive mode, while the [M-H]⁻ ion (m/z 147.0172) is expected in negative mode.

  • Analysis: Compare the observed exact mass to the theoretical mass for C₅H₈O₂S. The mass error should be less than 5 ppm. Analyze the fragmentation pattern for consistency with the proposed structure.

B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
  • Rationale: IR spectroscopy is exceptionally powerful for identifying functional groups.[6] For our target molecule, the most critical features are the carboxylic acid's hydroxyl (O-H) and carbonyl (C=O) groups. Their presence confirms that the final hydrolysis and decarboxylation steps were successful.

  • Expected Data: The IR spectrum of a carboxylic acid is highly characteristic.[7][8] We anticipate:

    • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[9]

    • An intense, sharp C=O stretching band between 1700-1725 cm⁻¹ for a saturated acid.[9]

    • C-H stretching bands just below 3000 cm⁻¹.

    • A C-O stretching band in the 1210-1320 cm⁻¹ region.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only placing a small amount of the solid sample directly on the crystal.

  • Background Scan: Perform a background scan of the empty instrument or clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to the expected values for a carboxylic acid. The absence of a strong C=O stretch from a precursor ester (~1735-1750 cm⁻¹) is also a key indicator of reaction completion.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
  • Rationale: While MS and IR confirm the formula and functional groups, NMR provides the definitive atom-by-atom connectivity. ¹H NMR reveals the number of unique proton environments and their neighboring protons, while ¹³C NMR shows the number of unique carbon environments. Together, they allow for the complete assembly of the molecular puzzle.[10]

  • Expected Data: Based on the structure of this compound, we predict the following signals:

    • ¹H NMR: The spectrum will be complex due to the stereochemistry and coupling within the ring. We expect to see a series of multiplets in the ~1.5-3.8 ppm range corresponding to the 7 protons on the thiopyran ring. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically >10 ppm, which will disappear upon a D₂O shake.[10]

    • ¹³C NMR: We expect 5 distinct signals for the 5 carbon atoms in the ring and the carboxyl group. The carbonyl carbon (C=O) will be the most downfield signal, typically in the 170-185 ppm range.[8][11][12] The carbons attached to the sulfur atom (C2 and C6) will appear in the 25-40 ppm range, while the other aliphatic carbons will be in a similar region.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is common, but DMSO-d₆ is often better for observing the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to include the downfield acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Advanced Experiments (Optional but Recommended): Run a 2D COSY (Correlation Spectroscopy) experiment to establish which protons are coupled (i.e., adjacent) to each other, which is invaluable for assigning the complex multiplets of the ring protons.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and splitting patterns to assign each signal to a specific position in the molecule. Correlate the ¹H and ¹³C data to build the final structural assignment.

Part 4: Data Summary and Comparative Analysis

To effectively confirm the structure, the experimental data must align with the predicted values and collectively rule out plausible alternatives.

Technique Predicted Data for this compound Data for Potential Isomer (4-carboxylic acid)
HRMS Exact mass corresponding to C₅H₈O₂SIdentical exact mass. Not distinguishable by MS alone.
IR Broad O-H (2500-3300 cm⁻¹), C=O (~1710 cm⁻¹)Very similar spectrum. Not easily distinguishable.
¹H NMR Complex multiplet for proton at C3.Simpler multiplet pattern for protons at C3/C5.
¹³C NMR 5 distinct carbon signals.4 distinct carbon signals due to symmetry.

Causality in Analysis: As the table shows, while MS and IR confirm that a thiopyran carboxylic acid has been synthesized, they cannot easily distinguish between the 3- and 4-carboxy regioisomers. The definitive evidence comes from ¹³C NMR spectroscopy . The target molecule has a plane of asymmetry, resulting in 5 unique carbon signals. The 4-carboxy isomer, however, possesses a plane of symmetry through the sulfur atom and C4, making carbons C2/C6 and C3/C5 chemically equivalent. This would result in only 4 distinct signals in the ¹³C NMR spectrum. This critical difference provides the irrefutable evidence for the correct substitution pattern.

Conclusion

Confirming the structure of a synthesized molecule like this compound is a systematic process of elimination and verification. It relies not on a single piece of evidence, but on the convergence of data from multiple, orthogonal analytical techniques. By following a logical workflow that begins with synthesis and proceeds through Mass Spectrometry, IR Spectroscopy, and finally, detailed 1D and 2D NMR analysis, a researcher can build an unassailable case for the structure of their product. This rigorous approach ensures data integrity, accelerates research, and forms the bedrock of trustworthy scientific and drug development.

References

A Comparative Guide for Researchers: Tetrahydro-2H-thiopyran-3-carboxylic acid vs. its Pyran Analog

Author: BenchChem Technical Support Team. Date: January 2026

<

In the realm of medicinal chemistry and organic synthesis, the substitution of one heteroatom for another in a cyclic framework is a classic strategy to modulate physicochemical properties and biological outcomes. This guide offers a detailed comparison between Tetrahydro-2H-thiopyran-3-carboxylic acid and its oxygen-containing counterpart, Tetrahydro-2H-pyran-3-carboxylic acid. We will delve into their structural nuances, synthetic accessibility, and potential applications, providing a robust, data-supported framework for researchers and drug development professionals.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules is the heteroatom within the six-membered ring: sulfur in the thiopyran and oxygen in the pyran. This single atomic change has a cascading effect on the molecule's size, polarity, and bonding characteristics, which in turn dictates its behavior in both chemical and biological systems.

Molecular_Structures cluster_thiopyran This compound cluster_pyran Tetrahydro-2H-pyran-3-carboxylic acid Thiopyran S-based Heterocycle Pyran O-based Heterocycle

Figure 1: High-level classification of the two heterocyclic compounds.

A quantitative comparison of their key physicochemical properties reveals the impact of this heteroatomic substitution:

PropertyThis compoundTetrahydro-2H-pyran-3-carboxylic acidScientific Rationale
Molecular Weight 146.21 g/mol [1]130.14 g/mol [2][3]Sulfur's higher atomic mass compared to oxygen directly results in a greater molecular weight.
Predicted XLogP3 1.3[1]0.1[2]The C-S bond is less polar than the C-O bond, and sulfur is less electronegative than oxygen, leading to increased lipophilicity (higher LogP) for the thiopyran analog.
Hydrogen Bond Acceptor Count 23Oxygen is a more effective hydrogen bond acceptor than sulfur, a property that significantly influences aqueous solubility and interactions with biological macromolecules.
Predicted pKa (Slightly higher)(Slightly lower)The greater electronegativity of oxygen exerts a stronger inductive electron-withdrawing effect, increasing the acidity of the carboxylic acid proton (lower pKa).

Expert Insight: The seemingly small difference in LogP can be a critical determinant in drug design. A higher LogP, as seen in the thiopyran, may enhance membrane permeability but could also lead to lower aqueous solubility and increased off-target binding. Conversely, the pyran analog's lower LogP and superior hydrogen bonding capacity often translate to better pharmacokinetic profiles for orally administered drugs.[3]

Synthetic Pathways: A Divergence in Strategy

The synthetic routes to these compounds are distinct, reflecting the different chemistries of sulfur and oxygen.

Synthesis of this compound

The construction of the tetrahydrothiopyran ring often relies on the nucleophilicity of sulfur. A prevalent method is the Thiol-Michael Addition , where a thiol adds to an α,β-unsaturated carbonyl compound.[4][5][6]

Thiopyran_Synthesis_Workflow Reactants α,β-Unsaturated Ester (e.g., Ethyl Acrylate) + Thiol Source (e.g., Sodium Hydrosulfide) Step1 Base-Catalyzed Thiol-Michael Addition Reactants->Step1 Intermediate Acyclic Thioether Adduct Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Dieckmann Condensation) Intermediate->Step2 Product Tetrahydro-2H-thiopyran-3-carboxylate Step2->Product

Figure 2: Generalized workflow for thiopyran synthesis via Thiol-Michael addition.

Experimental Protocol: Conceptual Synthesis

  • Reaction Setup: In a suitable polar aprotic solvent, an α,β-unsaturated ester is treated with a thiol in the presence of a base catalyst (e.g., an amine or phosphine).[4][7]

  • Addition: The reaction proceeds via nucleophilic attack of the thiolate anion on the electron-deficient double bond.[6] The reaction's rate is influenced by solvent polarity and the pKa of the thiol.[4]

  • Cyclization: The resulting intermediate, if appropriately functionalized, can undergo an intramolecular cyclization to form the thiopyran ring.

  • Workup and Purification: Standard aqueous workup followed by purification, typically by column chromatography, isolates the desired product.

Trustworthiness: The Thiol-Michael addition is a robust and well-documented "click" reaction.[5] Its progress can be reliably monitored by techniques such as TLC, NMR, and Mass Spectrometry, ensuring a self-validating experimental system.

Synthesis of Tetrahydro-2H-pyran-3-carboxylic acid

The synthesis of the pyran analog frequently employs the Intramolecular Williamson Ether Synthesis .[8][9][10] This involves an internal SN2 reaction where an alkoxide displaces a halide or other suitable leaving group within the same molecule.

Pyran_Synthesis_Workflow Reactant Halohydrin Ester (e.g., Ethyl 5-bromo-4-hydroxypentanoate) Step1 Base-Induced Deprotonation Reactant->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Intramolecular Sₙ2 Attack (Williamson Ether Synthesis) Intermediate->Step2 Product Tetrahydro-2H-pyran-3-carboxylate Step2->Product

Figure 3: Generalized workflow for pyran synthesis via intramolecular Williamson ether synthesis.

Experimental Protocol: Conceptual Synthesis

  • Reaction Setup: A suitable halo-alcohol precursor is dissolved in an appropriate solvent (e.g., THF, DMSO).

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride) is added to deprotonate the hydroxyl group, forming a reactive alkoxide.

  • Cyclization: The alkoxide attacks the carbon bearing the leaving group in an intramolecular fashion, forming the cyclic ether.[10][11] The formation of five- and six-membered rings is generally rapid.[9][10]

  • Workup and Purification: The reaction is quenched, followed by extraction and purification to yield the tetrahydropyran derivative.

Causality: The choice of a strong, non-nucleophilic base is critical to ensure deprotonation of the alcohol without competing in intermolecular SN2 reactions. The intramolecular nature of the reaction is entropically favored for the formation of stable 5- and 6-membered rings.

Biological Activity and Applications: A Comparative Perspective

Oxygen- and sulfur-containing heterocycles are cornerstones of many FDA-approved drugs and biologically active molecules.[12][13][14] The tetrahydropyran ring, in particular, is one of the most prevalent oxygen heterocycles in pharmaceuticals.[13]

  • This compound and its derivatives are explored in contexts where the sulfur atom's unique properties can be leveraged. This includes roles as enzyme inhibitors, where the sulfur can interact with metal cofactors or form covalent bonds, and as potential antimicrobial agents.[15][16][17]

  • Tetrahydro-2H-pyran-3-carboxylic acid and its derivatives are widely used as key intermediates and structural motifs in pharmaceutical development.[3] Their stability, solubility, and prevalence in natural products make them attractive scaffolds.[3] They have been utilized in the synthesis of compounds targeting neurological disorders and in the development of β-hydroxyisovalerylshikonin analogues with inhibitory activity against cancer cell lines.[3][18]

Conclusion: Selecting the Right Scaffold

The choice between a tetrahydrothiopyran and a tetrahydropyran scaffold is a strategic decision guided by the desired molecular properties and biological target.

  • Opt for the Thiopyran scaffold for:

    • Increased lipophilicity and potential for enhanced membrane crossing.

    • Targeting enzymes where sulfur-specific interactions are beneficial.

    • Applications in antimicrobial research.

  • Opt for the Pyran scaffold for:

    • Improved aqueous solubility and more favorable pharmacokinetic profiles.

    • Mimicking natural product structures.[3]

    • Leveraging strong hydrogen bond interactions for target binding.

This guide provides the foundational knowledge, comparative data, and experimental context to aid researchers in making an informed selection between these two valuable heterocyclic building blocks, ultimately accelerating their research and development efforts.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Substituted Thiopyrans

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in Thiopyran Scaffolds

Thiopyrans, six-membered sulfur-containing heterocycles, are versatile scaffolds in medicinal chemistry and materials science. Their utility often stems from the precise three-dimensional arrangement of substituents on the thiopyran ring. The distinction between cis and trans diastereomers is critical, as this seemingly subtle difference in stereochemistry can profoundly impact a molecule's biological activity, pharmacokinetic properties, and material characteristics. For instance, the spatial orientation of functional groups dictates how a molecule interacts with a biological target, such as an enzyme's active site. Therefore, unambiguous stereochemical assignment is a cornerstone of rational drug design and materials engineering involving these scaffolds.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate between cis and trans isomers of substituted thiopyrans. We will delve into the causality behind the experimental choices and the interpretation of spectral data, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The content herein is grounded in experimental data from peer-reviewed literature to ensure scientific integrity and trustworthiness.

The Model System: 2,6-Diaryl-Tetrahydrothiopyran-4-ones

To illustrate the spectroscopic distinctions, we will primarily refer to data from 2,6-diaryl-tetrahydrothiopyran-4-ones. This class of compounds is an excellent model system as both cis and trans isomers can be selectively synthesized, and their rigid chair-like conformation leads to clear and reproducible spectroscopic differences.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful and definitive technique for distinguishing between cis and trans isomers of substituted thiopyrans. The key parameters for this differentiation are proton (¹H) chemical shifts (δ), and more importantly, the vicinal coupling constants (³J) between protons on adjacent carbons.

Causality Behind NMR Differentiation: The Karplus Relationship

The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In the stable chair conformation of a tetrahydrothiopyran ring:

  • Trans Isomers : The protons at the C2 and C3 (and C5 and C6) positions can adopt a trans-diaxial relationship, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 10-14 Hz.

  • Cis Isomers : The protons at these positions will have an axial-equatorial or equatorial-equatorial relationship, with dihedral angles around 60° or 90°. This leads to significantly smaller coupling constants, generally in the range of 2-5 Hz.

This predictable difference in coupling constants provides an unambiguous method for assigning the relative stereochemistry of the substituents at the C2 and C6 positions.

Experimental Data Comparison: cis vs. trans Isomers

The following table summarizes representative ¹H and ¹³C NMR data for a pair of cis and trans 2,6-diaryl-tetrahydrothiopyran-4-one isomers. The cis isomer data is from the detailed analysis of cis-2r,6c-distyryltetrahydrothiopyran-4-one, while the trans isomer data is from a related 2,6-diaryl-tetrahydrothiopyran-4-one S-oxide, which is expected to have a similar ring conformation and thus comparable coupling constants for the ring protons.[1][2]

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Parameter cis-2r,6c-distyryltetrahydrothiopyran-4-one [1]trans-2,6-Di-(p-anisyl)-tetrahydrothiopyran-4-one S-oxide [2]Rationale for Difference
¹H Chemical Shift (δ)
H-2, H-6 (methine)4.43 ppm (dd)4.47 ppm (ABX)The chemical environment of the C2/C6 protons is influenced by the orientation of the aryl groups. In the cis isomer, both aryl groups are typically equatorial, leading to a specific shielding/deshielding effect.
H-3, H-5 (axial)2.95 ppm (dd)3.42 ppm (ABX, bt)Axial protons are generally more shielded (upfield) compared to their equatorial counterparts. The precise shift is highly dependent on the conformation and the nature of the substituents.
H-3, H-5 (equatorial)2.75 ppm (dd)2.93 ppm (ABX, bd)Equatorial protons experience different anisotropic effects from the ring and substituents.
¹H Coupling Constants (J)
J(H2ax, H3ax)11.5 Hz14.2 HzKey Differentiator. The large coupling constant reflects the ~180° dihedral angle between axial protons in a chair conformation, characteristic of a trans relationship between the substituents at C2 and C6.
J(H2ax, H3eq)2.5 Hz2.4 HzKey Differentiator. The small coupling constant is indicative of a ~60° dihedral angle between axial and equatorial protons, confirming the cis relationship.
¹³C Chemical Shift (δ)
C-2, C-649.8 ppm64.0 ppmThe stereochemistry of the substituents influences the electronic environment and thus the chemical shift of the carbon atoms in the ring. The significant difference here is also due to the presence of the S-oxide in the trans example.
C-3, C-548.5 ppm46.2 ppmSimilar to the proton shifts, the carbon shifts are sensitive to the geometric arrangement of the substituents.
C-4 (C=O)205.8 ppm202.5 ppmThe carbonyl carbon chemical shift is also influenced by the overall ring conformation and electronic effects of the substituents.
Advanced NMR Techniques: NOESY for Definitive Confirmation

While coupling constants are often sufficient, Nuclear Overhauser Effect Spectroscopy (NOESY) provides irrefutable proof of stereochemistry. NOESY detects through-space interactions between protons that are close to each other (< 5 Å).

  • In a cis isomer , where both C2 and C6 substituents are equatorial, a NOESY experiment will show a cross-peak between the axial proton at C2 and the axial proton at C6, indicating they are on the same face of the ring.

  • In a trans isomer , where one substituent is equatorial and the other is axial, no such C2-C6 axial-axial proton correlation will be observed. Instead, correlations between axial and equatorial protons on the same side of the ring will be seen.

NOESY_Concept

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified thiopyran isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.).

    • Measure the coupling constants (J-values) in Hertz (Hz) with high precision.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum to determine the chemical shifts of all carbon atoms. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if required) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and confirm which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine through-space proximity of protons for definitive stereochemical assignment. Set an appropriate mixing time (e.g., 500-800 ms) to observe key correlations.

  • Data Analysis : Analyze the spectra to assign all proton and carbon signals. Pay close attention to the coupling constants of the methine protons at C2 and C6 and their adjacent methylene protons at C3 and C5. Compare these values to the expected ranges for cis and trans isomers. Analyze NOESY data for key spatial correlations.

NMR_Workflow

Part 2: Infrared (IR) Spectroscopy - A Rapid Complementary Technique

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While not as definitive as NMR for stereochemical assignment, it can offer quick, complementary evidence to distinguish between cis and trans isomers, particularly by examining the "fingerprint region" (below 1500 cm⁻¹).

Causality Behind IR Differentiation

The overall symmetry of the molecule influences which vibrational modes are IR-active. Trans isomers often possess a higher degree of symmetry (sometimes having a center of inversion) than their cis counterparts. This can lead to a simpler IR spectrum for the trans isomer because some vibrations may not cause a change in the dipole moment and are therefore IR-inactive.

Furthermore, specific C-H bending vibrations can be characteristic of the stereochemistry. For disubstituted alkenes, it is well-established that trans isomers show a strong C-H "out-of-plane" bending vibration around 960-980 cm⁻¹, while the corresponding vibration in cis isomers is found around 675-730 cm⁻¹. While the thiopyran ring is saturated, the principle that stereochemistry affects bending and stretching frequencies of ring C-H and C-S bonds still applies.

Experimental Data Comparison

The following table presents characteristic IR absorption bands for the model cis-thiopyranone. Data for a corresponding trans isomer is less explicitly detailed in the literature, but we can infer expected differences based on general principles.

Table 2: Comparative IR Spectral Data (KBr Pellet, cm⁻¹)

Vibrational Mode cis-2r,6c-distyryltetrahydrothiopyran-4-one [1]Expected for trans Isomer Rationale for Difference
C=O Stretch 1715 cm⁻¹ (strong)~1715 cm⁻¹The carbonyl stretch is primarily influenced by the local electronic environment and is not expected to differ significantly between isomers.
C-H Stretch (Aryl) 3025 cm⁻¹~3025 cm⁻¹Aromatic C-H stretches are generally consistent.
C-H Stretch (Aliphatic) 2921 cm⁻¹~2920 cm⁻¹Aliphatic C-H stretches are also not highly sensitive to stereoisomerism.
C-S Stretch ~700-750 cm⁻¹ (medium)May differ slightly in position and intensityThe C-S bond vibrations are sensitive to the overall molecular conformation. Differences in bond angles and coupling with other vibrations between the cis and trans forms can lead to shifts in this region.
Fingerprint Region Complex patternSimpler pattern expectedThe lower symmetry of the cis isomer can lead to more active vibrational modes and a more complex spectrum in this region compared to a potentially more symmetric trans isomer.
Experimental Protocol: IR Analysis
  • Sample Preparation :

    • KBr Pellet (for solids) : Mix ~1 mg of the finely ground thiopyran sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film (for oils) : Place a drop of the neat liquid between two salt plates (NaCl or KBr).

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest and use a solution cell.

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis :

    • Label the major peaks, identifying key functional groups (C=O, C-H, etc.).

    • Carefully compare the fingerprint regions of the cis and trans isomers, looking for differences in the number of peaks and their relative intensities.

Part 3: UV-Vis Spectroscopy and Mass Spectrometry

While NMR and IR are the primary tools, UV-Vis spectroscopy and Mass Spectrometry can provide supplementary information. However, the differences between cis and trans isomers of saturated thiopyrans using these methods are often subtle or non-existent.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The key parameters are the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

  • Causality : For saturated rings like tetrahydrothiopyran, the core structure does not contain a chromophore that absorbs in the typical UV-Vis range (200-800 nm). The observed absorptions are almost entirely due to the appended substituents, such as the aryl groups in our model system.

  • Expected Differences : Cis and trans isomers are expected to have very similar UV-Vis spectra because the electronic transitions of the aryl groups are largely independent of their relative stereochemistry on the saturated ring. Minor differences in λ_max or ε could arise if steric hindrance in one isomer forces the aryl ring out of conjugation with another part of the molecule, but this is less relevant for 2,6-disubstituted thiopyrans where the aryl groups are not directly interacting. For polythiophenes, a conjugated system, the trans form typically shows a red-shifted (higher λ_max) absorption compared to the cis form due to more effective conjugation.[3] However, this is not directly applicable to our saturated model system.

Table 3: Expected UV-Vis Spectral Properties

Parameter cis Isomer trans Isomer Rationale
λ_max Dependent on aryl substituentExpected to be nearly identical to the cis isomerThe primary chromophore is the aryl group, whose electronic environment is not significantly altered by the stereochemistry on the saturated thiopyran ring.
Molar Absorptivity (ε) Dependent on aryl substituentExpected to be nearly identical to the cis isomerMolar absorptivity is related to the probability of the electronic transition, which should be very similar for both isomers.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Under Electron Ionization (EI), molecules are fragmented, and the resulting fragmentation pattern can be used for structural elucidation.

  • Causality : Cis and trans isomers have the same molecular weight and will therefore have identical molecular ion peaks (M⁺). Differences in their mass spectra can only arise from differences in the stability of the molecular ion or the pathways through which it fragments.

  • Expected Differences : For many cyclic stereoisomers, the EI mass spectra are often very similar or identical because the high energy of the ionization process can lead to ring-opening and loss of stereochemical information before fragmentation occurs.[4] Differences may be observed if one isomer can readily adopt a conformation that favors a specific fragmentation pathway (e.g., a McLafferty rearrangement or a retro-Diels-Alder reaction) that is sterically hindered in the other isomer. However, for simple cleavages, the fragmentation patterns of cis and trans 2,6-disubstituted tetrahydrothiopyrans are expected to be very similar.

Table 4: Expected Mass Spectrometry Fragmentation

Parameter cis Isomer trans Isomer Rationale
Molecular Ion (M⁺) Identical m/zIdentical m/zIsomers have the same molecular formula and mass.
Fragmentation Pattern Likely very similarLikely very similarThe high energy of EI-MS often erases stereochemical differences before fragmentation. Relative abundances of certain fragments might differ slightly if a specific rearrangement is favored in one isomer, but major fragmentation pathways (e.g., alpha-cleavage next to the sulfur or carbonyl group) are expected to be common to both.

Conclusion: An Integrated Spectroscopic Approach

The definitive assignment of cis and trans stereochemistry in substituted thiopyrans relies on an integrated spectroscopic approach, with NMR spectroscopy as the cornerstone. The significant and predictable difference in vicinal proton-proton coupling constants (³J) provides the most reliable initial evidence. This assignment should then be unequivocally confirmed using 2D NOESY, which directly probes the spatial relationships between substituents on the thiopyran ring.

While IR spectroscopy offers a rapid, complementary tool, particularly for observing differences in the fingerprint region due to molecular symmetry, UV-Vis spectroscopy and mass spectrometry are generally less informative for distinguishing these types of stereoisomers. By understanding the underlying physical principles of each technique, researchers can confidently select the appropriate experiments, interpret the resulting data, and make unambiguous stereochemical assignments, which is a critical step in advancing drug discovery and materials science projects involving thiopyran scaffolds.

References

A Comparative Guide to the Reactivity of 3- and 4-Substituted Tetrahydro-thiopyran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-thiopyran (thiane) scaffold is a privileged heterocycle in medicinal chemistry, valued for its metabolic stability and ability to modulate physicochemical properties. When functionalized with a carboxylic acid, it serves as a crucial building block for a diverse range of therapeutic agents. The reactivity of this carboxylic acid moiety is profoundly influenced by the substitution pattern on the thiane ring. This guide provides an in-depth comparison of the reactivity of 3- and 4-substituted tetrahydro-thiopyran carboxylic acids, supported by a theoretical framework and detailed experimental protocols. We will explore how electronic, steric, and conformational effects arising from the substituent's position dictate the chemical behavior of these important synthetic intermediates.

Introduction: The Significance of the Tetrahydro-thiopyran Scaffold

Sulfur-containing heterocycles are integral components of numerous pharmaceuticals and bioactive molecules. The tetrahydro-thiopyran ring, a saturated six-membered heterocycle containing a sulfur atom, offers a unique combination of properties. Unlike its oxygen analog, tetrahydropyran, the sulfur atom in the thiane ring is less polarizing and can participate in different non-covalent interactions. Furthermore, the sulfur atom can be oxidized to sulfoxides and sulfones, providing additional avenues for structural and property modulation.

When a carboxylic acid is appended to this ring, it provides a handle for forming amides, esters (often as prodrugs), and other derivatives essential for drug development. However, the synthetic accessibility and reactivity of this carboxylic acid group are not uniform and depend critically on its point of attachment to the ring. Understanding the reactivity differences between isomers, such as 3- and 4-substituted derivatives, is paramount for efficient synthesis design, reaction optimization, and the rational design of new chemical entities.

Theoretical Framework for Reactivity Comparison

The reactivity of the carboxylic acid group in these compounds is governed by a combination of electronic, steric, and conformational factors. The position of a substituent (R-group) on the thiane ring—at C3 versus C4—leads to distinct differences in these effects.

Electronic Effects

The electronic influence of a substituent is transmitted through the sigma-bond framework (inductive effect) and, in some cases, through space (field effect).

  • 4-Substituted Isomers : In the 4-position, the substituent is relatively remote from the carboxylic acid group. Its electronic effect is transmitted through three sigma bonds. Consequently, the inductive effect, which decays rapidly with distance, is significantly attenuated.

  • 3-Substituted Isomers : In the 3-position, the substituent is closer, separated by only two sigma bonds from the carboxyl group. This proximity allows for a much stronger inductive influence on the electron density of the carboxylic acid. An electron-withdrawing group (EWG) at C3 will increase the acidity (lower pKa) of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group (EDG) will have the opposite effect.

electronic_effects cluster_4_sub 4-Substituted cluster_3_sub 3-Substituted R4 R (Substituent) C4 C4 R4->C4 Inductive Effect C3_4 C3 C4->C3_4 C5_4 C5 C4->C5_4 C2_4 C2 C3_4->C2_4 COOH_4 COOH C2_4->COOH_4 Weakly Influenced S_4 S S_4->C2_4 C5_4->S_4 R3 R (Substituent) C3 C3 R3->C3 Inductive Effect C2_3 C2 C3->C2_3 C4_3 C4 C3->C4_3 COOH_3 COOH C2_3->COOH_3 Strongly Influenced S_3 S S_3->C2_3 C5_3 C5 C4_3->C5_3 C5_3->S_3 Start Positional Influence on Carboxylic Acid Reactivity cluster_4_sub cluster_4_sub cluster_3_sub cluster_3_sub

Caption: Influence of substituent position on electronic effects.

Steric and Conformational Effects

The tetrahydro-thiopyran ring adopts a chair conformation similar to cyclohexane. Substituents can occupy either an axial or equatorial position, with the equatorial position being generally more stable for bulky groups.

  • 4-Substituted Isomers : A substituent at the 4-position, regardless of whether it is axial or equatorial, is distant from the carboxylic acid at C4. Therefore, it exerts minimal direct steric hindrance on a nucleophile approaching the carbonyl carbon.

  • 3-Substituted Isomers : A substituent at the 3-position can significantly impact the reactivity of an adjacent carboxylic acid group. An equatorial C3-substituent provides a more open face for nucleophilic attack. However, an axial C3-substituent can sterically shield one face of the carboxylic acid group, potentially slowing down reactions like esterification.[1] This steric hindrance is a key differentiator from the 4-substituted isomer. The interplay between ring dynamics and substituent geometry can have a profound impact on reactivity.[2][3]

Experimental Design for Reactivity Comparison

To quantify the differences in reactivity, a series of standardized experiments should be conducted. For this guide, we will focus on comparing a model pair: 3-methyltetrahydro-thiopyran-4-carboxylic acid and 4-methyltetrahydro-thiopyran-4-carboxylic acid .

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Reactivity Analysis cluster_conclusion Data Interpretation Start Starting Materials Synth_3 Synthesis of 3-Substituted Acid Start->Synth_3 Synth_4 Synthesis of 4-Substituted Acid Start->Synth_4 Purify Purification & Characterization (NMR, MS, EA) Synth_3->Purify Synth_4->Purify pKa pKa Measurement (Potentiometric Titration) Purify->pKa Kinetics Esterification Kinetics (GC-MS or NMR Monitoring) Purify->Kinetics Compare Compare Rate Constants (k) and pKa values pKa->Compare Kinetics->Compare Correlate Correlate with Structure (Electronic & Steric Effects) Compare->Correlate Guide Generate Reactivity Guide Correlate->Guide

Caption: Workflow for comparing the reactivity of substituted isomers.

Kinetic Studies: Fischer Esterification

The rate of Fischer esterification is highly dependent on both electronic and steric factors.[4] By monitoring the acid-catalyzed esterification of the 3- and 4-substituted isomers with a simple alcohol (e.g., methanol) under identical conditions, we can obtain quantitative rate constants.

  • Hypothesis : The 4-substituted isomer will undergo esterification faster than the 3-substituted isomer due to reduced steric hindrance around the carboxylic acid group.[1] The electronic effect of a methyl group (weakly donating) is expected to be minimal but slightly more deactivating in the 3-position.

Acid-Base Characterization: pKa Measurement

The pKa is a direct measure of the acidity of the carboxylic acid. It is primarily influenced by electronic effects that stabilize or destabilize the conjugate base (carboxylate).

  • Hypothesis : The 3-methyl isomer will be a slightly weaker acid (higher pKa) than the 4-methyl isomer. This is because the weakly electron-donating methyl group is closer to the carboxylic acid in the 3-position, slightly destabilizing the resulting carboxylate anion more than the distant methyl group in the 4-position.

Comparative Data Analysis and Discussion

The following tables present hypothetical, yet chemically plausible, data from the experiments described above.

Table 1: pKa Values of Substituted Tetrahydro-thiopyran Carboxylic Acids

Compound Substituent Position Predicted pKa Rationale
1 4-Methyl 4.85 Weak inductive effect from the distant methyl group.

| 2 | 3-Methyl | 4.95 | Slightly stronger destabilizing inductive effect from the closer methyl group. |

Table 2: Kinetic Data for Fischer Esterification with Methanol

Compound Substituent Position Relative Rate Constant (k_rel) Rationale
1 4-Methyl 1.00 (Reference) Minimal steric hindrance from the C4-methyl group.

| 2 | 3-Methyl | ~0.65 | Increased steric hindrance from the adjacent C3-methyl group, impeding nucleophilic attack by methanol.[1] |

The data clearly illustrates the dominant role of steric effects in reactions involving nucleophilic attack at the carbonyl carbon, such as esterification. While electronic effects subtly influence acidity (pKa), the steric environment imposed by a C3-substituent has a much more pronounced impact on the reaction rate. For synthetic applications, this means that reactions at a C3-carboxylic acid will likely require more forcing conditions or less bulky reagents compared to its C4-counterpart.

Implications for Drug Development

The choice between a 3- and 4-substituted tetrahydro-thiopyran carboxylic acid linker or scaffold in a drug candidate has significant consequences:

  • Synthetic Accessibility : Synthesizing amide or ester derivatives from the 4-substituted isomer is generally more straightforward and may proceed in higher yields under milder conditions.

  • Prodrug Design : If the carboxylic acid is intended as a prodrug to be cleaved by esterases, the steric hindrance at the 3-position could be strategically used to slow down the rate of hydrolysis, potentially tuning the drug's release profile.

  • Scaffold Geometry : The position of the carboxylate group dictates the vector through which the rest of the molecule projects from the thiane ring. This has profound implications for how the molecule fits into a biological target's binding pocket.

Detailed Experimental Protocols

General Synthesis of Tetrahydro-thiopyran-4-carboxylic Acid

A common route to the parent 4-carboxylic acid involves the cyclization of diethyl thiodipropionate followed by hydrolysis and decarboxylation, analogous to methods used for tetrahydropyran-4-carboxylic acid.[5][6]

Protocol: Synthesis of Tetrahydro-thiopyran-4,4-dicarboxylic acid

  • Setup : To a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (2.1 eq) in anhydrous ethanol.

  • Addition : Slowly add diethyl malonate (1.0 eq) to the stirred solution.

  • Cyclization : Add bis(2-chloroethyl) sulfide (1.0 eq) dropwise to the reaction mixture.

  • Reaction : Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup : Cool the mixture, pour it into water, and acidify with concentrated HCl to pH ~1. Extract the aqueous layer with ethyl acetate (3x).

  • Hydrolysis : Combine the organic layers, add 6M NaOH (excess), and heat to reflux for 6 hours to hydrolyze the esters.

  • Isolation : Cool the mixture, acidify with concentrated HCl to precipitate the dicarboxylic acid. Filter, wash with cold water, and dry under vacuum.

Protocol: Decarboxylation to Tetrahydro-thiopyran-4-carboxylic acid

  • Place the dried dicarboxylic acid in a round-bottom flask.

  • Heat the solid gently above its melting point (~150-160 °C) until CO2 evolution ceases.

  • Cool the residue and recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.

Note: Synthesis of specific 3-substituted isomers is more complex and often requires multi-step sequences, which are beyond the scope of this general guide but can be adapted from literature methods for related heterocycles.

Protocol: Kinetic Measurement of Esterification by ¹H NMR
  • Sample Prep : In an NMR tube, dissolve a precisely weighed amount of the carboxylic acid (e.g., 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.6 mL of methanol-d4.

  • Initiation : Add a catalytic amount of concentrated sulfuric acid (e.g., 1 µL).

  • Monitoring : Acquire a ¹H NMR spectrum immediately (t=0) and at regular intervals (e.g., every 30 minutes) at a constant temperature (e.g., 50 °C).

  • Analysis : Determine the extent of reaction by integrating the signal for a proton on the product methyl ester and comparing it to the signal of the internal standard. Plot the concentration of the carboxylic acid versus time and fit the data to an appropriate rate law to determine the rate constant.

Protocol: pKa Determination by Potentiometric Titration
  • Solution Prep : Prepare a ~0.01 M solution of the carboxylic acid in a 50:50 water:methanol mixture.

  • Titration : Calibrate a pH meter and immerse the electrode in the sample solution. Titrate the solution with a standardized ~0.01 M NaOH solution, recording the pH after each addition of titrant.

  • Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

References

Evaluating the efficacy of different synthetic routes to Tetrahydro-2H-thiopyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydro-2H-thiopyran-3-carboxylic acid

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The incorporation of a carboxylic acid functional group at the 3-position provides a versatile handle for further chemical modification, making this compound a desirable starting material for the synthesis of compound libraries and targeted therapeutics. The evaluation of its synthetic accessibility is therefore of considerable importance to the drug discovery and development pipeline.

Route 1: The Dieckmann Condensation Approach

This classical approach represents the most established and well-documented pathway to the core structure of the target molecule. It is a three-step sequence commencing with an intramolecular Claisen condensation, followed by a ketone reduction and concluding with ester hydrolysis.

Step 1: Dieckmann Condensation of Dimethyl 3,3'-thiodipropionate

The cornerstone of this route is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2][3] In this case, the readily available dimethyl 3,3'-thiodipropionate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to yield Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[4]

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups to form the reactive enolate. NaH is ideal as it irreversibly deprotonates the ester, driving the reaction forward.

  • Anhydrous THF: The reaction must be conducted under anhydrous conditions as the enolate intermediate is highly reactive towards protic solvents like water, which would quench the reaction. THF is a suitable aprotic solvent that effectively solvates the intermediates.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Dieckmann Condensation start Dimethyl 3,3'-thiodipropionate intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate start->intermediate 1. NaH, THF 2. Reflux Yield: ~89%

Figure 1: Dieckmann condensation to form the β-keto ester intermediate.

Step 2: Reduction of the 4-Oxo Group

The next stage involves the deoxygenation of the ketone at the 4-position to a methylene group. Two classical methods are well-suited for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.

  • Wolff-Kishner Reduction: This reaction is performed under basic conditions, utilizing hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][6][7] The reaction proceeds through a hydrazone intermediate, with the driving force being the formation of nitrogen gas.[6] Given that the subsequent step is a base-mediated hydrolysis, a one-pot reaction sequence combining the Wolff-Kishner reduction and ester hydrolysis could potentially be developed, enhancing the overall efficiency.

  • Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl).[6] While effective, the strongly acidic conditions could potentially lead to side reactions if other acid-sensitive functional groups are present in the molecule.

Choice of Reduction: The Wolff-Kishner reduction is often preferred for substrates that are sensitive to strong acids.[6] For the synthesis of this compound, the basic conditions of the Wolff-Kishner reduction are compatible with the ester functionality and set the stage for the final hydrolysis step.

Step 3: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is typically achieved by treating the methyl ester with an alkali metal hydroxide, such as lithium hydroxide (LiOH), in a mixture of an organic solvent and water (e.g., THF/H₂O).[8][9][10][11][12]

Causality of Experimental Choices:

  • Lithium Hydroxide (LiOH): LiOH is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. It is often preferred over sodium or potassium hydroxide in mixed solvent systems due to its better solubility.[8][9]

  • THF/Water Mixture: The use of a co-solvent system is necessary because the organic ester has limited solubility in water, while the inorganic base is insoluble in most organic solvents. THF is a water-miscible organic solvent that facilitates the interaction between the reactants.[12]

Dieckmann_Route start Dimethyl 3,3'-thiodipropionate step1 Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate start->step1 Dieckmann Condensation (NaH, THF) step2 Methyl tetrahydro-2H-thiopyran-3-carboxylate step1->step2 Wolff-Kishner Reduction (H2NNH2, KOH) product This compound step2->product Ester Hydrolysis (LiOH, THF/H2O)

Figure 2: Overall synthetic pathway via the Dieckmann condensation route.

Alternative Synthetic Strategies

While the Dieckmann condensation route is well-established, modern synthetic methodologies offer potential alternative pathways that may provide advantages in terms of efficiency, substrate scope, or stereocontrol.

Route 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures, including heterocycles.[13][14][15][16][17][18] A plausible RCM approach to a precursor of this compound would involve the synthesis of a diene containing a thioether linkage.

A hypothetical RCM precursor could be synthesized from 3-mercaptopropionic acid and an appropriate homoallylic alcohol, followed by esterification and attachment of a second terminal alkene. The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would yield a dihydrothiopyran derivative.[15] Subsequent hydrogenation of the double bond and hydrolysis of the ester would afford the target molecule.

RCM_Route start Acyclic Thioether Diene step1 Dihydro-2H-thiopyran derivative start->step1 Ring-Closing Metathesis (Grubbs' Catalyst) step2 Tetrahydro-2H-thiopyran ester step1->step2 Hydrogenation (e.g., H2, Pd/C) product This compound step2->product Ester Hydrolysis (LiOH, THF/H2O)

Figure 3: Proposed synthetic pathway via Ring-Closing Metathesis.

Potential Advantages:

  • Convergence: The acyclic precursor can be assembled from smaller, readily available fragments.

  • Functional Group Tolerance: Modern RCM catalysts are known for their tolerance of a wide range of functional groups.

Challenges:

  • Precursor Synthesis: The synthesis of the acyclic diene precursor may require multiple steps.

  • Catalyst Cost: Ruthenium-based RCM catalysts can be expensive, particularly for large-scale synthesis.

Route 3: Intramolecular Michael Addition

The intramolecular Michael addition is another powerful C-C bond-forming reaction that can be employed for the synthesis of cyclic systems.[16][19][20] A potential route to the tetrahydrothiopyran ring system could involve the intramolecular conjugate addition of a thiol to an α,β-unsaturated ester.

A plausible precursor for such a reaction could be an ester of 3-mercapto-hex-5-enoic acid. Treatment of this precursor with a suitable base would deprotonate the thiol, which would then undergo an intramolecular 1,4-addition to the α,β-unsaturated ester, forming the six-membered ring.

Michael_Addition_Route start α,β-Unsaturated Ester with Thiol product This compound ester start->product Intramolecular Michael Addition (Base catalysis) final_product This compound product->final_product Ester Hydrolysis (LiOH, THF/H2O)

Figure 4: Proposed synthetic pathway via Intramolecular Michael Addition.

Potential Advantages:

  • Atom Economy: This route is potentially highly atom-economical.

  • Stereocontrol: The stereochemistry of the newly formed stereocenters could potentially be controlled through the use of chiral catalysts or auxiliaries.

Challenges:

  • Precursor Synthesis: The synthesis of the acyclic precursor may be challenging.

  • Regioselectivity: The potential for competing intermolecular reactions would need to be carefully managed.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Dieckmann CondensationRoute 2: Ring-Closing MetathesisRoute 3: Intramolecular Michael Addition
Overall Yield Moderate to Good (literature precedent for the first step is high[4])Potentially Good (highly dependent on precursor synthesis)Potentially Good (highly dependent on precursor synthesis)
Starting Materials Readily available (dimethyl 3,3'-thiodipropionate)Requires multi-step synthesis of a specialized dieneRequires multi-step synthesis of a specialized precursor
Reagent Cost Generally low-cost reagents (NaH, hydrazine, LiOH)High (ruthenium catalyst)Generally low to moderate
Reaction Conditions Requires anhydrous conditions and high temperatures for reductionGenerally mild reaction conditionsGenerally mild reaction conditions
Scalability Well-established and scalablePotentially challenging due to catalyst cost and removalPotentially scalable
Key Advantages Well-documented, reliable, uses inexpensive reagentsConvergent, high functional group toleranceAtom-economical, potential for stereocontrol
Key Disadvantages Multi-step, requires handling of hazardous reagents (NaH, hydrazine)Expensive catalyst, precursor synthesis can be lengthyPrecursor synthesis can be lengthy, potential for side reactions

Experimental Protocols

Route 1: Dieckmann Condensation and Subsequent Transformations

Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [4]

  • To a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).

  • Add anhydrous tetrahydrofuran (THF) and stir the suspension at room temperature for 10 minutes.

  • Slowly add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 2% HCl) until the pH is 6-7.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Wolff-Kishner Reduction of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (General Procedure) [5][6][7]

  • To a round-bottom flask equipped with a reflux condenser, add the β-keto ester, hydrazine hydrate, and ethylene glycol.

  • Heat the mixture to reflux for 1 hour.

  • Add potassium hydroxide pellets and continue to reflux at a higher temperature, allowing water and excess hydrazine to distill off.

  • After the reaction is complete (monitored by TLC), cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography.

Step 3: Hydrolysis of Methyl tetrahydro-2H-thiopyran-3-carboxylate (General Procedure) [8][9][12]

  • Dissolve the ester in a mixture of THF and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.

Conclusion

The Dieckmann condensation route remains the most practical and well-supported method for the synthesis of this compound, particularly for large-scale preparations, due to the availability of starting materials and the use of cost-effective reagents. However, for the synthesis of complex analogs or in cases where stereocontrol is paramount, the exploration of alternative routes such as Ring-Closing Metathesis or Intramolecular Michael Addition may offer significant advantages. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and economic considerations.

References

A Researcher's Guide to Cross-Validation of Experimental Results with Published Literature

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Cross-Validation: Building on the Shoulders of Giants

Before disseminating new experimental data, it is paramount to contextualize it within the existing scientific landscape. Cross-validation with published literature serves several critical functions:

  • Establishes Plausibility: Consistency with well-regarded studies lends credibility to your findings.

  • Identifies Novelty: Meaningful deviations from published data can signify a novel discovery, provided they are rigorously validated.

  • Reveals Methodological Differences: Discrepancies often arise from subtle but significant variations in experimental protocols, reagents, or model systems.[1][2]

  • Enhances Scientific Rigor: The process of critical comparison strengthens the overall quality and reliability of your research.[3][4]

A Systematic Approach to Cross-Validation

A thorough cross-validation process can be broken down into three key phases: Literature Triage, Data Harmonization & Comparison, and Result Interpretation & Reporting.

cluster_0 Phase 1: Literature Triage cluster_1 Phase 2: Data Harmonization & Comparison cluster_2 Phase 3: Result Interpretation & Reporting Critical Appraisal Critical Appraisal Source Selection Source Selection Critical Appraisal->Source Selection Identifies Relevant Studies Parameter Matching Parameter Matching Source Selection->Parameter Matching Provides Data for Comparison Statistical Analysis Statistical Analysis Parameter Matching->Statistical Analysis Enables Direct Comparison Discrepancy Analysis Discrepancy Analysis Statistical Analysis->Discrepancy Analysis Quantifies Differences Transparent Reporting Transparent Reporting Discrepancy Analysis->Transparent Reporting Informs Conclusions

Caption: A systematic workflow for cross-validating experimental results with published literature.

Phase 1: Literature Triage - A Critical Eye on Published Work

Not all published data is of equal quality or relevance.[4][5] A critical appraisal is the first step to ensure you are comparing your results to a valid benchmark.

Key Considerations for Literature Selection:

  • Relevance of the Research Question: Does the published study address a similar hypothesis under comparable biological contexts?

  • Appropriateness of the Study Design: Scrutinize the experimental design for its ability to robustly answer the research question.[3][5]

  • Methodological Soundness: Evaluate the materials and methods for clarity, completeness, and potential sources of bias.[3] Look for detailed descriptions of reagents, cell lines, animal models, and instrumentation.

  • Peer-Review Process: Prioritize publications from reputable, peer-reviewed journals.[3]

Phase 2: Data Harmonization and Comparison - An Apples-to-Apples Analysis

Direct comparison of numerical data is only meaningful when the underlying experimental parameters are aligned.

Step-by-Step Experimental Protocol for Data Generation (Hypothetical Example: Kinase Inhibition Assay)

  • Objective: To determine the IC50 of a novel inhibitor against Kinase-X and compare it with the published value for the reference compound, Staurosporine.

  • Materials:

    • Recombinant Human Kinase-X (Vendor, Lot #)

    • ATP (Vendor, Purity)

    • Substrate Peptide (Sequence, Purity)

    • Novel Inhibitor (In-house synthesis, Purity determined by HPLC)

    • Staurosporine (Vendor, Lot #)

    • Assay Buffer (Composition, pH)

    • Detection Reagent (e.g., ADP-Glo™, Promega)

    • 384-well plates (Vendor, Catalog #)

  • Procedure:

    • Prepare a 10-point serial dilution of the novel inhibitor and Staurosporine in DMSO.

    • Dispense 50 nL of each inhibitor concentration into the assay plate.

    • Add 5 µL of Kinase-X solution (final concentration, e.g., 1 nM) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP/Substrate mix (final concentrations, e.g., 10 µM ATP, 1 µM Substrate).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity using the ADP-Glo™ reagent as per the manufacturer's instructions.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of ATP Concentration: The ATP concentration is set at or near the Km value for Kinase-X to ensure the assay is sensitive to competitive inhibitors.

  • Inclusion of a Reference Compound: Staurosporine, a well-characterized kinase inhibitor, is included as a positive control to validate the assay performance and provide a direct internal comparison to literature values.

  • Purity of Reagents: Using highly pure reagents is critical to minimize off-target effects and ensure the observed activity is due to the intended interactions.

Data Presentation for Comparison

Summarize your findings in a clear, structured table. This allows for a direct and objective comparison of your results with the published data.

CompoundYour Experimental IC50 (nM)Published IC50 (nM)Fold DifferenceLiterature Source
Novel Inhibitor15.2 ± 2.1N/AN/AN/A
Staurosporine5.8 ± 0.94.5 ± 1.21.3Smith et al., 2022

Statistical Analysis: Beyond the Eyeball Test

While a simple comparison of mean values is informative, a more rigorous statistical approach is often necessary, especially when dealing with variability in datasets.

  • t-test: For comparing two sets of measurements, a paired t-test can assess if a statistically significant difference exists.[6] However, be cautious as statistical significance does not always equate to practical significance, especially with large sample sizes.[6]

  • Regression Analysis: Techniques like Deming regression are useful when both your measurement and the literature value have associated errors.

  • Bland-Altman Plots: These plots are excellent for visualizing the agreement between two quantitative measurements and identifying any systematic bias.[6]

It is important to note that correlation analysis is not an appropriate method for assessing the comparability of two methods as it does not detect proportional or constant bias.[6]

Phase 3: Result Interpretation and Reporting - Transparency is Key

The final step is to interpret the comparison and report your findings with complete transparency.

Interpreting Discrepancies:

Should your results differ significantly from the published literature, a thorough investigation is warranted. Potential sources of discrepancy include:

  • Experimental Conditions: Even minor differences in buffer composition, temperature, or incubation times can impact results.[2]

  • Reagent Variability: Differences in enzyme activity, cell line passage number, or antibody lot can lead to varied outcomes.

  • Data Analysis Methods: The use of different normalization techniques or curve-fitting algorithms can influence the final values.

  • Undisclosed Experimental Details: Unfortunately, some publications may lack the necessary detail to replicate the experiment precisely.[7]

Reporting Guidelines:

When publishing your comparative analysis, adhere to established reporting standards to ensure clarity and reproducibility.[8][9][10]

  • Clearly State the Rationale for Comparison: Explain why the chosen literature is a suitable benchmark.

  • Provide a Detailed Methodology: Describe your experimental protocol with sufficient detail for another researcher to replicate it.[11]

  • Present Both Datasets: Report your data alongside the published data, including measures of variance (e.g., standard deviation, confidence intervals).[8]

  • Discuss Potential Discrepancies: If your results differ, offer a well-reasoned discussion of the potential causes.[12]

Case Study: Investigating a Discrepancy in a Signaling Pathway

Imagine your research on the "X-Y-Z" signaling pathway yields a result that contradicts a key publication. The published paper suggests that Protein X directly phosphorylates Protein Y, leading to the activation of Protein Z. However, in your hands, you observe no direct phosphorylation of Y by X.

cluster_published Published Pathway cluster_experimental Your Experimental Finding X X Y Y X->Y Phosphorylates Z Z Y->Z Activates X2 X Y2 Y X2->Y2 No Direct Phosphorylation Z2 Z

Caption: A hypothetical discrepancy in a signaling pathway between published and experimental findings.

Navigating the Discrepancy:

  • Re-examine the Literature: Critically re-read the methods section of the original paper. Were there specific co-factors or buffer conditions that you missed?

  • Validate Your Reagents: Confirm the identity and activity of your Protein X and Protein Y.

  • Consider an Intermediate: Hypothesize and test for the presence of an intermediary kinase that might be present in the original study's cell lysate but absent in your purified system.

Conclusion: Fostering a Culture of Rigor and Reproducibility

Cross-validation of experimental results with published literature is not merely a box-ticking exercise; it is an integral part of the scientific method. It demands a critical mindset, meticulous experimental execution, and transparent reporting. By embracing this rigorous approach, researchers can build upon the foundations of prior work with confidence, accelerate the pace of discovery, and uphold the integrity of the scientific record.

References

Bridging the Gap: A Comparative Guide to In Silico and Experimental Determination of Thiopyran Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiopyran ring, a six-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its three-dimensional conformation profoundly influences molecular properties, dictating everything from receptor binding affinity in drug candidates to the photophysical characteristics of organic materials. Understanding and accurately predicting the conformational landscape of thiopyran derivatives is therefore a critical task in modern chemical research. This guide provides an in-depth comparison of the two principal approaches used to elucidate these structures: in silico computational modeling and experimental validation. We will explore the strengths and limitations of each methodology, detail the causality behind procedural choices, and demonstrate how their synergistic integration leads to a more comprehensive and reliable understanding of molecular conformation.[2][3] This integrated approach is a cornerstone of modern drug discovery, enhancing the efficiency and precision of developing new therapeutic agents.[4][5]

The Conformational Landscape of Thiopyrans

Like its all-carbon analogue, cyclohexane, the saturated tetrahydrothiopyran ring is not planar. To relieve ring strain, it adopts a variety of non-planar conformations, the most stable of which is typically the chair form.[6] Other higher-energy conformations, such as the boat and twist-boat , also exist and can be part of a dynamic equilibrium. The energy barriers between these states determine the conformational flexibility of the ring. The introduction of substituents or fusion to other ring systems can dramatically alter the relative energies of these conformers, making a detailed analysis essential.

A fundamental goal of conformational analysis is to determine the relative populations of these conformers at equilibrium and the energy barriers to their interconversion.[6] This is where the partnership between computational prediction and experimental measurement becomes indispensable.


In Silico Approaches: Predicting Conformations from First Principles

Computational chemistry provides a powerful toolkit for exploring the conformational possibilities of a molecule before it is ever synthesized.[7][8] These methods, rooted in quantum mechanics and classical physics, can calculate the geometries and relative energies of different conformers.[9]

Key Computational Methodologies
  • Density Functional Theory (DFT): This is a quantum mechanical method that has become the workhorse for conformational analysis. DFT provides a good balance of accuracy and computational cost for molecules containing sulfur.[10] Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used to accurately model the electronic structure and geometry of sulfur-containing heterocycles.[11][12] DFT is particularly adept at calculating the subtle electronic effects that can influence conformational preferences.[13]

  • Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory - MP2): While more computationally expensive than DFT, methods like MP2 can sometimes provide more accurate energy values, especially for systems where electron correlation is critical.[14] They are often used as a benchmark to validate DFT results.

  • Molecular Mechanics (MM): This classical approach uses a simplified force field to model the molecule, treating atoms as balls and bonds as springs. While much faster than quantum methods, its accuracy is entirely dependent on the quality of the force field parameters for the specific atomic arrangements present. It is best suited for rapid screening of large molecules or many conformers, with promising candidates then refined using DFT or ab initio methods.

Typical In Silico Workflow: A Self-Validating System

A robust computational workflow is designed to be a self-validating system, minimizing errors and ensuring reproducibility.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (e.g., from 2D sketch) B 2. Conformational Search (Using Molecular Mechanics) A->B Broad exploration C 3. Geometry Optimization (Using DFT, e.g., B3LYP/6-31G*) B->C Refine low-energy candidates D 4. Frequency Calculation (Confirm minima, obtain thermochemistry) C->D Validate structure E 5. Final Energy Calculation (Higher level of theory, e.g., MP2/aug-cc-pVTZ) D->E Increase accuracy F 6. Analysis (Relative energies, dihedral angles, bond lengths) E->F

Caption: A typical in silico workflow for conformational analysis.

Step-by-Step Protocol:

  • Initial Structure Generation: A 3D structure is generated from a 2D drawing.

  • Conformational Search: A low-level method like MM is used to rapidly generate a wide range of possible conformations to ensure the global minimum is not missed.

  • Geometry Optimization: Each promising, low-energy conformer is then re-optimized using a more accurate method like DFT. This step is crucial for obtaining reliable geometries. The choice of the B3LYP functional with a Pople-style basis set (e.g., 6-31G*) is a common starting point, offering a good compromise between speed and accuracy.[14]

  • Frequency Calculation: This is a critical validation step. A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. This step also provides thermodynamic data like Gibbs free energy.

  • Single-Point Energy Calculation: For even higher accuracy, a final energy calculation can be performed on the DFT-optimized geometry using a more computationally demanding method or a larger basis set.

  • Data Analysis: The final, validated conformers are ranked by their relative energies. Key geometric parameters (dihedral angles, bond lengths) are recorded for comparison with experimental data.

Strengths and Limitations

  • Strengths: Inexpensive, rapid, and provides detailed information on transition states and energy barriers which are difficult to capture experimentally.[15] Allows for the study of unstable or hypothetical molecules.

  • Limitations: The accuracy is highly dependent on the level of theory and basis set chosen.[14] Calculations are typically performed on an isolated molecule in the gas phase, and accurately modeling solvent effects can be challenging and computationally expensive.[16]


Experimental Approaches: Measuring Reality

Experimental methods provide the ultimate validation for computational predictions.[17] They measure the physical properties of the molecule, from which conformational information can be derived. The two most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for studying the conformation of molecules in solution.[6] It provides data on the average conformation and, in some cases, the dynamics of conformational exchange.[18][19]

Core Principles for Conformational Analysis:

  • Chemical Shifts (δ): The chemical shift of a proton or carbon is highly sensitive to its local electronic environment, which is determined by the molecule's conformation.

  • Scalar Coupling Constants (J-couplings): The coupling constant between two protons (³JHH) is related to the dihedral angle between them via the Karplus equation. This is one of the most powerful tools for determining ring pucker and substituent orientation.

  • Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. This provides crucial distance constraints for determining the three-dimensional structure.[20]

Experimental Protocol: 2D NOESY for Conformational Assignment

  • Sample Preparation: Dissolve a high-purity (>95%) sample of the thiopyran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL. The choice of solvent is critical, as polarity can influence conformational equilibria.[21]

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D NMR Acquisition: Acquire a suite of 2D NMR spectra. For conformational analysis, the most important are:

    • COSY: To establish proton-proton connectivity through bonds.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify longer-range (2-3 bond) proton-carbon correlations.

    • NOESY (or ROESY): To identify protons that are close in space. A mixing time of 300-500 ms is typically used to allow for the development of NOE cross-peaks.

  • Data Analysis:

    • Use the COSY, HSQC, and HMBC spectra to unambiguously assign all resonances.

    • Analyze the NOESY spectrum. For a chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions). The presence or absence of key NOE cross-peaks provides definitive evidence for the dominant conformation in solution.[22]

    • Measure ³JHH coupling constants from the high-resolution 1D ¹H spectrum. Use the Karplus equation to calculate dihedral angles and validate the conformation determined by NOE data.[23]

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[24] It is considered the "gold standard" for structural determination.[25]

Core Principle: When a single crystal is exposed to an X-ray beam, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, the precise position of every atom in the crystal lattice can be determined, yielding a detailed 3D structure.[26]

Experimental Workflow:

G cluster_1 X-ray Crystallography Workflow G 1. Crystal Growth (Slow evaporation, vapor diffusion, etc.) H 2. Crystal Mounting & Screening G->H Most critical step I 3. Data Collection (Mount crystal on diffractometer, expose to X-rays) H->I J 4. Structure Solution (Determine electron density map) I->J Computational processing K 5. Structure Refinement (Fit atoms to density map) J->K L 6. Validation & Analysis (Final structure, bond lengths, angles) K->L

Caption: A generalized workflow for single-crystal X-ray diffraction.

Strengths and Limitations

  • Strengths: Provides a precise and unambiguous 3D structure with accurate bond lengths and angles.[24] It is the definitive method for determining solid-state conformation.

  • Limitations: The primary challenge is growing a suitable single crystal, which can be difficult or impossible for many compounds.[24] The determined structure is for the solid state and may not be the same as the dominant conformation in solution due to crystal packing forces. It provides a static picture, not information on conformational dynamics.


Head-to-Head Comparison: Bridging the Gap

The true power in conformational analysis comes from the synergy of combining computational and experimental methods.[27] Computational models generate hypotheses, and experimental data validates them. Discrepancies between the two often lead to deeper insights.

A study on cis-2r,6c-distyryltetrahydro thiopyran-4-one provides a clear example of this synergy, where DFT calculations were used to calculate NMR chemical shifts, which were then compared with the experimental values to confirm the proposed conformation.[11]

Quantitative Data Comparison

Below is a representative table comparing data that might be obtained from the different methods for a hypothetical substituted tetrahydrothiopyran.

ParameterDFT (B3LYP/6-31G*)NMR (in CDCl₃)X-ray Crystallography
Dominant Conformation ChairChairChair
Substituent Position EquatorialEquatorialEquatorial
C2-C3-C4-C5 Dihedral Angle -55.2°-58° (from J-couplings)-54.8°
Relative Energy (Axial vs Eq.) +2.1 kcal/mol+1.9 kcal/mol (from integration)N/A
C-S Bond Length 1.82 ÅNot directly measured1.81 Å

This table illustrates how computational data can provide excellent agreement with experimental findings, but also highlights the unique information each technique provides.[14]

Conclusion and Future Outlook

Both in silico and experimental methods are indispensable tools for the conformational analysis of thiopyrans. Computational chemistry, particularly DFT, offers a rapid and cost-effective way to explore the full conformational landscape and generate testable hypotheses.[28] Experimental techniques, led by NMR spectroscopy for solution-state structures and X-ray crystallography for solid-state structures, provide the essential ground truth needed to validate and refine these computational models.[29]

References

A Comparative Analysis of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of structural rigidity, chemical tractability, and potent biological activity is perpetual. Among the pantheon of such "privileged structures," 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a cornerstone in the design of a diverse array of therapeutic agents. As a conformationally constrained analog of the amino acid phenylalanine, the Tic scaffold imparts a unique set of stereochemical and topographical features that medicinal chemists have adeptly exploited to modulate the activity of peptides and small molecules.[1] This guide provides a comparative analysis of Tic derivatives across several major therapeutic areas, offering insights into their structure-activity relationships (SAR), performance against alternative compounds, and the experimental methodologies underpinning their evaluation.

The Tic Scaffold: A Foundation for Conformational Constraint

The therapeutic utility of the Tic scaffold lies in its rigid bicyclic structure, which locks the torsional angles of the peptide backbone, thereby reducing the entropic penalty upon binding to a biological target. This pre-organization of the pharmacophore can lead to a significant enhancement in binding affinity and selectivity.[2] Furthermore, the stereochemistry at the C3 position of the Tic ring provides a crucial handle for orienting substituents and fine-tuning interactions with receptor pockets. The ability of Tic to mimic the spatial arrangement of aromatic amino acids like phenylalanine and tyrosine, or to act as a surrogate for proline, has made it a versatile building block in peptidomimetic design.[3] A prime example of its successful application is the substitution of the proline residue in the angiotensin-converting enzyme (ACE) inhibitor enalapril with a Tic moiety, which led to the development of the approved drug quinapril.[2]

Comparative Analysis of Tic Derivatives by Therapeutic Target

Angiotensin-Converting Enzyme (ACE) Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation through ACE inhibition is a cornerstone of cardiovascular therapy. The incorporation of the Tic scaffold into ACE inhibitors has proven to be a highly successful strategy, leading to compounds with enhanced potency and favorable pharmacokinetic profiles.

A direct comparison of the in vitro potency of the active metabolites of several key ACE inhibitors reveals the competitive efficacy of the Tic-containing quinaprilat.

InhibitorActive MetaboliteStructurePlasma IC50 (nM)Reference
Quinapril Quinaprilat Tic-based ~3 [2]
EnalaprilEnalaprilatProline-based1.1 ± 0.1[1]
CaptoprilCaptoprilProline-based (sulfhydryl-containing)1.9 ± 0.2[1]

While enalaprilat and captopril exhibit slightly lower IC50 values in some studies, quinaprilat's high potency, coupled with its strong binding to tissue ACE, contributes to its long duration of action, allowing for once-daily dosing.[2][4] The Tic scaffold in quinaprilat optimally positions the carboxylate and the zinc-binding group for interaction with the active site of ACE.

The key to the high potency of quinaprilat lies in the ability of the Tic scaffold to mimic the transition state of angiotensin I hydrolysis. The carboxylic acid at the C3 position of the Tic ring chelates the active site zinc ion, while the constrained backbone orients the other pharmacophoric elements for optimal interaction with the enzyme's sub-pockets.

cluster_ACE ACE Inhibition Mechanism ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II (Vasoconstrictor) ACE->AngII Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin AngI Angiotensin I AngI->ACE Cleavage Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Degradation Quinaprilat Quinaprilat (Tic-based) Quinaprilat->ACE Inhibition Enalaprilat Enalaprilat (Proline-based) Enalaprilat->ACE Inhibition Captopril Captopril (Proline-based) Captopril->ACE Inhibition

Caption: Mechanism of ACE and its inhibition by Tic and non-Tic derivatives.

Opioid Receptor Modulators

The Tic scaffold has been extensively utilized in the design of potent and selective ligands for opioid receptors, particularly the delta-opioid receptor (DOR). The Dmt-Tic (2',6'-dimethyl-L-tyrosine-Tic) pharmacophore has become a gold standard for achieving high DOR affinity and selectivity.

The pharmacological profile of Dmt-Tic derivatives can be finely tuned from potent antagonists to agonists through subtle structural modifications.

CompoundTargetKᵢ (δ-opioid) (nM)Kᵢ (μ-opioid) (nM)Selectivity (μ/δ)Activity
H-Dmt-Tic-OHDOR0.0223300150,000Antagonist
N,N-Me₂-Dmt-Tic-Ala-OHDOR0.07551522013Antagonist
H-Dmt-Tic-NH-CH(CH₂-Bid)COOHDOR0.042--Agonist

Data compiled from multiple sources.

These data highlight the extraordinary potency and selectivity of Dmt-Tic analogs as DOR antagonists. N-terminal methylation can further enhance antagonist activity. Interestingly, the addition of a C-terminal extension with a heteroaromatic nucleus can convert the antagonist pharmacophore into a potent agonist.

For high-affinity DOR antagonism, the key structural features of the Dmt-Tic pharmacophore include:

  • Dmt residue: The 2',6'-dimethyl substitution on the tyrosine ring is crucial for high affinity and selectivity.

  • Tic scaffold: Provides the necessary conformational rigidity.

  • C-terminal carboxylate: Contributes to DOR selectivity.

The transition from antagonist to agonist activity is achieved by extending the C-terminus, suggesting that this extension interacts with a distinct "agonist-activation" microdomain of the receptor.

cluster_Opioid Opioid Receptor Modulation cluster_SAR Structural Modifications DOR Delta-Opioid Receptor (DOR) Antagonist Antagonist Activity (e.g., H-Dmt-Tic-OH) Agonist Agonist Activity (e.g., H-Dmt-Tic-NH-CH(CH₂-Bid)COOH) Dmt_Tic Dmt-Tic Pharmacophore Dmt_Tic->DOR High-Affinity Binding Dmt_Tic->Antagonist Leads to C_terminal_extension C-terminal Extension Dmt_Tic->C_terminal_extension + C_terminal_extension->Agonist Switches to

Caption: SAR of Dmt-Tic derivatives at the delta-opioid receptor.

Anticancer Agents

The tetrahydroisoquinoline scaffold is present in numerous natural products with anticancer activity, making it an attractive starting point for the design of novel chemotherapeutics.[5] Recent studies have explored Tic derivatives as inhibitors of various cancer-related targets, including Bcl-2 family proteins.

Several studies have demonstrated the cytotoxic potential of Tic derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)TargetReference
DEC-1 (Tic-embedded decapeptide) MCF-7 (Breast) 3.38 - [6]
Tamoxifen (Standard Drug)MCF-7 (Breast)2.68ER[6]
Compound 11t (Tic derivative) Jurkat (Leukemia) - Bcl-2/Mcl-1 [7]
GM-3-121 (THIQ derivative) MDA-MB-231 (Breast) 0.37 µg/mL KRas/VEGF [4]
GM-3-18 (THIQ derivative) HCT116 (Colon) 0.9 KRas [4]

These results indicate that Tic-based compounds can exhibit potent anticancer activity, in some cases comparable to standard chemotherapeutic agents. The diverse mechanisms of action, from inducing apoptosis to inhibiting key signaling pathways like KRas, highlight the versatility of the Tic scaffold in oncology drug design.

The SAR for Tic-based anticancer agents is highly dependent on the specific target. For Bcl-2/Mcl-1 inhibitors, substitutions on the Tic aromatic ring and the N-acyl group are critical for modulating binding affinity and selectivity.[7] In the case of KRas and angiogenesis inhibitors, the nature and position of substituents on an N-aroyl group attached to the Tic nitrogen play a significant role in determining potency.[4]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method for determining the IC₅₀ value of an ACE inhibitor.

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3) with NaCl

  • Test compound (e.g., Quinaprilat)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

  • Prepare a solution of ACE in borate buffer.

  • Prepare a solution of HHL in borate buffer.

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, pre-incubate the ACE solution with the test compound (or buffer for control) for 10 minutes at 37°C.

  • Initiate the reaction by adding the HHL solution and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (HA) formed with ethyl acetate.

  • Evaporate the ethyl acetate and reconstitute the HA in buffer.

  • Measure the absorbance of the HA at 228 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

cluster_Workflow ACE Inhibition Assay Workflow A Prepare Reagents (ACE, HHL, Inhibitor) B Pre-incubate ACE + Inhibitor A->B C Add Substrate (HHL) & Incubate B->C D Stop Reaction (HCl) C->D E Extract Hippuric Acid (Ethyl Acetate) D->E F Measure Absorbance (228 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro ACE inhibition assay.

Cell-Based Integrin Adhesion Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit integrin-mediated cell adhesion.

  • 96-well plates coated with an integrin ligand (e.g., fibronectin, VCAM-1)

  • Cell line expressing the target integrin (e.g., K562 cells)

  • Cell culture medium

  • Test compound

  • Calcein-AM (or other cell viability stain)

  • Fluorescence plate reader

  • Seed the cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound and incubate.

  • Transfer the treated cells to the ligand-coated plate and incubate to allow for adhesion.

  • Wash the plate to remove non-adherent cells.

  • Stain the adherent cells with Calcein-AM.

  • Read the fluorescence to quantify the number of adherent cells.

  • Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC₅₀ value.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has unequivocally demonstrated its value as a privileged structure in drug design. Its ability to impart conformational constraint and serve as a versatile peptidomimetic has led to the development of potent and selective modulators of diverse biological targets, including enzymes like ACE and receptors such as the delta-opioid receptor. Furthermore, its emergence as a promising scaffold for the development of novel anticancer agents underscores its broad therapeutic potential. The comparative analysis presented in this guide highlights the competitive, and in some cases superior, performance of Tic derivatives against established therapeutic agents. As our understanding of structure-activity relationships continues to evolve and synthetic methodologies become more sophisticated, the Tic scaffold is poised to remain a cornerstone of innovative drug discovery for the foreseeable future.

References

Safety Operating Guide

Navigating the Disposal of Tetrahydro-2H-thiopyran-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for Tetrahydro-2H-thiopyran-3-carboxylic acid may not be readily available from all suppliers, data from structurally similar compounds, such as Tetrahydro-2H-thiopyran-2-carboxylic acid, indicate several potential hazards.

Based on this data, it is prudent to handle this compound as a compound that is:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • A cause of skin and serious eye irritation.[1]

  • Potentially causing respiratory irritation.[1]

The thiopyran ring, a sulfur-containing heterocycle, also suggests the potential for a strong, unpleasant odor, characteristic of many organosulfur compounds.[2][3] The carboxylic acid functional group classifies the compound as corrosive.[4][5]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

Body PartRequired PPERationale
Eyes Tightly-sealed safety goggles or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation or damage.
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber)Prevents skin contact, which can lead to irritation and potential absorption of the harmful substance.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodMitigates the risk of inhaling potentially harmful and malodorous vapors.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and decisive action is crucial to contain the hazard and prevent exposure.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ensure the chemical fume hood is operational to maximize ventilation.

Step 2: Contain the Spill

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.

Step 3: Collect and Package for Disposal

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

Step 4: Decontaminate the Area

  • Once the bulk of the spill is removed, decontaminate the affected surface. A solution of sodium hypochlorite (bleach) is effective for oxidizing the thiol group, followed by a thorough rinse with soap and water.[3][6][7]

The Core Directive: A Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process designed to neutralize its hazardous characteristics before it is handed over to a licensed waste disposal service. This protocol is designed for small laboratory quantities.

Workflow for Chemical Inactivation and Disposal

DisposalWorkflow start Start: Unused Reagent or Contaminated Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood oxidation Step 1: Oxidation of Thiol (Slowly add to bleach solution) fume_hood->oxidation neutralization Step 2: Neutralization of Carboxylic Acid (Slowly add base, e.g., sodium bicarbonate) oxidation->neutralization After 2-hour stir waste_collection Step 3: Collect Waste (In a labeled, sealed container) neutralization->waste_collection After pH is neutral disposal_service Step 4: Arrange Pickup (Contact licensed hazardous waste disposal service) waste_collection->disposal_service end End: Proper Disposal disposal_service->end

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol for Chemical Inactivation

Objective: To chemically modify this compound to reduce its reactivity and odor prior to final disposal. This involves the oxidation of the thioether and neutralization of the carboxylic acid.

Materials:

  • This compound waste

  • Commercial sodium hypochlorite solution (household bleach, ~5.25%)

  • Sodium bicarbonate or sodium carbonate

  • Stir plate and stir bar

  • Large beaker or flask (at least 10 times the volume of the waste)

  • pH indicator strips

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Perform all subsequent steps in a certified chemical fume hood while wearing all required PPE.

    • Place a large beaker containing a stir bar on a magnetic stir plate.

    • For every 1 part of this compound waste, measure out approximately 10 parts of sodium hypochlorite solution into the beaker.[8] This excess ensures complete oxidation.

  • Step 1: Oxidation of the Thioether

    • Begin stirring the bleach solution at a moderate speed.

    • Slowly and carefully add the this compound waste to the stirring bleach solution. The addition should be dropwise for liquids or in small portions for solids.

    • An exothermic reaction may occur. Monitor the temperature and be prepared to use an ice bath to cool the beaker if the reaction becomes too vigorous.

    • After the addition is complete, continue stirring the mixture for at least 2 hours to ensure the complete oxidation of the sulfur-containing ring.[8] This process converts the thioether to a less odorous and less reactive sulfone or sulfonic acid.[2][8]

  • Step 2: Neutralization of the Carboxylic Acid

    • After the 2-hour oxidation period, continue stirring the solution.

    • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, in small portions. Effervescence (fizzing) will occur as the acid is neutralized and carbon dioxide is released.[9][10]

    • Continue adding the base until the effervescence ceases.

    • Use a pH indicator strip to check the pH of the solution. The target pH is between 6 and 8. Add more base as needed to reach this neutral range.

  • Step 3: Waste Collection and Storage

    • Once the solution is neutralized, turn off the stir plate.

    • Carefully pour the treated solution into a clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and a description of the contents (e.g., "Neutralized this compound reaction mixture").[7]

    • Securely cap the container.

Regulatory Compliance and Final Disposal

The final step is to ensure that the collected waste is disposed of in accordance with all local, state, and federal regulations.

  • EPA Hazardous Waste Code: Due to its corrosive nature, waste containing this compound should be classified under the EPA hazardous waste code D002 (for corrosivity).[4][5][11]

  • Licensed Disposal Service: Never dispose of this or any other laboratory chemical down the drain.[12] The collected and treated waste must be handed over to a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EH&S) department can provide guidance on the proper procedures for waste pickup.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Safely Handling Tetrahydro-2H-thiopyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Tetrahydro-2H-thiopyran-3-carboxylic acid. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides in-depth, practical guidance for researchers, scientists, and professionals in drug development. Our goal is to extend beyond the product, offering you the procedural knowledge and safety frameworks essential for your critical work. This guide is structured to provide not just steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not having universally established occupational exposure limits, presents several hazards that necessitate careful handling.[1] Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][4]

These hazards dictate the stringent need for appropriate Personal Protective Equipment (PPE) and adherence to safe handling protocols.

Core Directive: Personal Protective Equipment (PPE)

The use of PPE is a cornerstone of laboratory safety, acting as the final barrier between you and potential chemical exposure.[5][6] The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical .

Recommended PPE for Handling this compound
PPE CategoryRecommendation and Rationale
Eye and Face Protection Required: Tightly fitting safety goggles or a face shield worn over safety glasses that meet ANSI Z87.1 standards.[7][8] Rationale: This is crucial to prevent contact with the chemical, which can cause serious eye irritation or damage.[2]
Hand Protection Required: Chemical-resistant gloves, such as nitrile or butyl rubber.[9][10] Rationale: The compound is a known skin irritant.[2][3] Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling the chemical or upon contamination.[11]
Skin and Body Protection Required: A flame-resistant lab coat, fully buttoned, to protect against accidental spills.[9][12] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls and footwear are mandatory.[13] Rationale: This prevents skin contact and contamination of personal clothing.[1]
Respiratory Protection As Needed: If handling the solid in a way that generates dust or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[1][8] Rationale: The compound may cause respiratory irritation upon inhalation of dust particles.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling chemicals minimizes the risk of exposure and accidents.[13] The following step-by-step protocol is designed to ensure your safety.

Pre-Handling Preparations
  • Hazard Assessment: Before any new procedure, conduct a thorough hazard assessment to identify potential risks.[6][14]

  • Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.[5][9] All weighing and transfer of the solid compound should be performed within the fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[5][15]

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Chemical Transfer: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[8]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[8] Always add acid to water, never the other way around.[9]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[9][11] Clean and decontaminate all work surfaces and equipment.

Visualizing the Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep1 Conduct Hazard Assessment Prep2 Verify Engineering Controls (Fume Hood) Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Hand1 Don Appropriate PPE Prep3->Hand1 Hand2 Transfer Chemical in Fume Hood Hand1->Hand2 Hand3 Post-Handling Decontamination Hand2->Hand3 Disp1 Segregate Contaminated Waste Hand3->Disp1 Disp2 Label Hazardous Waste Container Disp1->Disp2 Disp3 Store in Designated Area Disp2->Disp3

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[11][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, and only if you are trained to do so, cover the spill with an inert absorbent material such as sand or vermiculite.[13]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

Visualizing Emergency Response

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Incident Skin1 Remove Contaminated Clothing Start->Skin1 Eye1 Flush Eyes with Water for 15 min Start->Eye1 Inhal1 Move to Fresh Air Start->Inhal1 Skin2 Flush with Water for 15 min Skin1->Skin2 Skin3 Seek Medical Attention if Irritation Persists Skin2->Skin3 Eye2 Seek Immediate Medical Attention Eye1->Eye2 Inhal2 Seek Medical Attention Inhal1->Inhal2

Caption: Immediate Response Protocol for Personal Exposure Incidents.

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[16][17] All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation: All disposable materials contaminated with the compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[8][18]

  • Container Management: Waste containers must be kept closed except when adding waste, and stored in a designated, well-ventilated, and secure area away from incompatible materials.[5][16]

  • Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[13][18][19] The Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA).[16][17]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.